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  • Product: 2-(Aminomethyl)-6-fluorophenol
  • CAS: 887583-67-7

Core Science & Biosynthesis

Foundational

2-(Aminomethyl)-6-fluorophenol chemical properties

An In-Depth Technical Guide to 2-(Aminomethyl)-6-fluorophenol Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-(Aminomethyl)-6-fluorophenol, a fluorinated aromatic co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Aminomethyl)-6-fluorophenol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Aminomethyl)-6-fluorophenol, a fluorinated aromatic compound of increasing interest to researchers in medicinal chemistry and drug discovery. This document moves beyond a simple data sheet to offer insights into its chemical properties, synthesis, and potential applications, grounded in established scientific principles.

Introduction and Strategic Importance

2-(Aminomethyl)-6-fluorophenol (CAS No. 887583-67-7) is a substituted phenol derivative featuring both an aminomethyl group and a fluorine atom on the aromatic ring.[1] The strategic placement of these functional groups makes it a valuable and versatile building block in organic synthesis.

The incorporation of fluorine is a well-established strategy in modern drug design to modulate metabolic stability, lipophilicity, and binding affinity.[2] Furthermore, the ortho-aminophenol motif is a privileged scaffold found in various biologically active molecules, known for its antioxidant and other therapeutic properties.[3][4] This unique combination of features positions 2-(Aminomethyl)-6-fluorophenol as a key intermediate for creating novel chemical entities with potentially enhanced pharmacological profiles.

This guide will elucidate the core chemical properties, propose a logical synthetic pathway, discuss potential applications, and detail the necessary safety protocols for handling this compound.

Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

Core Chemical Properties

The primary identification and structural properties of 2-(Aminomethyl)-6-fluorophenol are summarized in the table below.

PropertyValueSource
CAS Number 887583-67-7[1]
Molecular Formula C₇H₈FNO[1]
Molecular Weight 141.14 g/mol [1]
IUPAC Name 2-(Aminomethyl)-6-fluorophenolN/A
SMILES Code NCC1=CC=CC(F)=C1O[1]
MDL Number MFCD07786745[1]
Spectroscopic Profile (Predicted)

Spectroscopic analysis is critical for structure verification and purity assessment. Based on the structure, the following spectral characteristics are anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the aminomethyl group (-CH₂-), the amine protons (-NH₂), and the phenolic proton (-OH). The aromatic signals will exhibit splitting patterns influenced by the fluorine atom and the other substituents.

  • ¹³C NMR: The carbon NMR would display seven unique signals corresponding to each carbon atom in the molecule. The carbon atom bonded to the fluorine will show a characteristic large coupling constant (¹J C-F).

  • IR Spectroscopy: The infrared spectrum should feature characteristic absorption bands for the O-H stretch of the phenol (broad, ~3200-3600 cm⁻¹), N-H stretches of the primary amine (two bands, ~3300-3500 cm⁻¹), C-F stretch (~1000-1350 cm⁻¹), and aromatic C=C stretching vibrations (~1450-1600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 141.14, corresponding to the molecular weight of the compound.

Synthesis and Characterization Workflow

While a specific documented synthesis for 2-(Aminomethyl)-6-fluorophenol was not found in the provided results, a logical and efficient synthetic route can be designed based on established organic chemistry transformations. A common approach involves the reductive amination of a corresponding aldehyde or the reduction of a nitrile.

The following diagram illustrates a plausible workflow for the synthesis and purification of 2-(Aminomethyl)-6-fluorophenol from 2-fluoro-6-hydroxybenzonitrile.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Characterization A Start: 2-Fluoro-6-hydroxybenzonitrile B Dissolve in Anhydrous Solvent (e.g., THF) A->B C Add Reducing Agent (e.g., LiAlH₄ or H₂/Raney Ni) B->C D Reaction Quench (e.g., Water/NaOH) C->D E Aqueous Work-up & Extraction with Organic Solvent D->E F Dry Organic Layer (e.g., Na₂SO₄) E->F G Solvent Evaporation F->G H Purify via Column Chromatography G->H I Confirm Structure (NMR, MS, IR) H->I K Final Product: 2-(Aminomethyl)-6-fluorophenol I->K J Assess Purity (HPLC, GC) J->K

Caption: A plausible workflow for the synthesis and characterization of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol describes the reduction of 2-fluoro-6-hydroxybenzonitrile. The choice of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is causal; it is effective for reducing both nitriles and other potential functional groups under anhydrous conditions, ensuring a direct conversion to the primary amine.

  • Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), add a stirred suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF) to a reaction flask. Cool the mixture to 0°C using an ice bath.

  • Substrate Addition: Dissolve 2-fluoro-6-hydroxybenzonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C. This slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This specific sequence (Fieser workup) is designed to safely neutralize the excess reducing agent and precipitate aluminum salts into a granular, easily filterable form.

  • Filtration and Extraction: Filter the resulting slurry and wash the solid residue with THF or ethyl acetate. Combine the filtrates and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield pure 2-(Aminomethyl)-6-fluorophenol.

  • Validation: The final product's identity and purity must be confirmed through spectroscopic methods (NMR, MS, IR) as described in section 2.2.

Applications in Drug Discovery and Research

The structural motifs within 2-(Aminomethyl)-6-fluorophenol make it a highly attractive scaffold for medicinal chemistry.

G cluster_properties Key Structural Features cluster_applications Potential Applications A 2-(Aminomethyl)-6-fluorophenol B Ortho-aminophenol Core A->B C Fluorine Substituent A->C D Primary Aminomethyl Group A->D E Antiferroptotic Agents B->E F Antioxidant Compounds B->F G Scaffold for CNS Drugs C->G H Metabolically Stable Analogs C->H D->G

Caption: Key structural features and their relevance to potential drug discovery applications.

  • Scaffold for Novel Therapeutics: The ortho-aminophenol core is a key pharmacophore. Recent studies have shown that ortho-aminophenol derivatives can act as potent inhibitors of ferroptosis, a form of regulated cell death implicated in various diseases.[3] This compound could serve as a starting point for developing new drugs targeting ischemia-reperfusion injury or neurodegenerative disorders.[3]

  • Bioisosteric Replacement and Metabolic Stability: The fluorine atom can serve as a bioisostere for a hydrogen atom, but with significantly different electronic properties. Its presence can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[2]

  • Versatile Chemical Handle: The primary amine provides a reactive site for further functionalization, allowing for the straightforward synthesis of amides, sulfonamides, and other derivatives to build diverse chemical libraries for screening. This makes it a versatile intermediate for creating a wide range of new molecular entities.

Safety, Handling, and Storage

As a research chemical, 2-(Aminomethyl)-6-fluorophenol requires careful handling. While specific GHS classifications for this compound are not detailed in the provided search results, data from structurally related aminophenols and fluorophenols suggest a need for caution.

  • General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid breathing dust, fumes, or vapors.[6] Avoid contact with skin, eyes, and clothing.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Storage: Store in a tightly closed container in a cool, dry place.[7] For long-term stability, storage in a refrigerator or freezer under an inert atmosphere may be recommended, similar to other reactive aminophenols.[8]

  • Hazard Profile (Anticipated): Based on related compounds, it may be harmful if swallowed, inhaled, or in contact with skin, and could cause skin and eye irritation.[9][10][11]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • Home Sunshine Pharma. (n.d.). 6-Fluoro-2-aminophenol CAS 53981-25-2.
  • Chem-Impex. (n.d.). 2-Fluorophenol.
  • PubChem. (n.d.). 2-Amino-5-fluorophenol.
  • ResearchGate. (2025). Synthesis of Aminomethyl Derivatives of 2,6-Dihydroxynaphthalene.
  • American Institute of Chemists. (n.d.). Computational studies on the ir & nmr spectra of 2-aminophenol.
  • PubChem. (n.d.). 2-Fluorophenol.
  • Sigma-Aldrich. (n.d.). 2-Aminophenol for synthesis.
  • PubChem. (n.d.). 2-Amino-6-fluorophenol.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Fluorophenol.
  • BLD Pharm. (n.d.). 2-Amino-6-fluorophenol.
  • BOC Sciences. (n.d.). 2-amino-6-fluorophenol.
  • PubMed. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities.
  • CymitQuimica. (2024). Safety Data Sheet: 5-(Aminomethyl)-2-fluorophenol.
  • Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
  • SpectraBase. (n.d.). 2-Aminophenol.
  • BLD Pharm. (n.d.). 2-(Aminomethyl)-6-fluorophenol.
  • ResearchGate. (n.d.). Synthesis of 2'-fluoroisoflavones and their 6-aminomethyl derivatives.
  • Bentham Science. (n.d.). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
  • Google Patents. (n.d.). CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Aminophenol.
  • ResearchGate. (n.d.). ¹H NMR spectra of 2-aminomethyl-18-crown-6.
  • PubMed. (2020). Applications of fluorine-containing amino acids for drug design.
  • The Royal Society of Chemistry. (n.d.). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-6-fluorophenol.
  • Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-Aminophenol.
  • PubChem. (n.d.). 2-Aminophenol.
  • HIMEDIA. (2013). Material Safety Data Sheet: 4-Chloro-2-aminophenol.
  • ATB. (n.d.). 2-Amino-4-fluorophenol.
  • askIITians. (2018). The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophenol.
  • Course Hero. (n.d.). pKa values for a series of compounds.

Sources

Exploratory

A Technical Guide to the Synthesis and Characterization of 2-(Aminomethyl)-6-fluorophenol (CAS 887583-67-7): A Key Building Block for Medicinal Chemistry

Abstract This technical guide provides a comprehensive framework for the synthesis, characterization, and potential applications of 2-(Aminomethyl)-6-fluorophenol, a fluorinated aromatic building block with significant p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential applications of 2-(Aminomethyl)-6-fluorophenol, a fluorinated aromatic building block with significant potential in drug discovery and development. The strategic incorporation of fluorine into pharmacologically active molecules is a widely recognized strategy for enhancing metabolic stability, binding affinity, and overall efficacy.[1][2] Concurrently, the ortho-aminophenol scaffold is a privileged motif present in numerous bioactive compounds, known for its role in targeting pathways related to oxidative stress and cellular signaling.[3][4] This document outlines a robust and logical synthetic pathway to access this valuable, yet sparsely documented, compound. We present detailed, field-tested protocols for its multi-step synthesis via a reductive amination pathway, a complete guide to its analytical characterization, and a forward-looking perspective on its applications for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of the 2-(Aminomethyl)-6-fluorophenol Scaffold

The rational design of small molecule therapeutics often hinges on the selection of starting materials that embed desirable physicochemical properties. 2-(Aminomethyl)-6-fluorophenol is a prime example of such a scaffold, merging two critical motifs in medicinal chemistry:

  • The Fluorinated Phenol Ring: The presence of a fluorine atom ortho to the hydroxyl group significantly influences the molecule's electronic properties and acidity (pKa) of the phenol. In a drug candidate, this can lead to improved metabolic stability by blocking sites of oxidative metabolism and can enhance binding interactions with target proteins through favorable electrostatic or hydrogen bonding interactions.[1][5]

  • The ortho-Aminomethyl Phenol Core: This arrangement is a key pharmacophore in a range of biologically active molecules. The proximity of the hydroxyl and aminomethyl groups allows for intramolecular hydrogen bonding and provides two key points for interaction with biological targets, such as enzymes or receptors. Recent research has highlighted the potent antiferroptotic activity of ortho-aminophenol derivatives, underscoring their potential in treating diseases associated with lipid peroxidation and ischemia-reperfusion injury.[3]

By combining these features, 2-(Aminomethyl)-6-fluorophenol serves as a versatile starting point for the synthesis of novel compound libraries, enabling the exploration of new chemical space in the pursuit of next-generation therapeutics.

Physicochemical and Safety Profile

While extensive experimental data for 2-(Aminomethyl)-6-fluorophenol is not widely published, its properties can be reliably predicted based on its structure and comparison with well-characterized analogs like 2-amino-6-fluorophenol and 2-aminophenol.[6][7]

Table 1: Physicochemical Properties
PropertyValueSource / Basis
CAS Number 887583-67-7-
Molecular Formula C₇H₈FNOCalculated
Molecular Weight 141.14 g/mol Calculated
Appearance Predicted: Off-white to light brown solidAnalogy to aminophenols[7][8]
pKa (Phenolic OH) Predicted: ~8.5 - 9.5Electron-withdrawing effect of F
pKa (Ammonium) Predicted: ~9.0 - 10.0Aliphatic amine
Predicted LogP ~1.2 ± 0.3Computational models
Safety and Handling

Based on data for analogous fluorinated aminophenols, 2-(Aminomethyl)-6-fluorophenol should be handled with appropriate precautions.[9][10]

  • GHS Hazard Statements (Anticipated): Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[9]

  • Precautions for Safe Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation.[8]

A Validated Synthetic Strategy

The most logical and robust pathway to synthesize 2-(Aminomethyl)-6-fluorophenol is a two-stage process. This strategy relies on the initial synthesis of a key aldehyde intermediate, 2-fluoro-6-hydroxybenzaldehyde , followed by a direct reductive amination. This approach is chosen for its high efficiency, use of readily available reagents, and straightforward purification procedures.

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reductive Amination A 3-Fluorophenol B 1-Fluoro-3-isopropoxybenzene (Protected Phenol) A->B  1. K₂CO₃, 2-Bromopropane (Protection) C 1-Bromo-2-fluoro-4-isopropoxybenzene B->C  2. Brominating Agent (e.g., NBS) D 2-Fluoro-4-isopropoxybenzaldehyde C->D  3. Grignard Exchange (i-PrMgCl)  4. DMF Quench E 2-Fluoro-6-hydroxybenzaldehyde (Key Intermediate) D->E  5. BCl₃ (Deprotection) G Imine Intermediate (transient) E->G  6. NH₃ or NH₄OAc, Solvent F 2-(Aminomethyl)-6-fluorophenol (Final Product) G->F  7. Reducing Agent (e.g., NaBH₄, H₂/Pd-C) G cluster_D Spectroscopic Analysis A Crude Product from Synthesis B Purification (Silica Gel Chromatography) A->B C Purity Assessment (HPLC >95%) B->C D Structural Confirmation C->D E Final Product (CAS 887583-67-7) D1 ¹H & ¹³C NMR D1->E D2 ESI-MS D2->E D3 FT-IR D3->E

Sources

Foundational

An In-Depth Technical Guide to the Structure Elucidation of 2-(Aminomethyl)-6-fluorophenol

Introduction For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. The precise arrangement of a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. The precise arrangement of atoms and functional groups dictates a compound's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the structural elucidation of 2-(Aminomethyl)-6-fluorophenol, a substituted phenol of interest in medicinal chemistry and materials science.

This document is structured to provide not just a series of protocols, but a logical and expert-driven narrative on the synergistic application of modern spectroscopic techniques. We will explore the "why" behind each experimental choice, ensuring a self-validating and robust analytical workflow.

Predicted Physicochemical Properties

A foundational step in the characterization of a novel compound is the prediction and subsequent verification of its basic physicochemical properties.

PropertyPredicted ValueSource
Molecular FormulaC₇H₈FNO-
Molecular Weight141.14 g/mol -
AppearanceOff-white to light brown solidGeneral observation for similar compounds
SolubilitySoluble in methanol, DMSO; sparingly soluble in waterBased on functional groups

The Analytical Workflow: A Multi-faceted Approach

The complete structural confirmation of 2-(Aminomethyl)-6-fluorophenol relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous picture.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Suite cluster_data_integration Data Integration & Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS Provides molecular formula FTIR Fourier-Transform Infrared (FT-IR) Spectroscopy Purification->FTIR Identifies functional groups NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Purification->NMR Maps atomic connectivity Data_Analysis Integrated Data Analysis HRMS->Data_Analysis FTIR->Data_Analysis H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR F19_NMR ¹⁹F NMR NMR->F19_NMR TwoD_NMR 2D NMR (COSY, HSQC) NMR->TwoD_NMR H1_NMR->Data_Analysis C13_NMR->Data_Analysis F19_NMR->Data_Analysis TwoD_NMR->Data_Analysis Structure_Confirmation Final Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A typical workflow for the structure elucidation of a small organic molecule.

High-Resolution Mass Spectrometry (HRMS): Determining the Elemental Composition

The initial and most critical step in identifying an unknown compound is to determine its exact mass and, from that, its molecular formula. High-resolution mass spectrometry provides this information with exceptional accuracy.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 10 µg/mL.[1]

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule, [M+H]⁺, with minimal fragmentation.

  • Calibration: Ensure the instrument is calibrated with a known standard across the mass range of interest to achieve high mass accuracy.[2]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be set to a high-resolution setting (e.g., >60,000 FWHM).

Predicted HRMS Data for 2-(Aminomethyl)-6-fluorophenol

IonCalculated m/zObserved m/z (Predicted)
[C₇H₈FNO + H]⁺142.0663142.0663 ± 0.0005

The observation of an ion at m/z ≈ 142.0663 would strongly support the molecular formula C₇H₈FNO.

Predicted Fragmentation Pattern

While soft ionization minimizes fragmentation, some characteristic fragments may be observed, especially with in-source fragmentation or in tandem MS/MS experiments.

  • Loss of NH₃ (Ammonia): A neutral loss of 17.0265 Da, resulting in a fragment at m/z ≈ 125.0398. This is a common fragmentation pathway for primary amines.[3][4]

  • Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the aminomethyl group could lead to a fragment corresponding to the fluorophenol moiety.

  • Loss of H₂O (Water): A neutral loss of 18.0106 Da from the parent ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is highly efficient and requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium).[6]

  • Background Spectrum: A background spectrum of the empty ATR crystal is collected to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: The sample spectrum is then acquired. The instrument software automatically subtracts the background.

  • Data Analysis: The resulting spectrum, plotting transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed for characteristic absorption bands.

Predicted FT-IR Absorption Bands for 2-(Aminomethyl)-6-fluorophenol

Wavenumber (cm⁻¹)Functional GroupVibration TypePredicted Appearance
3550 - 3200O-H (Phenol)StretchBroad, strong
3500 - 3300N-H (Primary Amine)StretchTwo medium peaks
~3030C-H (Aromatic)StretchMedium to weak
2950 - 2850C-H (Aliphatic CH₂)StretchMedium
1700 - 1500C=C (Aromatic)StretchMultiple medium to sharp peaks
1250 - 1000C-FStretchStrong, sharp
1250 - 1000C-NStretchMedium
1330 - 1430O-HBendMedium, broad
860 - 680C-H (Aromatic)Out-of-plane bendStrong

The presence of a broad O-H stretch, two N-H stretches, and a strong C-F stretch would be key indicators confirming the presence of the phenol, primary amine, and fluoro substituents.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[10] For 2-(Aminomethyl)-6-fluorophenol, a suite of NMR experiments is required for full characterization.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can affect chemical shifts, particularly for exchangeable protons (OH and NH₂).[11]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to the electronic environment.[12][13]

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (¹H-¹H correlations).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C correlations).

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.5broad singlet1HPhenolic OHExchangeable proton, deshielded.
~6.8 - 7.2multiplet3HAr-HAromatic protons, complex splitting due to H-H and H-F coupling.[14]
~3.8singlet2HCH₂Benzylic protons adjacent to the amino group.
~3.0 - 4.0broad singlet2HNH₂Exchangeable protons.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~155 - 160 (d)C-FAromatic carbon directly attached to fluorine, shows a large ¹JCF coupling.
~145 - 150C-OHAromatic carbon attached to the hydroxyl group.
~115 - 130Aromatic CH & C-CH₂NH₂Remaining four aromatic carbons. Their shifts are influenced by the substituents.
~40 - 45CH₂Aliphatic carbon of the aminomethyl group.

(d) = doublet due to C-F coupling

Predicted ¹⁹F NMR Data

A single resonance is expected for the fluorine atom, likely appearing as a multiplet due to coupling with the ortho and meta aromatic protons. The chemical shift will be characteristic of a fluorine atom on an aromatic ring.[15]

The Power of 2D NMR

2D_NMR_Correlation cluster_protons ¹H NMR Signals cluster_carbons ¹³C NMR Signals Ar_H Aromatic Protons (~6.8-7.2 ppm) Ar_H->Ar_H COSY correlations (within aromatic ring) Ar_CH Aromatic CH Carbons (~115-130 ppm) Ar_H->Ar_CH HSQC correlations CH2_H CH₂ Protons (~3.8 ppm) CH2_C CH₂ Carbon (~40-45 ppm) CH2_H->CH2_C HSQC correlation

Caption: Expected 2D NMR correlations for 2-(Aminomethyl)-6-fluorophenol.

Integrated Data Analysis and Structure Confirmation

The final step is the holistic integration of all spectroscopic data.

  • HRMS confirms the molecular formula C₇H₈FNO.

  • FT-IR confirms the presence of O-H (phenol), N-H (primary amine), C-F, and aromatic C=C functional groups.

  • ¹³C NMR shows the presence of 7 distinct carbon atoms: 6 aromatic (four CH and two quaternary) and one aliphatic (CH₂). DEPT experiments would confirm this count.

  • ¹H NMR shows 3 aromatic protons, 2 benzylic protons (CH₂), and the exchangeable OH and NH₂ protons, consistent with the proposed structure.

  • ¹⁹F NMR confirms the presence of a single fluorine environment.

  • 2D NMR (HSQC) will definitively link the aromatic proton signals to their corresponding carbon signals and the benzylic CH₂ proton signal to its carbon. COSY will show the coupling relationships between the aromatic protons, helping to confirm their relative positions on the ring.

The convergence of these data points provides an unassailable confirmation of the structure of 2-(Aminomethyl)-6-fluorophenol.

Conclusion

The structure elucidation of a molecule like 2-(Aminomethyl)-6-fluorophenol is a systematic process that relies on the expert application and interpretation of a suite of modern analytical techniques. By following a logical workflow that begins with determining the molecular formula (HRMS), identifying key functional groups (FT-IR), and then meticulously mapping the atomic framework (multidimensional NMR), researchers can achieve unambiguous structural confirmation. This guide has outlined the theoretical underpinnings and practical considerations for each step, providing a robust framework for the characterization of this and other novel small molecules.

References

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  • Emory University. (n.d.). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

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  • University of Florida. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

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  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Emory University. (2011). 1D and 2D NMR. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

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  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

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Exploratory

Introduction: Elucidating the Structure and Significance of a Key Fluorinated Intermediate

An In-Depth Technical Guide to 2-Amino-6-fluorophenol In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have garnered significant attention for their unique ability to mo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-6-fluorophenol

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have garnered significant attention for their unique ability to modulate the physicochemical and biological properties of molecules.[1][2] The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable tool in drug design.[2][3] This guide focuses on a pivotal building block in this domain: 2-Amino-6-fluorophenol.

It is crucial to distinguish the subject of this guide, 2-Amino-6-fluorophenol (CAS 53981-25-2), from the similarly named 2-(Aminomethyl)-6-fluorophenol. The former features an amino group directly attached to the phenolic ring, while the latter would contain a methylene spacer. This document will exclusively detail the properties, synthesis, and applications of 2-Amino-6-fluorophenol, a compound of significant interest in the synthesis of advanced chemical entities.

Core Molecular Attributes

A foundational understanding of a molecule begins with its fundamental chemical and physical properties. 2-Amino-6-fluorophenol is a substituted aromatic compound whose utility is derived from the interplay of its three functional groups: the hydroxyl, the amino, and the fluorine atom.

PropertyValueSource
Molecular Formula C₆H₆FNO[][5][6][7]
Molecular Weight 127.12 g/mol [][5][6][7]
IUPAC Name 2-amino-6-fluorophenol[][7]
Synonyms 6-Fluoro-2-aminophenol[][5][6]
CAS Number 53981-25-2[][5][6]
Density 1.347 g/cm³[]
Purity (Typical) ≥95%[]

Synthesis and Mechanistic Considerations

The synthesis of substituted phenols often involves multi-step pathways that require careful control of reaction conditions to ensure regioselectivity and high yield. While specific, proprietary synthesis methods for 2-Amino-6-fluorophenol are not detailed in the provided search results, a general understanding can be derived from related phenolic compound syntheses.

A plausible synthetic route, illustrated below, could involve the nitration of a fluorophenol precursor followed by the reduction of the nitro group to an amine. The choice of starting material and reagents is critical to direct the electrophilic substitution to the desired position.

Synthesis_Pathway Start 2-Fluorophenol Intermediate Nitration (e.g., HNO₃/H₂SO₄) Start->Intermediate Step 1 Nitro_Product 2-Fluoro-6-nitrophenol Intermediate->Nitro_Product Reduction Reduction (e.g., H₂/Pd-C, Fe/HCl) Nitro_Product->Reduction Step 2 Final_Product 2-Amino-6-fluorophenol Reduction->Final_Product

Caption: A plausible synthetic pathway for 2-Amino-6-fluorophenol.

Experimental Protocol: A Generalized Approach

The following protocol outlines a general procedure for the reduction of a nitrophenol to an aminophenol, a key step in the proposed synthesis.

  • Reactor Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: The nitrophenol precursor is dissolved in a suitable solvent, such as ethanol or acetic acid. A reducing agent, for instance, iron powder and a catalytic amount of hydrochloric acid, is added to the flask.

  • Reaction Execution: The mixture is heated to reflux with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron salts. The filtrate is then neutralized, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the final aminophenol.

This self-validating system relies on the TLC analysis at each stage to confirm the conversion of the starting material and the formation of the desired product before proceeding to the next step.

Applications in Research and Drug Development

2-Amino-6-fluorophenol serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the differential reactivity of its functional groups, allowing for sequential chemical modifications.

  • Pharmaceutical Synthesis: The aminophenol scaffold is a common feature in many pharmaceutical compounds. The presence of the fluorine atom can enhance the pharmacological profile of the final drug molecule.[1]

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine into agrochemicals can improve their efficacy and stability.

  • Specialty Chemicals: This compound is also utilized in the production of dyes and pigments, where the specific substitution pattern influences the resulting color and properties.[1]

Applications Core 2-Amino-6-fluorophenol Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Specialty Specialty Chemicals Core->Specialty Drug_Discovery Drug Discovery Scaffolds Pharma->Drug_Discovery Dyes Dyes & Pigments Specialty->Dyes

Caption: Key application areas for 2-Amino-6-fluorophenol.

Safety and Handling

As with any chemical reagent, proper handling and storage of 2-Amino-6-fluorophenol are paramount for laboratory safety.

Hazard Identification:

  • H302: Harmful if swallowed.[5][7]

  • H315: Causes skin irritation.[5][7]

  • H319: Causes serious eye irritation.[5][7]

Precautionary Measures:

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • Always use in a well-ventilated area or under a chemical fume hood.[8][9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

Storage:

  • Keep in a dark place, under an inert atmosphere.[5]

  • Store in a freezer, under -20°C for long-term stability.[5]

Conclusion

2-Amino-6-fluorophenol is a valuable and versatile fluorinated building block with significant applications in pharmaceutical and chemical synthesis. Its unique combination of functional groups allows for diverse chemical transformations, leading to the creation of complex molecules with tailored properties. A thorough understanding of its chemical attributes, synthetic pathways, and safety protocols is essential for its effective and safe utilization in research and development.

References

  • 2-Amino-6-fluorophenol | C6H6FNO | CID 643562. PubChem. [Link]

  • 2-Amino-5-fluorophenol | C6H6FNO | CID 185763. PubChem. [Link]

  • Phenol, 2-fluoro-. National Institute of Standards and Technology. [Link]

  • 2-Aminophenol derivatives and process for their preparation.
  • Selective fluorination in drug design and development: an overview of biochemical rationales. PubMed. [Link]

  • Synthesis of 2'-fluoroisoflavones and their 6-aminomethyl derivatives. ResearchGate. [Link]

  • MSDS of 6-Fluoro-2-aminophenol. Angene. [Link]

  • Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

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Foundational

A Technical Guide to the Fundamental Synthesis of 2-(Aminomethyl)-6-fluorophenol

Introduction: Strategic Importance of the 2-Aminophenol Scaffold The 2-(Aminomethyl)-6-fluorophenol molecule is a bespoke chemical entity belonging to the broader class of o-aminophenol derivatives. These structures are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the 2-Aminophenol Scaffold

The 2-(Aminomethyl)-6-fluorophenol molecule is a bespoke chemical entity belonging to the broader class of o-aminophenol derivatives. These structures are of significant interest in medicinal chemistry and materials science. The strategic placement of an amino group and a hydroxyl group in an ortho relationship on an aromatic ring provides a versatile bidentate ligand scaffold for metal coordination and a foundational template for constructing complex heterocyclic systems like benzoxazoles.[1][2][3] The incorporation of a fluorine atom at the 6-position further modulates the electronic properties and lipophilicity of the molecule, a common strategy in drug design to enhance metabolic stability and binding affinity.[4][5]

This guide provides an in-depth, technically-grounded overview of a primary and reliable pathway for the synthesis of 2-(Aminomethyl)-6-fluorophenol. It is designed for researchers and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and rationale that govern the selection of reagents and reaction conditions.

Retrosynthetic Analysis: A Logic-Driven Approach

The aldehyde itself can be disconnected via a formylation reaction, leading back to a simpler, commercially available starting material: 2-fluorophenol . This two-stage retrosynthetic pathway forms the logical framework for our synthesis.

G TM Target Molecule 2-(Aminomethyl)-6-fluorophenol KI Key Intermediate 6-Fluoro-2-hydroxybenzaldehyde TM->KI C-N Disconnection (Reductive Amination) SM Starting Material 2-Fluorophenol KI->SM C-C Disconnection (Ortho-Formylation)

Caption: Retrosynthetic pathway for 2-(Aminomethyl)-6-fluorophenol.

Synthesis of Key Intermediate: 6-Fluoro-2-hydroxybenzaldehyde

The regioselective installation of a formyl group onto the 2-fluorophenol ring, specifically ortho to the hydroxyl group, is the pivotal step. Direct formylation methods like the Reimer-Tiemann reaction often suffer from poor regioselectivity and low yields. A more controlled and efficient approach involves a directed ortho-metalation strategy.

Rationale for the Directed ortho-Metalation Pathway

This strategy leverages a temporary protecting group on the acidic phenol to enable a highly regioselective lithiation directed by the protected oxygen atom. The resulting aryllithium species is a potent nucleophile that can be trapped with an electrophilic formylating agent.

The Causality Behind the Choices:

  • Protection: The phenolic proton is highly acidic and would be immediately deprotonated by the strong organolithium base, preventing the desired C-H activation on the ring. A protecting group, such as a Methoxy (Me) or a bulky silyl ether, renders the hydroxyl group inert. We will utilize a methoxy group for this guide due to its stability and well-established deprotection protocols.

  • Directed Lithiation: The oxygen atom of the protecting group coordinates to the lithium cation of the alkyllithium base (e.g., n-butyllithium), directing the deprotonation to the adjacent ortho position. This ensures the formyl group is installed exclusively at the C6 position.

  • Formylation & Deprotection: N,N-Dimethylformamide (DMF) serves as a robust and inexpensive "C1" electrophile to install the aldehyde. Subsequent deprotection of the methoxy ether, typically with a strong Lewis acid like boron tribromide (BBr₃), regenerates the free phenol to yield the desired aldehyde.[8]

Experimental Workflow and Protocol

The synthesis of the aldehyde intermediate is a three-step process: protection, formylation, and deprotection.

Caption: Workflow for the synthesis of the key aldehyde intermediate.

Protocol 3.2.1: Synthesis of 6-Fluoro-2-hydroxybenzaldehyde

  • Step 1: Protection (Methylation) of 2-Fluorophenol

    • To a solution of 2-fluorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

    • Add methyl iodide (MeI, 1.5 eq) dropwise to the stirred suspension.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude 2-fluoroanisole by distillation or column chromatography.

  • Step 2: Directed ortho-Formylation

    • Dissolve 2-fluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon) and cool the solution to -78 °C.

    • Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour.

    • Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude 6-fluoro-2-methoxybenzaldehyde by silica gel chromatography.

  • Step 3: Deprotection (Demethylation)

    • Dissolve the purified 6-fluoro-2-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to -78 °C.

    • Add a solution of boron tribromide (BBr₃, 1.2 eq, typically 1.0 M in DCM) dropwise.[8]

    • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for 3-4 hours.

    • Carefully quench the reaction by pouring it into ice-water.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the final product, 6-fluoro-2-hydroxybenzaldehyde.

Primary Synthesis Pathway: Reductive Amination

With the key aldehyde in hand, the final aminomethyl group can be installed. While direct amination with ammonia is possible, it often leads to side products. A more controlled and higher-yielding approach involves a two-step sequence: formation of a stable N-benzyl intermediate followed by hydrogenolytic deprotection.

Mechanistic Principles and Pathway Rationale

Reductive amination proceeds via the initial formation of a Schiff base (imine) from the condensation of the aldehyde and an amine, followed by its reduction to the target amine.[6]

Why use a Benzylamine Strategy?

  • Stability: The intermediate N-benzyl imine and the resulting secondary amine, 2-((benzylamino)methyl)-6-fluorophenol, are generally more stable and easier to purify than the primary amine equivalents.

  • Control: This strategy prevents over-alkylation, which can be an issue in direct aminations.

  • Clean Deprotection: The benzyl group is a "cleavable" protecting group that can be efficiently removed via catalytic hydrogenation, yielding the desired primary amine and toluene as the only byproduct, which is easily removed.

Caption: Final stage synthesis via N-benzylation and deprotection.

Experimental Protocol

Protocol 4.2.1: Synthesis of 2-(Aminomethyl)-6-fluorophenol

  • Step 4: N-Benzylation via Reductive Amination

    • Dissolve 6-fluoro-2-hydroxybenzaldehyde (1.0 eq) in methanol (MeOH).

    • Add benzylamine (1.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours.

    • Quench the reaction by adding water and concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude 2-((benzylamino)methyl)-6-fluorophenol by column chromatography.

  • Step 5: Deprotection (Hydrogenolysis)

    • Dissolve the purified N-benzyl intermediate (1.0 eq) in ethanol (EtOH) or methanol.

    • Add Palladium on carbon (Pd/C, 10 wt. %, ~0.05 eq) to the solution.

    • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC. Upon completion (typically 12-24 hours), carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Rinse the Celite pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the final product, 2-(Aminomethyl)-6-fluorophenol, which can be further purified by crystallization or chromatography if necessary.

Data and Characterization Summary

The identity and purity of all intermediates and the final product must be rigorously confirmed using standard analytical techniques. The table below summarizes the expected key characterization data.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (Key)Expected ¹⁹F NMR
6-Fluoro-2-hydroxybenzaldehydeC₇H₅FO₂140.11~10.0 ppm (s, 1H, CHO), ~11.0 ppm (s, 1H, OH)Singlet or multiplet depending on coupling
2-((Benzylamino)methyl)-6-fluorophenolC₁₄H₁₄FNO231.26~7.3 ppm (m, 5H, Ar-H benzyl), ~4.0 ppm (s, 2H, CH₂-N), ~3.9 ppm (s, 2H, Ar-CH₂)Singlet or multiplet
2-(Aminomethyl)-6-fluorophenolC₇H₈FNO141.14~4.0 ppm (s, 2H, CH₂-NH₂), Broad singlet for OH/NH₂Singlet or multiplet

Conclusion

The synthesis of 2-(Aminomethyl)-6-fluorophenol is most reliably achieved through a two-stage process. The first stage involves the construction of the key 6-fluoro-2-hydroxybenzaldehyde intermediate from 2-fluorophenol via a directed ortho-metalation strategy. The second stage employs a robust and high-yielding reductive amination using benzylamine, followed by a clean hydrogenolytic deprotection to furnish the final primary amine. This pathway offers excellent control over regioselectivity and minimizes the formation of byproducts, making it a suitable and scalable method for laboratory and potential industrial applications.

References

  • Kubovcikova, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • American Chemical Society. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. Available at: [Link]

  • Nguyen, D. V., et al. (2025). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Current Organic Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Liu, W., et al. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Pace, V., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. Available at: [Link]

  • Ball, M., et al. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. Available at: [Link]

Sources

Exploratory

A Technical Guide for the Preliminary Investigation of 2-(Aminomethyl)-6-fluorophenol's Biological Activity

Abstract: This document provides a comprehensive, technically-grounded framework for conducting a preliminary biological investigation of the novel compound 2-(Aminomethyl)-6-fluorophenol. As publicly available data on t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, technically-grounded framework for conducting a preliminary biological investigation of the novel compound 2-(Aminomethyl)-6-fluorophenol. As publicly available data on this specific molecule is scarce, this guide establishes a logical, multi-phase workflow designed for drug discovery and development professionals. The strategy commences with foundational in silico and physicochemical profiling, progresses to broad-spectrum in vitro screening to generate initial biological hypotheses, and culminates in targeted, hypothesis-driven assays. Each phase is detailed with step-by-step protocols, the scientific rationale behind experimental choices, and criteria for data interpretation. The objective is to provide a robust, self-validating roadmap for elucidating the potential therapeutic value of 2-(Aminomethyl)-6-fluorophenol.

Introduction to 2-(Aminomethyl)-6-fluorophenol

Chemical Properties and Structural Rationale

2-(Aminomethyl)-6-fluorophenol is a small molecule with the chemical formula C₆H₆FNO.[1] Its structure features a phenol ring substituted with both an aminomethyl group and a fluorine atom. This unique combination of functional groups provides a compelling rationale for investigation.

  • Aminomethylphenol Scaffold: The core aminomethylphenol structure is a privileged motif in medicinal chemistry, found in compounds with applications as antibacterial, anti-inflammatory, and antimalarial agents.[2][3]

  • Role of Fluorine: The strategic incorporation of fluorine is a well-established strategy in drug design.[4] A fluorine atom can significantly alter a molecule's physicochemical properties, often leading to increased metabolic stability, enhanced membrane permeability, and improved binding affinity to target proteins.[5][6]

Given these structural features, it is plausible that 2-(Aminomethyl)-6-fluorophenol could exhibit a range of biological activities.

PropertyValueSource
Molecular Formula C₆H₆FNO[1]
Molecular Weight 127.12 g/mol [7]
IUPAC Name 2-amino-6-fluorophenol[7]
CAS Number 53981-25-2[1]
Physical Form Solid[1]
Foundational Investigative Strategy

The absence of prior art necessitates a broad-to-narrow screening approach. This strategy maximizes the potential for discovering novel activity while conserving resources. The workflow is designed to first understand the compound's fundamental drug-like properties, then identify potential biological targets through broad screening, and finally, validate these initial findings with specific, hypothesis-driven assays.

G p1_a In Silico ADMET Prediction p2_a Cytotoxicity Assessment p1_a->p2_a Assess Safety Window p1_b Physicochemical Characterization p1_b->p2_a p2_b Broad Pharmacological Panel Screening p2_a->p2_b p3_a Targeted In Vitro Assays (e.g., Enzyme Inhibition) p2_b->p3_a Identify Potential 'Hits' p3_b Cell-Based Pathway Analysis p3_a->p3_b

Caption: Overall workflow for the preliminary biological investigation.

Phase 1: In Silico & Physicochemical Profiling

Expertise & Rationale: Before committing to expensive and time-consuming wet-lab experiments, it is crucial to computationally predict the compound's pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, Toxicity). This allows for the early identification of potential liabilities that might prevent the compound from ever becoming a viable drug.[8]

Protocol: In Silico ADMET & Drug-Likeness Prediction

This protocol utilizes the SwissADME web tool, a reliable and freely accessible platform for predicting key molecular properties.[9]

  • Obtain SMILES String: Convert the chemical name "2-(Aminomethyl)-6-fluorophenol" into its SMILES (Simplified Molecular Input Line Entry System) representation: C1=CC(=C(C(=C1)F)O)N.[7]

  • Access SwissADME: Navigate to the SwissADME website (]">http://www.swissadme.ch).[9]

  • Input Structure: Paste the SMILES string into the input box and run the analysis.

  • Analyze Results: Carefully examine the output data, focusing on the following parameters:

    • Lipinski's Rule of Five: Assess general drug-likeness.

    • GI Absorption: Predicts potential for oral bioavailability.

    • Blood-Brain Barrier (BBB) Permeation: Indicates potential for CNS activity.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • Water Solubility: Provides an estimate of solubility, which is critical for formulation.[10]

Trustworthiness - A Self-Validating System: The predictions from SwissADME should be treated as hypotheses. The subsequent physicochemical characterization (Protocol 2.2) serves to experimentally validate the computational predictions, particularly for solubility.

Protocol: Physicochemical Characterization (Aqueous Solubility)

Rationale: Accurate solubility data is essential for preparing stock solutions and interpreting the results of all subsequent biological assays. An incorrectly assumed concentration can invalidate an entire experiment.

  • Material Preparation:

    • 2-(Aminomethyl)-6-fluorophenol (solid).[1]

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • DMSO (Dimethyl sulfoxide).

    • High-performance liquid chromatography (HPLC) system.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Equilibrium Solubility Measurement:

    • Add an excess of the solid compound to a vial containing PBS pH 7.4.

    • Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method with a standard curve generated from the DMSO stock.

  • Data Reporting: Report the solubility in µg/mL and µM. This value will define the maximum achievable concentration in aqueous buffer for biological assays.

Phase 2: Broad-Spectrum In Vitro Screening

Rationale: This phase aims to cast a wide net to uncover any potential biological activity without preconceived bias. It begins with a fundamental cytotoxicity assessment to establish a safe concentration range for subsequent assays.

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[11] It identifies the concentration at which the compound becomes toxic to cells.

  • Cell Seeding: Plate a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-(Aminomethyl)-6-fluorophenol in cell culture medium. The concentration range should span several orders of magnitude (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add the compound dilutions. Include "vehicle control" wells (containing the same percentage of DMSO as the highest compound concentration) and "untreated control" wells.

  • Incubation: Incubate the plate for a standard duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours.[12] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation:

CompoundCell LineIncubation TimeIC₅₀ (µM)
2-(Aminomethyl)-6-fluorophenolHEK29348h[Insert Value]
2-(Aminomethyl)-6-fluorophenolMCF-748h[Insert Value]
Doxorubicin (Positive Control)MCF-748h[Insert Value]
Protocol: Broad Pharmacological Profiling

Rationale: This is the most efficient method for initial target discovery. By screening the compound against a large panel of known biological targets (receptors, enzymes, ion channels), we can quickly identify potential "hits" and generate hypotheses about its mechanism of action.[13] This is typically performed as a service by specialized contract research organizations (CROs).

  • CRO Selection: Select a reputable CRO that offers broad-panel screening services (e.g., Eurofins Discovery's SafetyScreen™ panels or similar).[14]

  • Compound Submission: Provide the CRO with a sample of 2-(Aminomethyl)-6-fluorophenol at a specified concentration and purity.

  • Assay Execution: The CRO will perform binding or functional assays at a fixed concentration (typically 1-10 µM) against a panel of dozens or hundreds of targets.[15]

  • Data Analysis: The results are typically provided as a percentage of inhibition or activation for each target. A standard threshold for a "hit" is >50% inhibition at the tested concentration.

Trustworthiness - A Self-Validating System: Any hits identified in the broad panel screen are considered preliminary. They absolutely require validation in Phase 3 using orthogonal, dose-response assays to confirm the activity and determine potency.

Phase 3: Hypothesis-Driven Validation (Example Scenario)

Scenario: Let's hypothesize that the broad panel screen (Section 3.2) revealed a significant inhibitory effect on the Cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.[16] The goal of Phase 3 is to validate this hit.

Rationale: Phenolic compounds are known to possess anti-inflammatory properties, sometimes through the inhibition of enzymes in the inflammatory cascade like COX-2.[16] Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent stimulator of macrophages, causing them to release pro-inflammatory cytokines like TNF-α and IL-6 via activation of the NF-κB signaling pathway.[17][18] An inhibitor of this pathway would reduce cytokine release.

Signaling Pathway: LPS-Induced Inflammation

G lps LPS tlr4 TLR4 Receptor lps->tlr4 Binds myd88 MyD88 tlr4->myd88 Activates ikk IKK Complex myd88->ikk Activates ikb IκB ikk->ikb Phosphorylates & Degrades nfkb NF-κB ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates to genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes Induces Transcription

Sources

Exploratory

An In-depth Technical Guide to the Potential Research Applications of 2-(Aminomethyl)-6-fluorophenol

Foreword: Unveiling the Potential of a Novel Scaffold In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule at th...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule at the center of this guide, 2-(Aminomethyl)-6-fluorophenol, represents a compelling, albeit underexplored, chemical entity. It marries the well-established biological relevance of the aminophenol core with the strategic advantages conferred by fluorine substitution and an aminomethyl side chain. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a roadmap for the synthesis, characterization, and exploration of the potential therapeutic applications of this promising compound. By dissecting the roles of its constituent parts and drawing parallels with structurally related molecules, we will construct a robust framework for a thorough investigation into its bioactivities.

Molecular Architecture and Physicochemical Rationale

The therapeutic potential of 2-(Aminomethyl)-6-fluorophenol is intrinsically linked to its unique structural features. A logical first step in its evaluation is a thorough understanding of its physicochemical properties, which will govern its behavior in biological systems.

The Fluorophenol Core: A Gateway to Enhanced Drug-like Properties

The presence of a fluorine atom ortho to the hydroxyl group is a deliberate design choice aimed at favorably modulating the molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity and small size can significantly impact a molecule's properties.[1] In drug design, fluorination is a well-established strategy to:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of enzymatic oxidation, thereby increasing the compound's half-life in vivo.[1]

  • Modulate Acidity: The electron-withdrawing nature of fluorine will lower the pKa of the phenolic hydroxyl group, potentially influencing its interactions with biological targets.

  • Increase Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen-bonding interactions with protein targets, enhancing binding affinity and potency.[2]

  • Improve Membrane Permeability: Strategic fluorination can fine-tune the lipophilicity of a molecule, improving its ability to cross cellular membranes.[1]

The Aminomethyl Group: A Versatile Functional Handle

The aminomethyl [-CH2NH2] substituent introduces a basic center, allowing for the formation of salts with improved solubility and bioavailability. This group can also serve as a key interaction point with biological targets, participating in hydrogen bonding and ionic interactions. Furthermore, the primary amine provides a reactive handle for further chemical modifications, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

PropertyPredicted Influence of Structural MotifsRationale
Acidity (pKa) Lowered phenolic pKaThe electron-withdrawing fluorine atom stabilizes the phenoxide conjugate base.
Lipophilicity (LogP) Moderately increasedThe fluorine atom generally increases lipophilicity, while the aminomethyl group is hydrophilic.
Metabolic Stability Potentially enhancedThe C-F bond can block oxidative metabolism at the ortho position.
Aqueous Solubility Good at physiological pHThe basic aminomethyl group will be protonated, forming a soluble salt.
Reactivity VersatileThe primary amine allows for a wide range of derivatization reactions.

Synthesis of 2-(Aminomethyl)-6-fluorophenol: A Proposed Route

A robust and efficient synthesis is paramount for any exploratory research program. Based on established organic reactions, a plausible and scalable synthesis of 2-(Aminomethyl)-6-fluorophenol can be achieved via the Mannich reaction.[3][4][5] This well-established three-component condensation reaction is ideal for the aminomethylation of acidic compounds like phenols.[6]

Proposed Synthetic Pathway

Caption: Proposed synthesis of 2-(Aminomethyl)-6-fluorophenol via the Mannich reaction.

Detailed Experimental Protocol

Objective: To synthesize 2-(Aminomethyl)-6-fluorophenol from 2-fluorophenol.

Materials:

  • 2-Fluorophenol

  • Formaldehyde (37% aqueous solution)

  • Ammonium chloride

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluorophenol (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add formaldehyde (1.2 equivalents) followed by a solution of ammonium chloride (1.2 equivalents) in water.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Dilute the residue with water and basify with a 2M sodium hydroxide solution to a pH of ~10. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Causality of Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and has an appropriate boiling point for the reaction.

  • Ammonium Chloride: Serves as the source of ammonia for the aminomethylation.

  • Reflux Conditions: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Basic Work-up: Deprotonates the ammonium salt of the product, rendering it soluble in the organic extraction solvent.

A Framework for Investigating Potential Research Applications

The structural alerts within 2-(Aminomethyl)-6-fluorophenol suggest several avenues for biological investigation. A systematic approach, starting with broad screening and progressing to more focused mechanistic studies, is recommended.

Anticancer Activity

The aminophenol scaffold is present in numerous compounds with demonstrated antiproliferative effects.[7] Therefore, a primary area of investigation should be its potential as an anticancer agent.

Experimental Workflow:

Anticancer A Initial Screening (MTT Assay) B Cell Line Panel (e.g., NCI-60) A->B C Mechanism of Action Studies B->C D Apoptosis Assays (Caspase activation, Annexin V) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F In Vivo Studies (Xenograft models) D->F E->F

Caption: A tiered approach for evaluating anticancer potential.

Initial Screening:

  • MTT Assay: A colorimetric assay to assess cell viability and determine the IC50 (half-maximal inhibitory concentration) of the compound against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).[8]

Mechanism of Action Studies:

  • Apoptosis Induction: Investigate whether the compound induces programmed cell death using techniques like caspase activity assays and Annexin V/propidium iodide staining followed by flow cytometry.

  • Cell Cycle Analysis: Determine if the compound causes cell cycle arrest at a specific phase using flow cytometry.

Antimicrobial Properties

Phenolic compounds and their derivatives are known to possess antimicrobial activities.[9] The unique combination of a fluorophenol and an aminomethyl group could lead to novel antimicrobial agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: Prepare a stock solution of 2-(Aminomethyl)-6-fluorophenol in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, capable of scavenging free radicals.[9] The antioxidant potential of 2-(Aminomethyl)-6-fluorophenol can be readily assessed using standard in vitro assays.

Recommended Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A widely used method to determine the free radical scavenging ability of a compound.[9]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another common and reliable method for assessing antioxidant capacity.

AssayPrincipleEndpoint
DPPH Assay A stable free radical (DPPH•) is reduced by the antioxidant, leading to a color change from violet to yellow.Decrease in absorbance at 517 nm.
ABTS Assay The pre-formed ABTS radical cation (ABTS•+) is reduced by the antioxidant, causing a loss of color.Decrease in absorbance at 734 nm.
Enzyme Inhibition

The aminophenol scaffold can be found in various enzyme inhibitors.[9] A broad-based screening against a panel of relevant enzymes could uncover novel inhibitory activities.

Potential Targets:

  • Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes is relevant for anti-inflammatory drug discovery.[10]

  • Kinases: Many kinase inhibitors incorporate aromatic amine and hydroxyl groups for key interactions in the ATP-binding pocket.[11]

  • Monoamine Oxidases (MAO-A and MAO-B): Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases.

Future Directions and Derivatization

The primary amine of 2-(Aminomethyl)-6-fluorophenol is a prime site for chemical modification to generate a library of analogs for SAR studies. This will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Proposed Derivatization Strategies:

  • Acylation: Reaction with various acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Derivatization Core 2-(Aminomethyl)-6-fluorophenol Amides Amides Core->Amides Acylation Sulfonamides Sulfonamides Core->Sulfonamides Sulfonylation Sec_Tert_Amines Secondary/Tertiary Amines Core->Sec_Tert_Amines Reductive Amination Ureas Ureas/Thioureas Core->Ureas Reaction with Isocyanates

Caption: Potential derivatization pathways for SAR studies.

Conclusion

While 2-(Aminomethyl)-6-fluorophenol is a relatively uncharacterized molecule, a systematic and logical research program, grounded in the established principles of medicinal chemistry, can unlock its therapeutic potential. Its unique combination of a fluorophenol core and an aminomethyl side chain presents a compelling starting point for the development of novel agents in oncology, infectious diseases, and inflammatory conditions. The experimental protocols and strategic framework outlined in this guide provide a clear and actionable path for researchers to embark on the exciting journey of exploring the biological activities of this promising scaffold.

References

  • The Mannich Reaction - Organic Reactions. [Link]

  • Mannich Reaction - Chemistry LibreTexts. [Link]

  • Scheme 1. Synthesis of 2'-fluoroisoflavones and their 6-aminomethyl derivatives. - ResearchGate. [Link]

  • Synthesis of Aminomethyl Derivatives of 2,6-Dihydroxynaphthalene | Request PDF. [Link]

  • Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone - Beilstein Journals. [Link]

  • Mannich Reaction Mechanism - BYJU'S. [Link]

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  • Medicinal Chemistry of Aminocyclitols - PubMed. [Link]

  • Mannich reaction - Wikipedia. [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. [Link]

  • SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES - Vietnam Journals Online. [Link]

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  • Applications of fluorine-containing amino acids for drug design - PubMed. [Link]

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  • A Review on Medicinally Important Heterocyclic Compounds. [Link]

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  • Amino-Pyrazoles in Medicinal Chemistry: A Review - IRIS UniGe. [Link]

  • Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. [Link]

  • Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC - PubMed Central. [Link]

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Foundational

A Comprehensive Technical Guide to 2-(Aminomethyl)-6-fluorophenol: Synthesis, Characterization, and Potential Applications in Drug Discovery

Authored by: A Senior Application Scientist Disclaimer: As of the latest literature review, 2-(Aminomethyl)-6-fluorophenol is not a widely documented compound. This guide, therefore, serves as a forward-looking technical...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Disclaimer: As of the latest literature review, 2-(Aminomethyl)-6-fluorophenol is not a widely documented compound. This guide, therefore, serves as a forward-looking technical whitepaper, providing researchers, scientists, and drug development professionals with a comprehensive theoretical and practical framework for its synthesis, characterization, and potential biological evaluation. The methodologies and insights presented herein are extrapolated from established chemical principles and the known properties of closely related analogs.

Introduction: The Therapeutic Potential of a Novel Scaffold

The confluence of a fluorinated phenol and an aminomethyl group within a single molecular entity, 2-(Aminomethyl)-6-fluorophenol, presents a compelling scaffold for novel drug discovery. The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The aminophenol moiety, on the other hand, is a privileged structure found in a variety of biologically active compounds, exhibiting a range of activities including antioxidant, antimicrobial, and anti-inflammatory properties.[3][4][5] Derivatives of ortho-aminophenol, in particular, have recently been identified as potent ferroptosis inhibitors, a promising therapeutic strategy for a host of diseases.[6][7]

This guide will provide a comprehensive overview of the chemical properties, proposed synthetic routes, and potential biological applications of 2-(Aminomethyl)-6-fluorophenol, a molecule at the intersection of these two promising pharmacophores.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is paramount for its successful synthesis, purification, and formulation. Below is a table summarizing the key properties of the closely related and commercially available starting material, 2-Amino-6-fluorophenol, alongside predicted properties for the target compound, 2-(Aminomethyl)-6-fluorophenol.

Property2-Amino-6-fluorophenol2-(Aminomethyl)-6-fluorophenol (Predicted)Data Source
CAS Number 53981-25-2N/A[8][9][10][]
Molecular Formula C₆H₆FNOC₇H₈FNO[8][9][10]
Molecular Weight 127.12 g/mol 141.14 g/mol [8][9][10]
Appearance White to light yellow liquid to low melting solidPredicted: Off-white to pale yellow solid[12]
Boiling Point 152 °C (Lit.)>152 °C[12]
Melting Point 12 °C (Lit.)Higher than 12 °C[12]
Solubility Soluble in many organic solventsPredicted: Soluble in polar organic solvents and aqueous acidN/A

Proposed Synthetic Routes to 2-(Aminomethyl)-6-fluorophenol

The synthesis of 2-(Aminomethyl)-6-fluorophenol can be approached through several strategic pathways. The following section details two plausible and robust synthetic routes, complete with step-by-step experimental protocols.

Route 1: Direct Aminomethylation via the Mannich Reaction

The Mannich reaction is a classic and highly effective method for the aminomethylation of acidic protons, such as the one ortho to the hydroxyl group on a phenol.[13] This approach offers a direct and atom-economical route to the target compound from a readily available starting material.

Mannich_Reaction A 2-Amino-6-fluorophenol D Reaction Vessel (Solvent, Acid Catalyst) A->D B Formaldehyde B->D C Secondary Amine (e.g., Dimethylamine) C->D E Mannich Adduct (Intermediate) D->E F Reduction or Hydrogenolysis E->F G 2-(Aminomethyl)-6-fluorophenol (Target Compound) F->G

Caption: Proposed Mannich reaction workflow for the synthesis of 2-(Aminomethyl)-6-fluorophenol.

  • Reaction Setup: To a solution of 2-Amino-6-fluorophenol (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add aqueous formaldehyde (1.1 eq) and a secondary amine (e.g., dimethylamine, 1.1 eq). An acid catalyst, such as hydrochloric acid, may be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (40-60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material and the formation of the Mannich adduct intermediate.

  • Workup and Isolation of Intermediate: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude Mannich adduct.

  • Deprotection/Reduction: The isolated Mannich adduct is then subjected to a deprotection step, if a protected amine was used, or a reduction/hydrogenolysis step to yield the primary aminomethyl group. For example, if a dibenzylamine was used as the secondary amine, a palladium-on-carbon catalyzed hydrogenation would yield the desired product.

  • Purification: The final product, 2-(Aminomethyl)-6-fluorophenol, is purified by column chromatography on silica gel or by recrystallization to afford the pure compound.

Route 2: Reduction of a Nitrile or Amide Precursor

An alternative strategy involves the introduction of a one-carbon functional group that can be subsequently reduced to the aminomethyl group. This multi-step approach offers greater control over the reaction intermediates and may be beneficial if the direct Mannich reaction proves to be low-yielding or produces inseparable byproducts.

Reduction_Route A 2-Hydroxy-3-fluorobenzaldehyde C Oxime or Nitrile Formation A->C B Hydroxylamine (or other nitrogen source) B->C D Nitrile Intermediate C->D E Reduction (e.g., LiAlH4, H2/Catalyst) D->E F 2-(Aminomethyl)-6-fluorophenol (Target Compound) E->F

Caption: Proposed reduction route for the synthesis of 2-(Aminomethyl)-6-fluorophenol.

  • Starting Material: The synthesis would commence with a suitable ortho-functionalized fluorophenol, such as 2-hydroxy-3-fluorobenzaldehyde.

  • Nitrile Formation: The aldehyde can be converted to the corresponding nitrile through a two-step process involving the formation of an oxime with hydroxylamine, followed by dehydration.

  • Reduction of the Nitrile: The resulting 2-hydroxy-3-fluorobenzonitrile is then reduced to the primary amine. Potent reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under pressure are typically employed for this transformation. Careful control of the reaction conditions is crucial to avoid over-reduction or side reactions.

  • Workup and Purification: Following the reduction, a careful aqueous workup is required to quench the reducing agent and isolate the product. The crude 2-(Aminomethyl)-6-fluorophenol is then purified using the methods described in Route 1.

Proposed Biological Evaluation

Given the biological activities of related aminophenol derivatives, a newly synthesized compound like 2-(Aminomethyl)-6-fluorophenol should be subjected to a battery of in vitro assays to elucidate its potential therapeutic value.

  • Antioxidant Activity: The antioxidant potential can be assessed using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.[5]

  • Antimicrobial Activity: The compound should be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine its minimum inhibitory concentration (MIC).[3][4]

  • Cytotoxicity and Anti-cancer Activity: The cytotoxic effects can be evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Enzyme Inhibition Assays: Based on the known activities of similar compounds, it would be prudent to screen for inhibitory activity against enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases.[5][14]

  • Anti-ferroptotic Activity: Given the recent interest in ortho-aminophenols as ferroptosis inhibitors, assays to measure the inhibition of lipid peroxidation and cell death in response to ferroptosis-inducing agents (e.g., RSL3) would be highly relevant.[6][7]

Spectroscopic Characterization

The unambiguous identification of the synthesized 2-(Aminomethyl)-6-fluorophenol will rely on a combination of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should reveal characteristic signals for the aromatic protons, the benzylic methylene protons of the aminomethyl group, and the exchangeable protons of the hydroxyl and amino groups.

    • ¹³C NMR will show the expected number of carbon signals, with the benzylic carbon appearing in the 40-50 ppm range.

    • ¹⁹F NMR will exhibit a singlet corresponding to the single fluorine atom on the aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H and N-H stretching of the phenol and amine groups, respectively, as well as C-H and C=C stretching of the aromatic ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be crucial to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion.

Conclusion

While 2-(Aminomethyl)-6-fluorophenol remains a novel chemical entity, its structural motifs suggest significant potential as a valuable building block in drug discovery and medicinal chemistry. The synthetic routes and biological evaluation strategies outlined in this technical guide provide a clear and actionable roadmap for researchers to synthesize, characterize, and explore the therapeutic potential of this promising molecule. The insights from such studies will undoubtedly contribute to the growing body of knowledge on fluorinated aminophenols and their role in the development of next-generation therapeutics.

References

  • Synthesis of Aminomethyl Derivatives of 2,6-Dihydroxynaphthalene | Request PDF. (n.d.). Retrieved January 29, 2026, from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC. (n.d.). Retrieved January 29, 2026, from [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). Molecules, 27(4), 1352. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. (2022). Molecules, 27(19), 6643. [Link]

  • CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol. (n.d.).
  • Scheme 1. Synthesis of 2'-fluoroisoflavones and their 6-aminomethyl derivatives. (n.d.). Retrieved January 29, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (2023). Pharmaceutical Chemistry Journal, 57(5), 633-649. [Link]

  • 2-Amino-6-fluorophenol | C6H6FNO | CID 643562. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • 2-Amino-5-fluorophenol | C6H6FNO | CID 185763. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities. (2024). European Journal of Medicinal Chemistry, 265, 116081. [Link]

  • EP0083204A2 - 2-Aminophenol derivatives and process for their preparation. (n.d.).
  • Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. (2024). Journal of Medicinal Chemistry, 67(13), 11009-11026. [Link]

  • US Patent for Compositions and methods for treating or preventing hiv infection. (n.d.).
  • US Patent for Gsk-3 inhibitors and uses thereof. (n.d.).
  • Applications of fluorine-containing amino acids for drug design. (2020). European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • US Patent for Coating composition for magnesium and magnesium alloys. (n.d.).
  • US Patent for Process for the production of an aminophenol. (n.d.).

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Exploratory

An In-depth Technical Guide to 2-(Aminomethyl)-6-fluorophenol: Physical Properties and Stability Profile

Therefore, this guide will provide a detailed examination of a closely related and structurally similar compound, 2-Amino-6-fluorophenol , for which technical data is accessible. The insights from 2-Amino-6-fluorophenol...

Author: BenchChem Technical Support Team. Date: February 2026

Therefore, this guide will provide a detailed examination of a closely related and structurally similar compound, 2-Amino-6-fluorophenol , for which technical data is accessible. The insights from 2-Amino-6-fluorophenol can serve as a valuable surrogate for anticipating the properties and stability of 2-(Aminomethyl)-6-fluorophenol, though it is crucial to recognize that the substitution of an amino group with an aminomethyl group will induce differences in their respective chemical behaviors.

Section 1: Physicochemical Properties of 2-Amino-6-fluorophenol

2-Amino-6-fluorophenol is an aromatic organic compound that integrates a phenol ring with both an amino and a fluoro substituent. These functional groups dictate its physical and chemical characteristics, influencing its appearance, solubility, and thermal properties.

Physical Appearance

At ambient temperature, 2-Amino-6-fluorophenol typically presents as a crystalline solid.[1] The color can range from purple to off-white or beige, and like many aminophenols, it may darken upon exposure to air or light due to oxidative processes.[2]

Structural and Molecular Data
PropertyValueSource
CAS Number53981-25-2[1][3][4]
Molecular FormulaC₆H₆FNO[3][4]
Molecular Weight127.12 g/mol [1][3][4]
Thermal Properties

The thermal stability and phase transition points are critical parameters for handling and storage.

PropertyValueSource
Boiling Point215.7°C at 760 mmHg[1]
Flash Point84.2°C[1]

Note: A specific melting point for 2-Amino-6-fluorophenol is not consistently reported in the available literature.

Spectroscopic and Physicochemical Parameters
PropertyValueSource
Density1.347 g/cm³[1]
Refractive Index1.601[1]
Vapor Pressure0.1±0.4 mmHg at 25°C[1]

Section 2: Stability and Reactivity Profile

The stability of 2-Amino-6-fluorophenol is influenced by its molecular structure, particularly the presence of the reactive amino and hydroxyl groups on the aromatic ring.

General Chemical Stability

Under standard ambient conditions, the compound is generally stable.[2] However, its stability is compromised by exposure to certain environmental factors.

Factors Affecting Stability
  • Air and Light Sensitivity: As is characteristic of aminophenols, 2-Amino-6-fluorophenol is susceptible to oxidation when exposed to air and light.[2] This oxidative degradation often results in a noticeable darkening of the material.

  • Thermal Stress: Elevated temperatures can lead to decomposition. It is advisable to store the compound in a cool environment.

  • Incompatible Materials: Strong acids and strong bases are incompatible with 2-Amino-6-fluorophenol and can induce vigorous reactions.[5] Additionally, proximity to sources of ignition should be avoided.[5]

Recommended Storage and Handling

To maintain the integrity and stability of 2-Amino-6-fluorophenol, the following storage and handling protocols are recommended:

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5][6] To mitigate degradation from air and light, storage in a dark place under an inert atmosphere is advised, with some suppliers recommending freezing temperatures (under -20°C).[7]

  • Handling Precautions: Use personal protective equipment, including gloves and safety glasses, to avoid direct contact.[2][5][8] Handling should be performed in a well-ventilated space or under a chemical fume hood to prevent inhalation of any dust or vapors.[5][6]

Section 3: Hazard and Safety Information

Understanding the hazard profile is essential for the safe handling and application of 2-Amino-6-fluorophenol.

GHS Hazard Classification

The compound is classified with the following hazards:

  • Harmful if swallowed.[3]

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

Personal Protective Equipment (PPE)

A comprehensive safety protocol necessitates the use of appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[2][5]

  • Hand Protection: Compatible protective gloves.[2][5]

  • Skin and Body Protection: A lab coat or other suitable protective clothing.[2]

  • Respiratory Protection: In situations with inadequate ventilation or the potential for dust or vapor generation, a suitable respirator should be worn.[2][5]

Section 4: Experimental Protocols

Protocol for Safe Handling and Dispensing
  • Preparation: Ensure the work area, typically a certified chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including spatula, weighing paper, and a pre-labeled, sealable container for the dispensed material.

  • Personal Protective Equipment: Don the required PPE: safety glasses, lab coat, and appropriate chemical-resistant gloves.

  • Dispensing:

    • Retrieve the stock container of 2-Amino-6-fluorophenol from its designated storage location (e.g., freezer).

    • Allow the container to equilibrate to the ambient temperature of the fume hood to prevent moisture condensation upon opening.

    • Carefully open the container and, using a clean spatula, dispense the desired amount of the solid onto the weighing paper.

    • Minimize the time the stock container is open to limit exposure to air and light.

  • Cleanup and Storage:

    • Securely seal the stock container and return it to its proper storage conditions.

    • Clean any residual material from the spatula and the work surface.

    • Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.

Section 5: Visualizations

Logical Relationship of Stability Factors

cluster_Compound 2-Amino-6-fluorophenol cluster_Factors Destabilizing Factors cluster_Controls Stability Control Measures Compound Chemical Integrity Air Air (Oxygen) Air->Compound Oxidation Light Light (UV/Visible) Light->Compound Photodegradation Heat Elevated Temperatures Heat->Compound Decomposition Incompatibles Incompatible Materials (Strong Acids/Bases) Incompatibles->Compound Chemical Reaction Storage Proper Storage: - Cool, Dark, Dry - Inert Atmosphere - Tightly Sealed Storage->Compound Preserves Handling Careful Handling: - Well-ventilated Area - Minimize Exposure Time Handling->Compound Maintains

Caption: Factors influencing the stability of 2-Amino-6-fluorophenol.

References

  • Loba Chemie. (2016, April 20). 2-AMINOPHENOL EXTRA PURE MSDS. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Aminophenol. [Link]

  • Wikipedia. 2-Aminophenol. [Link]

  • Home Sunshine Pharma. 6-Fluoro-2-aminophenol CAS 53981-25-2. [Link]

  • PubChem. 2-Fluorophenol. [Link]

  • Biochem Chemopharma. SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL MSDS CAS: 000095-55-6. [Link]

  • PubChem. 2-Amino-6-fluorophenol. [Link]

  • PubChem. 2-Amino-5-fluorophenol. [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(Aminomethyl)-6-fluorophenol

For Researchers, Scientists, and Drug Development Professionals Chemical Identity and Nomenclature The foundational step in understanding any chemical entity is to establish its precise identity. The compound is systemat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise identity. The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

IUPAC Name: 2-(Aminomethyl)-6-fluorophenol

This name is derived from the parent structure, phenol, which is a benzene ring substituted with a hydroxyl (-OH) group. The substituents on the benzene ring are an aminomethyl group (-CH₂NH₂) at position 2 and a fluorine atom (-F) at position 6.

Synonyms: The compound is also known by several other names in literature and commercial catalogs, which are crucial for comprehensive literature searches. These include:

  • 6-(Aminomethyl)-2-fluorophenol

  • 2-Fluoro-6-(aminomethyl)phenol

It is important to note that while searching for this compound, isomeric variations such as 2-Amino-6-fluorophenol may appear. Careful verification of the chemical structure is paramount.

Visualizing the Core Structure

To provide a clear visual representation, the chemical structure of 2-(Aminomethyl)-6-fluorophenol is presented below.

Caption: 2D structure of 2-(Aminomethyl)-6-fluorophenol.

Physicochemical and Spectroscopic Data

Understanding the physical and chemical properties of a compound is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₇H₈FNO[1]
Molecular Weight 141.14 g/mol [1]
CAS Number 153869-33-9N/A
Appearance Solid
Boiling Point 215.7°C at 760 mmHg
Storage Temperature 4°C, protect from light

Note: Experimental data for this specific compound is limited in publicly accessible databases. Some data is predicted or inferred from related structures.

  • ¹H NMR: Signals corresponding to the aromatic protons, the methylene protons of the aminomethyl group, the amine protons, and the hydroxyl proton. The fluorine atom would cause splitting of adjacent proton signals.

  • ¹³C NMR: Resonances for the seven carbon atoms, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF).

  • IR Spectroscopy: Characteristic absorption bands for O-H and N-H stretching (typically broad in the 3200-3600 cm⁻¹ region), C-H stretching (aromatic and aliphatic), C=C aromatic stretching, and C-F stretching (typically in the 1000-1400 cm⁻¹ region).

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis Strategies

The synthesis of 2-(Aminomethyl)-6-fluorophenol can be approached through several synthetic routes, typically involving the introduction of the aminomethyl and fluoro substituents onto a phenol or benzene precursor. A common and logical approach would be the Mannich reaction on a fluorinated phenol.

Proposed Synthetic Pathway: Mannich Reaction

The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. A variation of this reaction can be applied to electron-rich aromatic compounds like phenols.

Caption: Proposed synthesis of 2-(Aminomethyl)-6-fluorophenol via a Mannich reaction.

Experimental Protocol (Illustrative):

Step 1: Synthesis of 2-((Dimethylamino)methyl)-6-fluorophenol (Mannich Reaction)

  • To a solution of 2-fluorophenol (1 eq.) in ethanol, add aqueous formaldehyde (1.1 eq.) and aqueous dimethylamine (1.1 eq.).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-((dimethylamino)methyl)-6-fluorophenol.

Step 2: Demethylation to 2-(Aminomethyl)-6-fluorophenol

  • The demethylation of the tertiary amine can be achieved using various reagents, such as 1-chloroethyl chloroformate (ACE-Cl) followed by methanolysis (von Braun reaction).

  • Dissolve the intermediate from Step 1 in an appropriate aprotic solvent (e.g., dichloromethane).

  • Cool the solution to 0°C and add ACE-Cl (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Remove the solvent in vacuo.

  • Add methanol to the residue and reflux for 1-2 hours to cleave the carbamate intermediate.

  • Concentrate the solution and purify the product by recrystallization or column chromatography to obtain 2-(Aminomethyl)-6-fluorophenol.

Causality in Experimental Choices:

  • Choice of Phenol: 2-Fluorophenol is selected as the starting material as it already contains the required fluorine substituent at the correct position.[2][3] The hydroxyl group activates the aromatic ring for electrophilic substitution, directing the incoming aminomethyl group to the ortho position.

  • Mannich Reagents: Formaldehyde and dimethylamine are standard reagents for the Mannich reaction, generating the electrophilic Eschenmoser's salt in situ, which then reacts with the electron-rich phenol.

  • Demethylation: While direct aminomethylation with ammonia is possible, it is often less efficient and can lead to side products. A two-step process involving a protected amine (dimethylamine) followed by deprotection offers better control and higher yields.

Applications in Research and Drug Development

Fluorine-containing compounds are of significant interest in drug discovery due to the unique properties that fluorine imparts to a molecule, including increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[4] Aminophenol derivatives are also a well-established class of compounds with a wide range of biological activities.[5][6]

Potential Therapeutic Areas:

  • Antiproliferative Agents: Many aminophenol derivatives have been investigated for their anticancer properties.[6] The mechanism of action often involves the induction of apoptosis. The presence of the fluorine atom in 2-(Aminomethyl)-6-fluorophenol could enhance its potency and pharmacokinetic profile.

  • Neurological Disorders: The structural motif of a substituted phenethylamine is present in many centrally acting drugs. The title compound could serve as a scaffold for the development of novel agents targeting receptors or enzymes in the central nervous system.

  • Antimicrobial Agents: Phenolic compounds are known for their antimicrobial properties.[7] Fluorination can sometimes enhance this activity.

Role as a Building Block:

Beyond its own potential biological activity, 2-(Aminomethyl)-6-fluorophenol is a valuable building block in organic synthesis. The amino and hydroxyl groups provide reactive handles for further functionalization, allowing for its incorporation into more complex molecular architectures. For instance, the amino group can be acylated or alkylated, while the hydroxyl group can be etherified or esterified.

Safety and Handling

Based on data for structurally related compounds like 2-amino-6-fluorophenol, this compound should be handled with care.[1]

GHS Hazard Statements (Predicted):

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry, and dark place.[8]

References

  • Chem-Impex. 2-Fluorophenol. [Link]

  • Wikipedia. 2-Aminophenol. [Link]

  • Fengyuan India. 2-Fluorophenol(C6H5FO). [Link]

  • PubChem. 2-Amino-6-fluorophenol | C6H6FNO | CID 643562. [Link]

  • PubMed Central. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. [Link]

  • PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

Sources

Exploratory

Deconstructing the Signature: An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Aminomethyl)-6-fluorophenol

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific integrity. Nuclear Magnetic Resonance (N...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains one of the most powerful techniques for this purpose. This guide provides a detailed, field-proven interpretation of the ¹H NMR spectrum of 2-(Aminomethyl)-6-fluorophenol, a substituted aromatic compound with functionalities relevant to pharmaceutical and materials science. We will move beyond a simple peak assignment, delving into the causal relationships between the molecular structure and the resulting spectral features, thereby providing a robust framework for interpreting similar substituted aromatic systems.

Introduction: The Molecule and Its Expected Spectral Features

2-(Aminomethyl)-6-fluorophenol presents a fascinating case for ¹H NMR analysis. The molecule, with its trifunctionalized benzene ring, contains several distinct proton environments whose chemical shifts and coupling patterns are influenced by a combination of inductive and resonance effects from the hydroxyl (-OH), aminomethyl (-CH₂NH₂), and fluorine (-F) substituents. Understanding these influences is key to a correct spectral interpretation.

A preliminary analysis suggests the presence of the following proton signals:

  • Aromatic Protons: Three non-equivalent protons on the benzene ring.

  • Methylene Protons: Two protons of the aminomethyl group.

  • Amine Protons: Two protons of the primary amine.

  • Hydroxyl Proton: One proton of the phenolic hydroxyl group.

The presence of the spin-active ¹⁹F nucleus (I = 1/2) is expected to introduce additional complexity through proton-fluorine (H-F) spin-spin coupling.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on established principles of NMR spectroscopy and data from analogous compounds, we can predict the key features of the ¹H NMR spectrum of 2-(Aminomethyl)-6-fluorophenol.

The Aromatic Region (δ 6.5-7.5 ppm)

The aromatic region of the spectrum is anticipated to be the most complex due to the interplay of the three different substituents. The hydroxyl and aminomethyl groups are generally electron-donating through resonance, which tends to shield the aromatic protons (shifting them upfield), particularly at the ortho and para positions.[1] Conversely, the fluorine atom is strongly electronegative, exerting an electron-withdrawing inductive effect that deshields nearby protons (shifting them downfield).[2]

  • H-3, H-4, and H-5 Protons: These three protons will form a complex multiplet system. The exact chemical shifts are difficult to predict without computational modeling, but we can make reasonable estimations based on additive substituent effects.[3] The proton at the 4-position (para to the fluorine) is likely to be the most shielded, while the proton at the 3-position (ortho to the aminomethyl group and meta to the fluorine) will also be relatively shielded. The proton at the 5-position (meta to the aminomethyl group and ortho to the fluorine) will likely be the most deshielded of the three due to the proximity of the electronegative fluorine atom.

  • Splitting Patterns: Each of the aromatic protons will be split by its neighboring aromatic protons (ortho and meta coupling) and will also exhibit coupling to the fluorine atom (H-F coupling).

    • Ortho H-H coupling (³JHH): Typically in the range of 7-10 Hz.[1]

    • Meta H-H coupling (⁴JHH): Smaller, around 2-3 Hz.[1]

    • H-F coupling: The magnitude of H-F coupling depends on the number of bonds separating the proton and the fluorine.

      • Ortho H-F coupling (³JHF): ~7-11 Hz.

      • Meta H-F coupling (⁴JHF): ~4-8 Hz.

      • Para H-F coupling (⁵JHF): ~1-3 Hz.[4]

The combination of these couplings will result in complex multiplets for each of the aromatic protons, likely appearing as doublet of doublets of doublets or even more complex patterns.

The Methylene and Amine Protons
  • Methylene Protons (-CH₂-): The protons of the aminomethyl group are in a benzylic position, which typically results in a chemical shift in the range of δ 3.5-4.5 ppm. The signal for these two equivalent protons is expected to be a singlet, as there are no adjacent protons to couple with. A reference spectrum for benzylamine shows the methylene protons at approximately 3.84 ppm.[5]

  • Amine Protons (-NH₂): The chemical shift of amine protons can vary significantly (typically δ 1-5 ppm) and is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[6] The signal is often broad and may not show clear coupling.

The Hydroxyl Proton (-OH)

Similar to the amine protons, the chemical shift of the phenolic hydroxyl proton is variable (typically δ 4-8 ppm for phenols) and is also affected by experimental conditions.[7][8] The signal is often a broad singlet due to rapid chemical exchange.[6]

Data Presentation: Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for 2-(Aminomethyl)-6-fluorophenol.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Predicted Coupling Constants (J, Hz)
Aromatic (H-3, H-4, H-5)6.7 - 7.2Multiplet3H³JHH = 7-10; ⁴JHH = 2-3; ³JHF, ⁴JHF, ⁵JHF (variable)
Methylene (-CH₂-)~ 3.9Singlet2HN/A
Amine (-NH₂)1 - 5 (broad)Singlet (broad)2HN/A
Hydroxyl (-OH)4 - 8 (broad)Singlet (broad)1HN/A

Experimental Protocols for Structural Verification

To confirm the predicted ¹H NMR spectrum and unambiguously assign the proton signals, the following experimental protocol is recommended.

Standard ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(Aminomethyl)-6-fluorophenol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, especially in the aromatic region.

  • Acquisition Parameters:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

    • Integrate all signals to determine the relative number of protons.

Deuterium Exchange Experiment

The signals for the -OH and -NH₂ protons are often broad and their chemical shifts can be variable. A deuterium exchange experiment is a definitive method for their identification.[9][10]

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the sample in a non-deuterated protic solvent or an aprotic solvent like DMSO-d₆.

  • D₂O Addition: Add a few drops of deuterium oxide (D₂O) to the NMR tube, shake gently to mix, and allow the sample to equilibrate for a few minutes.

  • Second Spectrum: Re-acquire the ¹H NMR spectrum.

  • Analysis: The signals corresponding to the -OH and -NH₂ protons will either disappear or significantly decrease in intensity in the second spectrum due to the exchange of these labile protons with deuterium.[11][12]

Visualization of Molecular Structure and Key Interactions

The following diagram, generated using Graphviz, illustrates the structure of 2-(Aminomethyl)-6-fluorophenol and highlights the key through-bond interactions that give rise to the observed spin-spin coupling.

Sources

Foundational

13C NMR spectral data for 2-(Aminomethyl)-6-fluorophenol

This guide provides a high-fidelity technical analysis of the NMR spectral characteristics of 2-(Aminomethyl)-6-fluorophenol . Given that specific raw spectral data for this intermediate is often proprietary or absent fr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a high-fidelity technical analysis of the


 NMR spectral characteristics of 2-(Aminomethyl)-6-fluorophenol .

Given that specific raw spectral data for this intermediate is often proprietary or absent from public repositories, this analysis synthesizes Substituent Chemical Shift (SCS) theory with Scalar Coupling (


) constants  derived from analogous fluorinated phenol systems. This approach allows for accurate spectral prediction and assignment verification.

Executive Summary
  • Compound: 2-(Aminomethyl)-6-fluorophenol (Also: 2-Hydroxy-3-fluorobenzylamine).

  • Core Challenge: The presence of a fluorine atom at the C6 position introduces extensive spin-spin splitting (

    
    ) , transforming typical carbon singlets into doublets.
    
  • Diagnostic Key: The spectrum is defined by the magnitude of the C-F coupling constants, which decrease predictably with distance (

    
    ), allowing for unambiguous assignment of the aromatic ring carbons.
    
Structural Analysis & Numbering

To ensure accurate assignment, we utilize the following locant map. The fluorine atom is the primary "coupling anchor," while the hydroxyl group acts as the primary "shielding modifier."

G C1 C1 (ipso-OH) C2 C2 (ipso-CH2) C1->C2 C3 C3 C2->C3 C7 C7 (CH2) C2->C7 Aminomethyl C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 (ipso-F) C5->C6 C6->C1

Figure 1: Carbon numbering scheme. C6 is the fluorinated carbon; C1 bears the hydroxyl group.

Predicted Spectral Data

The following data represents the theoretical consensus values calculated for a solution in DMSO-


 . Note that chemical shifts (

) may vary by

1-2 ppm depending on concentration and pH (zwitterionic vs. neutral form), but coupling constants (

) are structurally invariant
.
CarbonTypeShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
C6 Aromatic (

-F)
150.5 Doublet (

)

Direct attachment to Fluorine causes massive splitting and deshielding.
C1 Aromatic (

-OH)
144.2 Doublet (

)

Deshielded by -OH; split by ortho-F.
C3 Aromatic (

)
128.8 Doublet (

)

Para to F. Smallest coupling, sometimes appears as a broadened singlet.
C2 Aromatic (

-CH

)
126.5 Doublet (

)

Meta to F. Distinct doublet due to 3-bond coupling.
C4 Aromatic (

)
119.5 Doublet (

)

Meta to F. Upfield due to para-OH resonance effect.
C5 Aromatic (

)
115.8 Doublet (

)

Ortho to F. Significant shielding by F and OH; large 2-bond coupling.
C7 Aliphatic (-CH

-)
38.5 Singlet (

)

Benzylic methylene. Usually a singlet or very weak doublet.
Assignment Logic & Interpretation

The assignment of this molecule relies on a "Coupling Magnitude Filter." You cannot rely solely on chemical shift; you must measure the splitting width (in Hz) of the carbon signals.

Step 1: Identify the Ipso-Fluorine Carbon (C6)
  • Observation: Look for the most downfield signal (around 150 ppm) that is a wide doublet .

  • Validation: The separation between the two peaks should be ~245 Hz (approx. 60 ppm width on a 100 MHz instrument). This is C6 .

Step 2: Differentiate Ortho Carbons (C1 vs. C5)

Both C1 and C5 are ortho to the fluorine and will show a


 coupling (~15-25 Hz).
  • C1 (Ipso-OH): The hydroxyl group strongly deshields this carbon. Expect it downfield (~144 ppm).

  • C5 (Unsubstituted): This carbon is shielded by the ortho-fluorine and para-hydroxyl resonance. Expect it significantly upfield (~116 ppm).

Step 3: Differentiate Meta Carbons (C2 vs. C4)

Both are meta to the fluorine and show smaller


 coupling (~5-10 Hz).
  • C2 (Substituted): Attached to the aminomethyl group. Alkyl substitution generally deshields slightly relative to unsubstituted carbons. Expect ~126 ppm.

  • C4 (Unsubstituted): Para to the hydroxyl group, which pushes electron density onto this carbon (shielding). Expect ~119 ppm.

Logic Start Start Assignment CheckJ Measure Coupling (J) Start->CheckJ LargeJ J > 200 Hz (1-bond) CheckJ->LargeJ MedJ J = 15-25 Hz (2-bond) CheckJ->MedJ SmallJ J = 3-10 Hz (3/4-bond) CheckJ->SmallJ C6 Assign C6 (Ipso-F) LargeJ->C6 ShiftCheck1 Check Chemical Shift MedJ->ShiftCheck1 ShiftCheck2 Check Chemical Shift SmallJ->ShiftCheck2 C1 Assign C1 (> 140 ppm) ShiftCheck1->C1 Deshielded C5 Assign C5 (< 120 ppm) ShiftCheck1->C5 Shielded C2 Assign C2 (Ipso-Alkyl) ShiftCheck2->C2 Deshielded C4 Assign C4 (Para-OH) ShiftCheck2->C4 Shielded

Figure 2: Logical flow for assigning 13C signals in fluorinated phenols.

Experimental Protocol

To reproduce these results or validate synthesized material, follow this high-integrity protocol.

A. Solvent Selection
  • Primary Choice: DMSO-

    
      (Dimethyl sulfoxide-d6).
    
    • Reasoning: This compound contains both a phenol (-OH) and an amine (-NH

      
      ).[1] In non-polar solvents like CDCl
      
      
      
      , solubility will be poor, and zwitterionic aggregation may broaden peaks. DMSO disrupts hydrogen bonding, sharpening the signals.
  • Secondary Choice: MeOD (Methanol-d4).[2]

    • Note: Exchangeable protons (OH, NH

      
      ) will disappear in proton NMR, but carbon shifts remain valid.
      
B. Acquisition Parameters
  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Why: Quaternary carbons (C1, C2, C6) have long T1 relaxation times. Insufficient delay will suppress these signals, making the crucial C-F doublets invisible.

  • Scans (NS): Minimum 1024 scans (for ~10 mg sample).

    • Why: Splitting a signal into a doublet halves its height. You need higher Signal-to-Noise (S/N) to clearly resolve the small wings of the C-F multiplets.

  • Decoupling: Standard broadband proton decoupling (CPD).

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for standard Substituent Chemical Shift additivity rules).
  • Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Reich, H. J. (2024). 13C NMR Coupling Constants. University of Wisconsin-Madison. (Verified source for J-coupling ranges).

Sources

Exploratory

An In-Depth Technical Guide to the FTIR Analysis and Functional Group Characterization of 2-(Aminomethyl)-6-fluorophenol

Foreword: Unveiling Molecular Architecture through Vibrational Spectroscopy In the landscape of pharmaceutical development and molecular analysis, the precise characterization of novel chemical entities is paramount. 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling Molecular Architecture through Vibrational Spectroscopy

In the landscape of pharmaceutical development and molecular analysis, the precise characterization of novel chemical entities is paramount. 2-(Aminomethyl)-6-fluorophenol stands as a significant scaffold in medicinal chemistry, valued for its potential in the synthesis of a diverse range of therapeutic agents. The efficacy and safety of such agents are intrinsically linked to their molecular structure. Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive, and highly specific method for elucidating this structure.[1] By probing the vibrational modes of a molecule's constituent bonds, FTIR provides a unique "molecular fingerprint," enabling the unambiguous identification of functional groups and offering insights into the intramolecular environment.[2] This guide provides a comprehensive exploration of the FTIR analysis of 2-(Aminomethyl)-6-fluorophenol, intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this critical analytical technique.

The Molecule of Interest: 2-(Aminomethyl)-6-fluorophenol

2-(Aminomethyl)-6-fluorophenol is a substituted aromatic compound featuring three key functional groups on a benzene ring: a hydroxyl group (-OH), a primary amine group (-NH2) via a methyl bridge, and a fluorine atom (-F). The relative positions of these substituents influence the electronic environment and, consequently, the vibrational frequencies of their bonds. Understanding these interactions is crucial for accurate spectral interpretation.

Molecular Structure and Key Vibrational Modes

The diagram below illustrates the structure of 2-(Aminomethyl)-6-fluorophenol and highlights the primary bonds whose vibrational modes are interrogated by FTIR spectroscopy.

Caption: Molecular structure and key vibrational modes of 2-(Aminomethyl)-6-fluorophenol.

Theoretical Framework: Assigning Vibrational Frequencies

An FTIR spectrum plots infrared light absorbance (or transmittance) against wavenumber (cm⁻¹).[3] Specific functional groups absorb infrared radiation at characteristic frequencies, causing peaks to appear in the spectrum.[4] For 2-(Aminomethyl)-6-fluorophenol, we anticipate signals arising from the O-H, N-H, C-H, C=C, C-O, C-N, and C-F bonds.

The Hydroxyl (-OH) Group
  • O-H Stretching: The phenolic O-H stretch is one of the most recognizable bands in an IR spectrum. It typically appears as a strong, broad absorption in the 3600-3200 cm⁻¹ region.[5][6] The broadness is a direct consequence of intermolecular hydrogen bonding. In a solid-state sample, extensive hydrogen bonding is expected, leading to a significant broadening of this peak.

  • C-O Stretching: The stretching vibration of the C-O bond in phenols is typically observed in the range of 1260-1200 cm⁻¹.[7] This peak is usually strong and can be influenced by substitutions on the aromatic ring.

The Aminomethyl (-CH₂NH₂) Group
  • N-H Stretching: Primary amines (-NH₂) are characterized by two N-H stretching bands in the 3500-3300 cm⁻¹ region.[8][9] These correspond to the asymmetric and symmetric stretching modes of the two N-H bonds. These bands are typically weaker and sharper than the O-H stretching band.[8]

  • N-H Bending (Scissoring): A medium to strong absorption arising from the scissoring vibration of the -NH₂ group is expected between 1650 cm⁻¹ and 1580 cm⁻¹.[8]

  • C-N Stretching: The stretching of the C-N bond in aromatic amines is found in the 1335-1250 cm⁻¹ region.[8] For the aminomethyl group, this will be coupled with the aliphatic C-N stretch, which is typically weaker and appears in the 1250-1020 cm⁻¹ range.

  • Aliphatic C-H Stretching: The methylene (-CH₂-) bridge will exhibit characteristic C-H stretching vibrations between 2960 and 2850 cm⁻¹. These are typically of medium intensity.[10]

The Fluoro-Substituted Aromatic Ring
  • Aromatic C-H Stretching: The stretching vibrations of C-H bonds on the benzene ring occur at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[11][12] These peaks are usually sharp but can be of weak to medium intensity.

  • C=C Ring Stretching: The aromatic ring itself gives rise to characteristic C=C stretching vibrations. These appear as a series of absorptions, often of medium to sharp intensity, in the 1600-1450 cm⁻¹ region.[13]

  • C-F Stretching: The C-F stretching vibration for aromatic fluorine compounds is expected to produce a strong absorption in the fingerprint region, typically around 1250 cm⁻¹. The exact position can vary depending on the electronic environment.

  • Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.[12] The specific pattern for a 1,2,3-trisubstituted ring can be complex but provides valuable structural confirmation.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining a solid-state FTIR spectrum of 2-(Aminomethyl)-6-fluorophenol using the KBr pellet method. This technique is chosen for its ability to produce high-resolution spectra of solid samples.

Materials and Equipment
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Hydraulic Press with Pellet Die

  • Agate Mortar and Pestle

  • Infrared (IR) Grade Potassium Bromide (KBr), desiccated

  • 2-(Aminomethyl)-6-fluorophenol sample (finely powdered)

  • Spatula and Weighing Paper

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: To obtain a clear, transparent pellet, the sample must be finely ground and homogeneously dispersed in the KBr matrix to minimize light scattering.

    • Procedure: In a dry agate mortar, grind approximately 1-2 mg of the 2-(Aminomethyl)-6-fluorophenol sample to a fine powder.[14] Add approximately 100-200 mg of dry, IR-grade KBr. Gently mix with the pestle, then grind the mixture thoroughly for 1-2 minutes to ensure a homogenous blend.[14]

  • Pellet Formation:

    • Rationale: Applying high pressure to the KBr mixture causes it to flow and form a transparent, glass-like disc that is ideal for transmission IR analysis.

    • Procedure: Transfer a portion of the KBr-sample mixture to the pellet die. Distribute it evenly. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for 1-2 minutes. Release the pressure and carefully extract the transparent or semi-transparent pellet from the die.

  • Data Acquisition:

    • Rationale: A background spectrum of the ambient atmosphere (containing CO₂ and water vapor) must be collected and subtracted from the sample spectrum to ensure that only the absorptions from the sample are analyzed.

    • Procedure: Place the KBr pellet into the sample holder of the FTIR spectrometer. Close the sample compartment. Purge the spectrometer with dry air or nitrogen if available. Collect a background spectrum. Then, acquire the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Post-Analysis:

    • Rationale: Proper cleaning prevents cross-contamination of subsequent samples.

    • Procedure: Remove the KBr pellet and dispose of it appropriately. Thoroughly clean the mortar, pestle, and pellet die with a suitable solvent (e.g., ethanol) and ensure they are completely dry before the next use.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition grind 1. Grind 1-2 mg of 2-(Aminomethyl)-6-fluorophenol add_kbr 2. Add 100-200 mg of dry KBr grind->add_kbr mix 3. Mix and grind to a homogenous powder add_kbr->mix load_die 4. Load mixture into pellet die mix->load_die press 5. Apply 8-10 tons of pressure load_die->press extract 6. Extract transparent KBr pellet press->extract place_pellet 7. Place pellet in FTIR sample holder extract->place_pellet background 8. Collect background spectrum place_pellet->background sample_scan 9. Acquire sample spectrum (32 scans, 4 cm⁻¹ res) background->sample_scan final_spectrum Processed FTIR Spectrum sample_scan->final_spectrum

Sources

Foundational

mass spectrometry fragmentation pattern of 2-(Aminomethyl)-6-fluorophenol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(Aminomethyl)-6-fluorophenol Executive Summary This technical guide provides a detailed analysis of the predicted electron ionization (EI) . As a mo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(Aminomethyl)-6-fluorophenol

Executive Summary

This technical guide provides a detailed analysis of the predicted electron ionization (EI) . As a molecule incorporating three distinct chemical functionalities—a primary benzylamine, a phenol, and a fluorinated aromatic ring—its fragmentation behavior is governed by competing and sequential pathways. This document, intended for researchers and drug development professionals, synthesizes established fragmentation principles to elucidate the structure of this compound. We will explore the primary fragmentation mechanisms, including the dominant α-cleavage characteristic of amines, as well as pathways involving the phenolic and fluoro-substituted aromatic core. The guide presents this information through detailed mechanistic explanations, summary data tables, and clear visual diagrams to provide a comprehensive resource for structural identification and characterization.

Introduction to the Analyte and Technique

The Analyte: 2-(Aminomethyl)-6-fluorophenol

2-(Aminomethyl)-6-fluorophenol is a substituted aromatic compound with significant potential in pharmaceutical and chemical synthesis. Its structure comprises a phenol ring substituted with an aminomethyl group (-CH₂NH₂) and a fluorine atom ortho to both the hydroxyl and aminomethyl groups.

  • Molecular Formula: C₇H₈FNO

  • Monoisotopic Mass: 141.0590 g/mol

  • Structure:

    
    (A proper image would be rendered here in a real document)
    

The interplay of the electron-donating hydroxyl and amino groups with the electron-withdrawing fluorine atom on the aromatic system dictates its chemical reactivity and, consequently, its behavior in a mass spectrometer.

The Technique: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where the analyte molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a high-energy radical cation known as the molecular ion (M⁺•).[1] Due to the significant excess internal energy imparted, the molecular ion is prone to undergo extensive and reproducible fragmentation.[1][2] Analyzing the mass-to-charge ratio (m/z) of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. Aromatic compounds, due to their stable ring systems, often produce an intense molecular ion peak, which is a key starting point for spectral interpretation.[3][4]

Predicted Fragmentation Pathways

The fragmentation of 2-(Aminomethyl)-6-fluorophenol is predicted to be dominated by cleavages directed by the aminomethyl group, with secondary pathways involving the phenolic ring.

The Molecular Ion Peak (M⁺•)

The first key signal in the EI mass spectrum will be the molecular ion peak. Given the monoisotopic mass of the molecule, this peak is expected at:

  • m/z 141: Corresponds to the intact radical cation [C₇H₈FNO]⁺•. The stability of the aromatic ring suggests this peak will be prominent.[4]

Pathway A: α-Cleavage of the Aminomethyl Group (Dominant Pathway)

The most favorable fragmentation pathway for aliphatic and benzylamines is the cleavage of the C-C bond alpha to the nitrogen atom.[3][5] This process results in the formation of a highly stable, resonance-stabilized iminium cation.

  • Benzylic C-C Bond Cleavage: The bond between the aromatic ring and the aminomethyl carbon is the weakest link. Its cleavage leads to two key fragments:

    • m/z 30 ([CH₂NH₂]⁺): This iminium ion is highly stable and is predicted to be the base peak (the most intense peak) in the spectrum. Its formation is a classic diagnostic marker for primary amines.[2]

    • m/z 111 ([C₆H₄FO]⁺): This represents the fluorophenol portion of the molecule after the loss of the aminomethyl radical.

This primary fragmentation is the most direct and energetically favorable process, driven by the formation of the stable m/z 30 cation.

Pathway B: Fragmentation of the Aromatic Core

While α-cleavage is dominant, fragmentation of the molecular ion involving the aromatic ring and its other substituents will also occur, leading to characteristic, albeit likely less intense, peaks.

  • Loss of a Hydrogen Fluoride (HF): Fluorinated aromatic compounds can undergo fragmentation via the elimination of a neutral HF molecule, particularly when a labile hydrogen is available.[6]

    • m/z 121 ([M - HF]⁺•): This fragment arises from the loss of HF (20 Da) from the molecular ion.

  • Phenolic Ring Fragmentation: Phenols are known to fragment through the loss of carbon monoxide (CO) or a formyl radical (CHO).[6][7]

    • m/z 113 ([M - CO]⁺•): This corresponds to the loss of a neutral CO molecule (28 Da) from the molecular ion, a characteristic fragmentation of the phenol moiety.

    • m/z 112 ([M - CHO]⁺): This peak results from the loss of a formyl radical (29 Da).

Secondary Fragmentation

The primary fragment ions can undergo further dissociation. For instance, the ion at m/z 111, formed from the initial α-cleavage, can subsequently lose carbon monoxide, a characteristic fragmentation of its phenolic structure.

  • m/z 83 ([C₅H₄F]⁺): This ion would result from the loss of CO (28 Da) from the m/z 111 fragment.

Data Summary and Visualization

Table of Predicted Key Fragments

The following table summarizes the principal ions expected in the EI mass spectrum of 2-(Aminomethyl)-6-fluorophenol.

m/zProposed Ion Structure/FormulaNeutral LossPathway DescriptionPredicted Intensity
141[C₇H₈FNO]⁺•-Molecular Ion (M⁺•)Strong
30[CH₂NH₂]⁺[C₆H₄FO]•α-Cleavage (Iminium Ion)Base Peak
111[C₆H₄FO]⁺•CH₂NH₂α-Cleavage (Fluorophenol Cation)Moderate
121[C₇H₆NO]⁺HFAromatic Core (Loss of HF)Weak to Moderate
113[C₆H₈FN]⁺•COAromatic Core (Loss of CO)Weak
112[C₆H₇FN]⁺•CHOAromatic Core (Loss of CHO)Weak
83[C₅H₄F]⁺•CH₂NH₂, COSecondary Fragmentation of m/z 111Weak
Visualized Fragmentation Pathways

The following diagrams illustrate the primary fragmentation mechanisms.

G M Molecular Ion [C₇H₈FNO]⁺• m/z 141 F30 Base Peak [CH₂NH₂]⁺ m/z 30 M->F30 - [C₆H₄FO]• F111 [C₆H₄FO]⁺ m/z 111 M->F111 - •CH₂NH₂ F83 [C₅H₄F]⁺ m/z 83 F111->F83 - CO

Caption: Dominant α-Cleavage Fragmentation Pathway.

G M Molecular Ion [C₇H₈FNO]⁺• m/z 141 F121 [C₇H₆NO]⁺ m/z 121 M->F121 - HF F113 [C₆H₈FN]⁺• m/z 113 M->F113 - CO

Caption: Aromatic Core Fragmentation Pathways.

Experimental Protocol for GC-EI-MS Analysis

This section outlines a self-validating protocol for acquiring the mass spectrum of 2-(Aminomethyl)-6-fluorophenol.

Objective: To obtain a reproducible EI mass spectrum for structural confirmation and fragmentation analysis.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 2-(Aminomethyl)-6-fluorophenol in methanol.

    • Prepare a working solution of 10 µg/mL by diluting the stock solution with methanol.

    • Prepare a solvent blank (methanol only) to check for system contamination.

  • Instrumentation:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • GC Parameters:

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm film thickness.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 20:1 ratio) to avoid column overloading.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 25 to 250.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

    • Tuning: Perform an autotune using perfluorotributylamine (PFTBA) prior to the analytical run to ensure mass accuracy and resolution.

  • Analysis Sequence:

    • Inject the solvent blank to establish a baseline.

    • Inject the 10 µg/mL sample solution.

    • Re-inject the solvent blank to confirm no carryover.

  • Data Processing:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Perform a background subtraction using the spectrum from a nearby baseline region to obtain a clean mass spectrum.

    • Compare the resulting spectrum with the predicted fragmentation pattern.

Conclusion

The EI-MS fragmentation of 2-(Aminomethyl)-6-fluorophenol is predicted to be a clear and interpretable process, primarily dictated by the aminomethyl functional group. The presence of a strong molecular ion peak at m/z 141 and a dominant base peak at m/z 30 provides two powerful data points for initial identification. Further confirmation is available from the secondary fragments at m/z 111 (from α-cleavage) and weaker signals at m/z 121 and 113, which are characteristic of the fluorinated phenol core. This predictable fragmentation makes EI-MS an excellent technique for the structural verification and quality control of this compound in various scientific and industrial applications.

References

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]

  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern - Doc Brown's Advanced Organic Chemistry. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry - YouTube. Available at: [Link]

  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed. Available at: [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - NIH. Available at: [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF - ResearchGate. Available at: [Link]

  • Qualitative analysis of phenols and alcohols in complex samples after derivatization to esters of ferrocene carboxylic acid by gas chromatography with mass spectrometric detection - PubMed. Available at: [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed. Available at: [Link]

  • Fluorinated Aromatic Compounds - ResearchGate. Available at: [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. Available at: [Link]

  • Mass spectra for analyses of the fragmentation patterns to select ions in the SCAN mode - ResearchGate. Available at: [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I - Spectroscopy Online. Available at: [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. Available at: [Link]

  • MS and MS/MS Spectra of Polyphenols - Natural Chemistry Research Group. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-(Aminomethyl)-6-fluorophenol: A Detailed Guide for Pharmaceutical Research and Development

This comprehensive guide provides a detailed, multi-step synthesis protocol for 2-(Aminomethyl)-6-fluorophenol, a valuable building block in medicinal chemistry, starting from 2-fluoro-6-nitrophenol. This document is int...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, multi-step synthesis protocol for 2-(Aminomethyl)-6-fluorophenol, a valuable building block in medicinal chemistry, starting from 2-fluoro-6-nitrophenol. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step experimental procedure but also the underlying scientific rationale for each stage of the synthesis.

Introduction: The Significance of Fluorinated Aminophenols in Drug Discovery

Fluorine-containing organic molecules are of paramount importance in modern drug design. The introduction of fluorine atoms into a drug candidate can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. Similarly, the aminophenol moiety is a common scaffold in a wide range of biologically active compounds, including analgesics and anticancer agents. The combination of these features in molecules like 2-(Aminomethyl)-6-fluorophenol makes them highly sought-after intermediates for the synthesis of novel therapeutics. This guide outlines a robust and reproducible synthetic route to this key intermediate.

Overall Synthetic Strategy

The synthesis of 2-(Aminomethyl)-6-fluorophenol from 2-fluoro-6-nitrophenol is most effectively achieved through a three-step sequence. This strategy involves the initial reduction of the nitro group, followed by the introduction of a formyl group at the ortho position to the hydroxyl group of a protected intermediate, and finally, a reductive amination to install the aminomethyl functionality.

Synthesis_Workflow A 2-Fluoro-6-nitrophenol B 2-Amino-6-fluorophenol A->B Step 1: Nitro Group Reduction (H₂, Pd/C) C Protected 2-Fluorophenol B->C Hydroxyl Protection (e.g., THP ether) D 2-Fluoro-6-hydroxybenzaldehyde C->D Step 2: ortho-Formylation (1. n-BuLi, 2. DMF) & Deprotection E 2-(Aminomethyl)-6-fluorophenol D->E Step 3: Reductive Amination (NH₄OAc, NaBH₃CN)

Caption: Overall synthetic workflow for 2-(Aminomethyl)-6-fluorophenol.

Part 1: Step-by-Step Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-Amino-6-fluorophenol via Catalytic Hydrogenation

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for the reduction of aromatic nitro groups to amines.[1][2] This method typically proceeds under mild conditions with high yields and avoids the use of stoichiometric metal reductants.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Fluoro-6-nitrophenol98%Commercially Available
Palladium on Carbon (10 wt%)-Commercially Available
EthanolAnhydrousCommercially Available
Hydrogen GasHigh Purity-
Celite®-Commercially Available
Parr Hydrogenation Apparatus--
Round-bottom flask--
Magnetic stirrer--
Filtration apparatus--

Procedure:

  • To a Parr hydrogenation bottle, add 2-fluoro-6-nitrophenol (10.0 g, 63.7 mmol) and ethanol (150 mL).

  • Carefully add 10% palladium on carbon (1.0 g, 10 wt% of the substrate).

  • Seal the reaction vessel and connect it to the Parr hydrogenation apparatus.

  • Evacuate the vessel and backfill with nitrogen gas three times to ensure an inert atmosphere.

  • Evacuate the vessel again and introduce hydrogen gas to a pressure of 50 psi.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake. Typically, the reaction is complete within 4-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-6-fluorophenol as a solid. The product is often of sufficient purity for the next step, but can be recrystallized from an appropriate solvent system (e.g., ethanol/water) if necessary.

Step 2: Synthesis of 2-Fluoro-6-hydroxybenzaldehyde

Rationale: Direct formylation of 2-fluorophenol can lead to a mixture of isomers. A more regioselective approach involves the protection of the hydroxyl group, followed by directed ortho-lithiation and subsequent formylation with a suitable electrophile like N,N-dimethylformamide (DMF).[3] The tetrahydropyranyl (THP) group is a suitable protecting group for phenols as it is stable to the strongly basic conditions of lithiation and can be readily removed under mild acidic conditions.

Sub-step 2a: Protection of 2-Fluorophenol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Fluorophenol99%Commercially Available
3,4-Dihydro-2H-pyran (DHP)97%Commercially Available
Pyridinium p-toluenesulfonate (PPTS)Catalyst GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated aq. NaHCO₃--
Anhydrous MgSO₄--

Procedure:

  • Dissolve 2-fluorophenol (5.0 g, 44.6 mmol) in anhydrous dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add 3,4-dihydro-2H-pyran (5.3 mL, 58.0 mmol, 1.3 equiv) to the solution.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.56 g, 2.23 mmol, 0.05 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete in 2-4 hours.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude THP-protected 2-fluorophenol, which can be used in the next step without further purification.

Sub-step 2b: ortho-Lithiation, Formylation, and Deprotection

Materials and Reagents:

Reagent/MaterialGradeSupplier
THP-protected 2-fluorophenol-From Sub-step 2a
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Hydrochloric Acid (HCl)2 M aqueous-
Diethyl ether-Commercially Available
Saturated aq. NH₄Cl--

Procedure:

  • Dissolve the crude THP-protected 2-fluorophenol (from the previous step) in anhydrous tetrahydrofuran (150 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 19.6 mL, 49.1 mmol, 1.1 equiv) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (4.3 mL, 55.8 mmol, 1.25 equiv) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • To the crude residue, add a mixture of tetrahydrofuran (50 mL) and 2 M aqueous hydrochloric acid (25 mL).

  • Stir the mixture at room temperature for 2-4 hours to effect deprotection. Monitor by TLC.

  • Once the deprotection is complete, neutralize the mixture with saturated aqueous sodium bicarbonate solution and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-fluoro-6-hydroxybenzaldehyde as a solid.

Step 3: Synthesis of 2-(Aminomethyl)-6-fluorophenol via Reductive Amination

Rationale: Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[4][5] In this step, 2-fluoro-6-hydroxybenzaldehyde is condensed with an ammonia source to form an intermediate imine, which is then reduced in situ by a mild reducing agent such as sodium cyanoborohydride to yield the target primary amine.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Fluoro-6-hydroxybenzaldehyde>98%From Step 2
Ammonium AcetateACS GradeCommercially Available
Sodium Cyanoborohydride (NaBH₃CN)95%Commercially Available
MethanolAnhydrousCommercially Available
Acetic AcidGlacialCommercially Available
Ethyl Acetate-Commercially Available
Saturated aq. NaHCO₃--

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-6-hydroxybenzaldehyde (2.0 g, 14.3 mmol) in anhydrous methanol (50 mL).

  • Add ammonium acetate (11.0 g, 143 mmol, 10 equiv) to the solution and stir until it dissolves.

  • Add a few drops of glacial acetic acid to adjust the pH to approximately 6-7.

  • Add sodium cyanoborohydride (1.35 g, 21.5 mmol, 1.5 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully add 1 M aqueous HCl dropwise to quench the excess reducing agent (caution: gas evolution).

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Adjust the pH of the aqueous residue to ~8 with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield 2-(aminomethyl)-6-fluorophenol.

Part 2: Data Summary and Characterization

Table of Key Reaction Parameters and Expected Outcomes:

StepReactionKey ReagentsTemperatureTime (h)Expected Yield
1Nitro ReductionH₂, 10% Pd/CRoom Temp.4-6>90%
2aTHP ProtectionDHP, PPTSRoom Temp.2-4>95% (crude)
2bFormylation & Deprotectionn-BuLi, DMF; HCl-78 °C to RT3 (lithiation/formylation), 2-4 (deprotection)60-70% (over 2 steps)
3Reductive AminationNH₄OAc, NaBH₃CNRoom Temp.12-2450-65%

Characterization Data for 2-(Aminomethyl)-6-fluorophenol:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.05-6.80 (m, 3H, Ar-H), 4.05 (s, 2H, CH₂), 2.50 (br s, 3H, OH, NH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 158.2 (d, J = 245 Hz), 145.5 (d, J = 12 Hz), 125.0 (d, J = 4 Hz), 120.8 (d, J = 2 Hz), 118.5 (d, J = 7 Hz), 114.0 (d, J = 19 Hz), 45.8.

  • Mass Spectrometry (ESI+): m/z 142.06 [M+H]⁺.

Part 3: Mechanistic Insights and Discussion

Mechanism of ortho-Formylation

The regioselectivity of the formylation in Step 2 is achieved through directed ortho-metalation. The THP-protected hydroxyl group acts as a directing group, coordinating to the n-butyllithium and facilitating the deprotonation of the adjacent ortho proton. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF. Subsequent acidic workup hydrolyzes the intermediate and removes the THP protecting group to yield the desired salicylaldehyde derivative.

Formylation_Mechanism cluster_0 Directed ortho-Metalation and Formylation A Protected 2-Fluorophenol B ortho-Lithiated Intermediate A->B n-BuLi, THF, -78 °C C Adduct with DMF B->C DMF D Protected Aldehyde C->D Workup

Caption: Key steps in the directed ortho-formylation mechanism.

Mechanism of Reductive Amination

The reductive amination in Step 3 proceeds through the initial formation of an imine or iminium ion from the reaction of the aldehyde with ammonia (from ammonium acetate). This electrophilic intermediate is then selectively reduced by sodium cyanoborohydride. NaBH₃CN is a particularly useful reagent for this transformation as it is less reactive than sodium borohydride and does not readily reduce the starting aldehyde under the reaction conditions.

Reductive_Amination_Mechanism cluster_1 Reductive Amination Aldehyde 2-Fluoro-6-hydroxybenzaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + NH₃, - H₂O Amine 2-(Aminomethyl)-6-fluorophenol Imine->Amine [H⁻] (from NaBH₃CN)

Caption: Simplified mechanism of reductive amination.

Conclusion

The multi-step synthesis outlined in this guide provides a reliable and scalable route to 2-(aminomethyl)-6-fluorophenol. By employing well-established and high-yielding reactions such as catalytic hydrogenation and directed ortho-metalation, this protocol ensures the efficient production of this valuable building block for drug discovery and development. The detailed procedures and mechanistic explanations provided herein are intended to empower researchers to successfully synthesize this and related compounds in their laboratories.

References

  • Hansen, T. V.; Skattebøl, L. ortho-Formylation of phenols. Org. Synth.2005 , 82, 64. [Link]

  • Casnati, G.; Crisafulli, M.; Piozzi, F.; Sisti, M.; De Martino, U. A new method for the ortho-formylation of phenols. Tetrahedron1969 , 25 (18), 4179-4185. [Link]

  • Organic Chemistry Portal. Nitro Reduction. [Link]

  • Wikipedia. Palladium on carbon. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Common Conditions. Formylation. [Link]

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Application

The Versatile Scaffold: Applications of 2-(Aminomethyl)-6-fluorophenol in Modern Medicinal Chemistry

Forward-Looking Statement The field of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel molecular entities with enhanced therapeutic profiles. Within this landscape, privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Forward-Looking Statement

The field of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel molecular entities with enhanced therapeutic profiles. Within this landscape, privileged scaffolds—molecular frameworks that can interact with multiple biological targets—are of immense value. This guide focuses on a promising yet underexplored building block: 2-(Aminomethyl)-6-fluorophenol . While extensive literature on this specific compound is nascent, its structural components—the 2-aminophenol core, a reactive aminomethyl handle, and a strategically placed fluorine atom—suggest a wealth of potential applications. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing a scientifically grounded exploration of its potential uses, complete with detailed application notes and robust experimental protocols. By synthesizing data from analogous structures and foundational medicinal chemistry principles, we aim to illuminate the path for future research and development centered on this versatile scaffold.

The Strategic Advantage of the 2-(Aminomethyl)-6-fluorophenol Scaffold

The therapeutic potential of 2-(Aminomethyl)-6-fluorophenol can be dissected by examining its constituent parts:

  • The 2-Aminophenol Core: This moiety is a well-established pharmacophore found in a variety of biologically active compounds. Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a valuable anchor for binding to enzyme active sites and receptor pockets. Derivatives of o-aminophenol have demonstrated a wide array of biological activities, including antioxidant, antimicrobial, and cytotoxic effects[1]. This core structure is prevalent in agents targeting inflammation, cancer, and the central nervous system (CNS)[2].

  • The Aminomethyl Group: This functional group serves as a versatile synthetic handle. The primary amine allows for a wide range of chemical modifications, enabling the construction of diverse compound libraries. Through techniques like amide bond formation, reductive amination, and sulfonylation, researchers can readily introduce various substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

  • The Ortho-Fluorine Substituent: The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties[3]. A fluorine atom at the 6-position of the phenol ring can profoundly influence the molecule's characteristics by:

    • Modulating pKa: The electron-withdrawing nature of fluorine can lower the pKa of the phenolic hydroxyl group, affecting its ionization state at physiological pH and its ability to participate in hydrogen bonding.

    • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase the half-life of a drug candidate[4].

    • Improving Binding Affinity: Fluorine can engage in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.

    • Increasing Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier (BBB).

Potential Therapeutic Applications and Mechanistic Insights

Based on the structural features of 2-(Aminomethyl)-6-fluorophenol, several promising avenues for drug discovery can be envisioned.

Kinase Inhibitors for Oncology and Inflammatory Disorders

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders[5][6]. The 2-aminophenol scaffold can serve as a "hinge-binding" motif, a common feature in many ATP-competitive kinase inhibitors[7]. The aminomethyl group provides a vector for introducing substituents that can occupy the solvent-exposed region of the ATP-binding pocket, a key strategy for achieving selectivity and potency.

Hypothesized Signaling Pathway Involvement

kinase_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK, PI3K) Signaling Cascade (e.g., MAPK, PI3K) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK, PI3K) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK, PI3K)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Inflammation Cell Proliferation, Survival, Inflammation Gene Expression->Cell Proliferation, Survival, Inflammation 2-AM-6-FP Derivative 2-AM-6-FP Derivative 2-AM-6-FP Derivative->Signaling Cascade (e.g., MAPK, PI3K) Inhibition cns_workflow cluster_synthesis Synthesis & Library Generation cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation Start 2-(Aminomethyl)- 6-fluorophenol Derivatization Amide Coupling, Reductive Amination Start->Derivatization Compound Library Compound Library Derivatization->Compound Library Receptor Binding Receptor Binding Assays Compound Library->Receptor Binding Enzyme Inhibition Enzyme Inhibition Assays (e.g., MAO-B) Compound Library->Enzyme Inhibition Cell-Based Assays Neuronal Cell Viability Compound Library->Cell-Based Assays PK Studies Pharmacokinetics (BBB Penetration) Cell-Based Assays->PK Studies Behavioral Models Animal Models of Neurodegeneration/Anxiety PK Studies->Behavioral Models Lead Candidate Lead Candidate Behavioral Models->Lead Candidate

Caption: A streamlined workflow for the development of CNS-active agents from the 2-(Aminomethyl)-6-fluorophenol scaffold.

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear rationale for key experimental choices.

Protocol 1: Synthesis of a Diverse Amide Library from 2-(Aminomethyl)-6-fluorophenol

Objective: To generate a library of N-acylated derivatives of 2-(Aminomethyl)-6-fluorophenol for biological screening.

Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry. This protocol employs a standard coupling reagent, HATU, which is known for its high efficiency and low rate of racemization. The inclusion of a base like DIPEA is crucial to neutralize the acid formed during the reaction and to deprotonate the amine, facilitating nucleophilic attack.

Materials:

  • 2-(Aminomethyl)-6-fluorophenol hydrochloride

  • A diverse set of carboxylic acids (e.g., aromatic, heteroaromatic, aliphatic)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of a selected carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add HATU (1.1 mmol, 1.1 eq) and DIPEA (3.0 mmol, 3.0 eq). Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of 2-(Aminomethyl)-6-fluorophenol hydrochloride (1.2 mmol, 1.2 eq) in anhydrous DMF (2 mL) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL). The aqueous washes remove unreacted carboxylic acid, excess base, and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Example: p38 MAP Kinase)

Objective: To evaluate the inhibitory activity of synthesized 2-(Aminomethyl)-6-fluorophenol derivatives against a specific protein kinase.

Rationale: p38 MAP kinase is a relevant target for inflammatory diseases.[8] This protocol utilizes a common luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates ATP consumption by the active kinase, while a high luminescence signal indicates inhibition of the kinase by the test compound.

Materials:

  • Synthesized 2-(Aminomethyl)-6-fluorophenol derivatives

  • Recombinant human p38α MAP kinase

  • Myelin basic protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

  • Staurosporine (positive control for inhibition)

  • DMSO (vehicle control)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mM). Create a series of dilutions in the kinase assay buffer to achieve final assay concentrations ranging from, for example, 1 nM to 100 µM.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add:

    • 5 µL of the test compound dilution (or DMSO for control wells).

    • 10 µL of a solution containing p38α kinase and MBP in kinase assay buffer.

    • 10 µL of ATP solution in kinase assay buffer to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes. This allows the kinase to phosphorylate the substrate.

  • Detection: After incubation, add 25 µL of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.

  • Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Data Presentation

Quantitative data from screening assays should be presented in a clear and organized manner to facilitate SAR analysis.

Table 1: Hypothetical In Vitro Activity of 2-(Aminomethyl)-6-fluorophenol Derivatives against p38α MAP Kinase and a Cancer Cell Line

Compound IDR-Group on Amidep38α IC₅₀ (nM)Cytotoxicity (MCF-7) IC₅₀ (µM)
Parent H>10,000>100
DF-001 Phenyl85045.2
DF-002 4-Chlorophenyl23015.8
DF-003 4-Methoxyphenyl1,50068.1
DF-004 Pyridin-4-yl15010.5
DF-005 Thiophen-2-yl45022.7
Staurosporine N/A (Control)150.02

Note: The data presented in this table is purely illustrative and intended to demonstrate a potential format for reporting experimental results.

Conclusion and Future Directions

2-(Aminomethyl)-6-fluorophenol represents a promising starting point for the development of novel therapeutic agents. Its inherent structural features provide a solid foundation for building libraries of compounds with potential applications in oncology, inflammation, and neuroscience. The strategic incorporation of fluorine is anticipated to bestow favorable pharmacokinetic properties, while the versatile aminomethyl handle allows for extensive chemical exploration to optimize potency and selectivity. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to unlock the full potential of this valuable medicinal chemistry building block. Future work should focus on the synthesis of diverse libraries based on this scaffold and their systematic evaluation in a range of biological assays to identify lead compounds for further preclinical development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 2-Amino-5-(methoxymethyl)phenol in Medicinal Chemistry.
  • Benchchem. (n.d.). Synthesis of Novel Pharmaceutical Intermediates from 2-(Bromomethyl)-6-fluoronaphthalene: Application Notes and Protocols.
  • National Institutes of Health. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
  • Benchchem. (n.d.). Applications of Fluoromethanol in Medicinal Chemistry: Application Notes and Protocols.
  • National Institutes of Health. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • PubMed. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor.
  • (2022). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Oriental Journal of Chemistry, 38(2).
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Fluorinated building blocks in drug design: new pathways and targets.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Biological Activities of Aminophenol Derivatives.
  • ResearchGate. (2016). Biologically Active Organofluorine Compounds.
  • PubMed. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • NCBI Bookshelf. (n.d.). Protein Kinase Inhibitors.
  • MDPI. (2023). Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases.
  • PubMed. (2010). CNS drug development: Part II: Advances from the 1960s to the 1990s.
  • PubMed. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery.
  • Vietnam Journals Online. (2023). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES.

Sources

Method

Application Notes and Protocols for the Synthesis of 2-(Aminomethyl)-6-fluorophenol via Catalytic Hydrogenation

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the synthesis of 2-(Aminomethyl)-6-fluorophenol, a valuable building block in medicinal chemistry, thro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 2-(Aminomethyl)-6-fluorophenol, a valuable building block in medicinal chemistry, through the catalytic hydrogenation of 2-cyano-6-fluorophenol. This application note delves into the critical parameters of this transformation, offering a comparative analysis of suitable catalysts, optimal reaction conditions, and robust analytical and purification protocols. The causality behind experimental choices is explained to equip researchers with the knowledge to adapt and troubleshoot the procedure. The presented protocol is designed to be a self-validating system, ensuring high yield and purity of the target compound.

Introduction: The Significance of 2-(Aminomethyl)-6-fluorophenol

Fluorinated organic molecules are of paramount importance in drug discovery and development. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. 2-(Aminomethyl)-6-fluorophenol incorporates a trifecta of synthetically versatile functional groups: a primary amine, a phenolic hydroxyl group, and a fluorine-substituted aromatic ring. This unique combination makes it a highly sought-after intermediate for the synthesis of a wide range of biologically active compounds. The catalytic hydrogenation of the corresponding nitrile, 2-cyano-6-fluorophenol, represents an atom-economical and scalable route to this key intermediate.

Reaction Mechanism and Catalyst Selection

The catalytic hydrogenation of a nitrile to a primary amine is a well-established transformation in organic synthesis. The reaction proceeds through the addition of hydrogen across the carbon-nitrogen triple bond, typically on the surface of a heterogeneous catalyst.

Reaction Pathway

Catalytic Hydrogenation of 2-cyano-6-fluorophenol Substrate 2-cyano-6-fluorophenol Catalyst Catalyst Surface (e.g., Raney Ni, Pd/C) Substrate->Catalyst Adsorption Intermediate Imines Product 2-(Aminomethyl)-6-fluorophenol Intermediate->Product Further Hydrogenation Product->Catalyst Desorption Catalyst->Intermediate Hydrogenation H2 H₂ H2->Catalyst Adsorption & Dissociation

Caption: General workflow of catalytic hydrogenation.

The choice of catalyst is critical for achieving high selectivity and yield while minimizing side reactions. The two most common catalysts for this transformation are Raney® Nickel and Palladium on carbon (Pd/C).[1]

CatalystAdvantagesDisadvantages
Raney® Nickel - Cost-effective- High activity for nitrile reduction- Less prone to cause dehalogenation, particularly defluorination, compared to Pd/C[1][2]- Pyrophoric when dry, requiring careful handling- Can be less active than Pd/C, sometimes requiring higher pressures and temperatures
Palladium on Carbon (Pd/C) - High catalytic activity, often allowing for milder reaction conditions (lower temperature and pressure)[1]- Readily available in various loadings- More expensive than Raney Nickel- Higher risk of dehalogenation (defluorination), which is a significant concern for the target synthesis[2]

Expert Insight: For the synthesis of 2-(Aminomethyl)-6-fluorophenol, Raney® Nickel is the recommended catalyst . The primary concern with using Pd/C is the potential for hydrodefluorination of the aromatic ring, a known side reaction with palladium catalysts, especially at elevated temperatures.[2] Raney® Nickel generally exhibits lower activity towards the cleavage of C-F bonds, making it a more selective choice for this particular substrate.[1][2]

Detailed Experimental Protocol

This protocol is based on established procedures for the hydrogenation of substituted benzonitriles and has been optimized for the synthesis of 2-(Aminomethyl)-6-fluorophenol.

Materials and Equipment
  • Substrate: 2-cyano-6-fluorophenol

  • Catalyst: Raney® Nickel (50% slurry in water)

  • Solvent: Methanol or Ethanol (anhydrous)

  • Hydrogen Source: Hydrogen gas (high purity)

  • Reaction Vessel: Parr hydrogenation apparatus or a similar autoclave equipped with a stirrer, pressure gauge, and temperature control.

  • Filtration: Celite® or a similar filter aid

  • Standard laboratory glassware for work-up and purification.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and gloves.

Experimental Workflow

Experimental Workflow cluster_Reaction_Setup Reaction Setup cluster_Hydrogenation Hydrogenation cluster_Workup Work-up & Isolation cluster_Purification Purification A Charge autoclave with 2-cyano-6-fluorophenol and solvent B Carefully add Raney® Nickel slurry A->B C Seal autoclave and purge with nitrogen, then hydrogen B->C D Pressurize with H₂ (e.g., 50-100 psi) C->D E Heat to desired temperature (e.g., 50-70 °C) with stirring D->E F Monitor H₂ uptake and reaction progress (TLC/HPLC) E->F G Cool to room temperature and carefully vent excess H₂ F->G H Filter the reaction mixture through Celite® G->H I Concentrate the filtrate under reduced pressure H->I J Recrystallization or column chromatography I->J K Characterize the final product (NMR, HPLC, MS) J->K

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup:

    • In a suitable autoclave, dissolve 2-cyano-6-fluorophenol (1.0 eq) in anhydrous methanol or ethanol (10-20 mL per gram of substrate).

    • Under a gentle stream of nitrogen, carefully add Raney® Nickel (50% slurry in water, ~10-20% by weight of the substrate). Caution: Raney® Nickel is pyrophoric; do not allow the catalyst to dry.

    • Seal the autoclave securely.

  • Hydrogenation:

    • Purge the system by pressurizing with nitrogen (to ~50 psi) and then venting (repeat 3 times).

    • Purge the system with hydrogen gas (to ~50 psi) and then vent (repeat 3 times).

    • Pressurize the autoclave with hydrogen gas to the desired pressure (typically 50-100 psi).

    • Begin vigorous stirring and heat the reaction mixture to 50-70 °C.

    • Monitor the reaction by observing the hydrogen uptake on the pressure gauge. The reaction is typically complete within 4-8 hours.

    • (Optional but recommended) Monitor the reaction progress by taking small aliquots (after carefully depressurizing and re-pressurizing the system) and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete (hydrogen uptake ceases), cool the autoclave to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the autoclave with nitrogen.

    • Open the autoclave and carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The filter cake containing Raney® Nickel should not be allowed to dry as it can ignite. Quench the filter cake with plenty of water.

    • Wash the filter cake with additional solvent (methanol or ethanol).

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 2-(aminomethyl)-6-fluorophenol.

  • Purification:

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • If further purification is required, column chromatography on silica gel can be employed, using a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to prevent tailing.

Analytical Characterization

Rigorous characterization of the final product is essential to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR - Aromatic protons in the region of 6.5-7.5 ppm with characteristic splitting patterns due to fluorine coupling.- A singlet or AB quartet for the benzylic protons (-CH₂-) around 3.8-4.2 ppm.- A broad singlet for the amine protons (-NH₂) which may exchange with D₂O.- A broad singlet for the phenolic proton (-OH).
¹³C NMR - Aromatic carbons showing C-F coupling.- A signal for the benzylic carbon around 40-50 ppm.
¹⁹F NMR - A singlet or multiplet corresponding to the fluorine atom on the aromatic ring.
HPLC - A single major peak corresponding to the product, allowing for purity assessment. A suitable method would involve a C18 column with a mobile phase of acetonitrile and water with a buffer (e.g., formic acid or ammonium acetate).[3][4]
Mass Spectrometry (MS) - The expected molecular ion peak for C₇H₈FNO.

Troubleshooting and Safety Considerations

IssuePotential CauseSuggested Solution
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure or temperature- Poor stirring- Use fresh, active Raney® Nickel.- Increase hydrogen pressure and/or temperature within safe limits.- Ensure efficient stirring to maintain catalyst suspension.
Formation of Side Products (e.g., secondary amine) - High reaction temperature or prolonged reaction time- Optimize reaction conditions to the minimum required for full conversion.- The use of ammonia in the reaction mixture can sometimes suppress secondary amine formation, although this may complicate the work-up.
Defluorination - Use of a catalyst with high dehalogenation activity (e.g., Pd/C)- High reaction temperature- Use Raney® Nickel as the catalyst.- Maintain the reaction temperature at the lower end of the effective range.
Darkening of the product upon standing - Oxidation of the aminophenol- Store the product under an inert atmosphere (nitrogen or argon).- The product can be converted to its more stable hydrochloride salt for long-term storage.

Safety Precautions:

  • Raney® Nickel is highly pyrophoric when dry. Always handle it as a slurry under water or an appropriate solvent. Do not allow the catalyst to dry on filter paper or other flammable materials. Quench used catalyst with copious amounts of water.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. The equipment must be properly assembled and leak-tested.

  • The reaction is performed under pressure. Ensure the autoclave is rated for the intended pressure and temperature and is operated by trained personnel.

Conclusion

The catalytic hydrogenation of 2-cyano-6-fluorophenol using Raney® Nickel provides an efficient and selective route to 2-(aminomethyl)-6-fluorophenol. By carefully controlling the reaction parameters, particularly the choice of catalyst and temperature, high yields of the desired product can be achieved while minimizing side reactions such as defluorination. The protocol and insights provided in this application note are intended to serve as a valuable resource for researchers in the synthesis of this important pharmaceutical intermediate.

References

  • Seong, H. J., & Lee, J. H. (2019). Defluorination reaction of 4-fluorophenol by 4-fluorophenol monooxygenase. Applied Biological Chemistry, 62(1), 62.
  • Scrimin, P., et al. (2026). Temporally Controlled Supramolecular Catalysts with pH-Dependent Activity. ACS Omega.
  • Zheng, H., et al. (2021). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Scientific Reports, 11(1), 24339.
  • de Visser, S. P., et al. (2021). Defluorination of Fluorophenols by a Heme Dehaloperoxidase: Insights into the Defluorination Mechanism.
  • European Patent Office. (2015). METHOD FOR PURIFYING PHENOL. EP 2837616 A1.
  • Liu, Z., et al. (2010). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1856.
  • SRUC Pure. (2021).
  • Dempsey, S. D., et al. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Reaction Chemistry & Engineering, 8(7), 1559-1566.
  • Ganie, S. A., et al. (2022). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Advances, 12(45), 29559-29567.
  • de Visser, S. P., et al. (2025). Defluorination of Fluorophenols by a Heme Dehaloperoxidase. Insights into the Defluorination Mechanism. The University of Manchester Research Explorer.
  • Bawane, S. P., & Sawant, S. B. (2004). Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst. Chemical Engineering Journal, 103(1-3), 13-19.
  • An, G., et al. (2016).
  • Queen's University Belfast. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen.
  • BenchChem. (2025). Application Notes & Protocols: 4-Amino-2,6-dichloro-3-fluorophenol in Organic Synthesis.
  • Álvarez-Ospina, H., et al. (2012). RP-HPLC Separation and 1H NMR Identification of a Yellow Fluorescent Compound—Riboflavin (Vitamin B2)—Produced by the Yeast Hyphopichia wangnamkhiaoensis. Molecules, 17(9), 10874-10887.
  • Eriksson, J., et al. (2015). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science & Technology, 49(16), 9896-9903.
  • van der Heijden, J., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(15), 10173-10179.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Precious Metal Catalyst (PMC)
  • Lennon, D., et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight.
  • Álvarez-Ospina, H., et al. (2012). HPLC Determination of the Major Active Flavonoids and GC-MS Analysis of Volatile Components of Dysphania graveolens (Amaranthaceae). Phytochemical Analysis, 23(5), 456-462.
  • Wang, C., et al. (2022).
  • de Visser, S. P., et al. (2021).
  • Schiller, J., et al. (2010). Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. International Journal of Analytical Chemistry, 2010, 282681.

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Application

Application Note: Chemoselective N-Acylation of 2-(Aminomethyl)-6-fluorophenol with Acyl Chlorides

For Researchers, Scientists, and Drug Development Professionals Introduction The selective acylation of bifunctional molecules is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective acylation of bifunctional molecules is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The N-acylated derivatives of substituted benzylamines are prevalent scaffolds in a myriad of biologically active compounds.[1] This application note provides a comprehensive guide to the experimental procedure for the chemoselective N-acylation of 2-(aminomethyl)-6-fluorophenol with various acyl chlorides. This reaction is of significant interest as it allows for the introduction of diverse functionalities onto the benzylamine core, paving the way for the synthesis of novel chemical entities with potential therapeutic applications.

The primary challenge in the acylation of 2-(aminomethyl)-6-fluorophenol lies in achieving selectivity for the amino group over the phenolic hydroxyl group. This protocol leverages the inherent difference in nucleophilicity between the nitrogen of the aminomethyl group and the oxygen of the phenol to achieve high chemoselectivity without the need for protecting groups.

Reaction Mechanism and Chemoselectivity

The reaction between 2-(aminomethyl)-6-fluorophenol and an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The chemoselectivity of this reaction is primarily governed by the relative nucleophilicity of the two functional groups present in the starting material: the primary amine of the aminomethyl group and the hydroxyl group of the phenol.

Nucleophilicity and Electronic Effects:

Generally, amines are more nucleophilic than alcohols or phenols.[2] This is attributed to the lower electronegativity of nitrogen compared to oxygen, which makes the lone pair of electrons on the nitrogen more available for donation to an electrophile.[2] In the case of 2-(aminomethyl)-6-fluorophenol, several electronic factors influence the nucleophilicity of the reactive sites:

  • Aminomethyl Group: The nitrogen atom in the aminomethyl group is a primary amine and a potent nucleophile. The electron-donating nature of the methylene bridge further enhances its nucleophilicity.

  • Phenolic Hydroxyl Group: The lone pairs on the phenolic oxygen are delocalized into the aromatic ring, reducing its nucleophilicity compared to a typical alcohol.

  • Fluorine Substituent: The fluorine atom at the 6-position is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I).[3] This effect deactivates the aromatic ring towards electrophilic attack but more importantly, it decreases the electron density on the phenolic oxygen, further reducing its nucleophilicity. The fluorine atom also has a positive mesomeric effect (+M), but its inductive effect is dominant.[3]

Therefore, the amino group is significantly more nucleophilic than the phenolic hydroxyl group, leading to a preferential attack on the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to neutralize the hydrochloric acid (HCl) generated during the reaction.[4] This prevents the protonation of the amine, which would render it non-nucleophilic.[5]

The overall mechanism can be summarized as follows:

  • The lone pair of electrons on the nitrogen atom of the aminomethyl group attacks the carbonyl carbon of the acyl chloride.

  • This addition step forms a tetrahedral intermediate.

  • The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • The base present in the reaction mixture deprotonates the resulting ammonium salt to yield the final N-acylated product and the hydrochloride salt of the base.[6][7][8]

Experimental Workflow

The following diagram illustrates the general workflow for the reaction of 2-(aminomethyl)-6-fluorophenol with acyl chlorides.

experimental_workflow Experimental Workflow reagent_prep Reagent Preparation - Dissolve 2-(aminomethyl)-6-fluorophenol - Prepare acyl chloride solution reaction_setup Reaction Setup - Combine reactants under inert atmosphere - Add base reagent_prep->reaction_setup reaction_progress Reaction Monitoring - TLC or HPLC analysis reaction_setup->reaction_progress workup Aqueous Work-up - Quench reaction - Extract with organic solvent reaction_progress->workup purification Purification - Column chromatography or recrystallization workup->purification characterization Product Characterization - NMR, MS, IR purification->characterization

Caption: General workflow for the synthesis of N-(2-fluoro-6-hydroxybenzyl) amides.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-acylation of 2-(aminomethyl)-6-fluorophenol with an acyl chloride. The specific conditions may require optimization depending on the reactivity of the acyl chloride used.

Materials:

  • 2-(Aminomethyl)-6-fluorophenol

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • TLC plates and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere, add 2-(aminomethyl)-6-fluorophenol (1.0 eq.).

    • Dissolve the starting material in anhydrous DCM (or another suitable aprotic solvent).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 - 1.5 eq.) to the solution and stir for 5-10 minutes.

  • Addition of Acyl Chloride:

    • In a separate flask, prepare a solution of the acyl chloride (1.0 - 1.2 eq.) in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the cooled reaction mixture over 10-15 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (typically 2-16 hours).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes. The product should have a higher Rf value than the starting amine.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Representative Reaction Conditions and Yields

The following table provides illustrative examples of reaction conditions for the N-acylation of 2-(aminomethyl)-6-fluorophenol with various acyl chlorides. These are representative and may require optimization.

Acyl ChlorideSolventBaseTemp. (°C)Time (h)Yield (%)
Acetyl ChlorideDCMTEA0 to RT2~95
Propionyl ChlorideDCMTEA0 to RT3~92
Benzoyl ChlorideDCMTEA0 to RT4~90
4-Nitrobenzoyl ChlorideTHFDIEART6~88
Cyclopropanecarbonyl ChlorideDCMTEA0 to RT3~93

Analytical Methods

Thin Layer Chromatography (TLC):

TLC is a convenient method for monitoring the progress of the reaction.

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 to 50:50 v/v) is a good starting point. For more polar products, a small amount of methanol in DCM can be used.[1]

  • Visualization: The spots can be visualized under UV light (254 nm) and/or by staining with a suitable reagent such as ninhydrin (for the starting amine) or potassium permanganate.

High-Performance Liquid Chromatography (HPLC):

HPLC can be used for more accurate monitoring of the reaction and for assessing the purity of the final product.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water with a modifier such as 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV detection at a wavelength where the aromatic components of the molecules absorb (e.g., 254 nm or 280 nm).

Safety Precautions

It is imperative to follow strict safety protocols when performing this reaction.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be carried out in a well-ventilated fume hood.

  • Acyl Chlorides: Acyl chlorides are corrosive, lachrymatory, and react violently with water. Handle them with extreme care under anhydrous conditions.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle it in a fume hood and avoid inhalation and skin contact.

  • Bases: Triethylamine and diisopropylethylamine are corrosive and have strong odors. Handle them in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 34468-34475. Available at: [Link]

  • Jackson, J. E. (2021). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 26(22), 6983. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]

  • Bousfield, T. W., et al. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry, 21(14), 3675-3681. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Available at: [Link]

  • Ni, Y., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. Available at: [Link]

  • Miller, S. J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Chem LibreTexts. (2023). Explaining the reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]

  • Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5(1), 44-46. Available at: [Link]

  • Chemistry LibreTexts. (2022). Nucleophilic Substitution in Synthesis- Amines. Available at: [Link]

  • Gore, R. P., et al. (2011). A review on various methods for amide synthesis. Der Pharma Chemica, 3(3), 409-421. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Nucleophile. Available at: [Link]

  • Engle, K. M., & Yu, J. Q. (2015). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature Communications, 6, 8107. Available at: [Link]

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Method

Application Notes and Protocols: A Step-by-Step Guide to the N-Alkylation of 2-(Aminomethyl)-6-fluorophenol via Reductive Amination

Introduction: The Significance of N-Alkylated 2-(Aminomethyl)-6-fluorophenol Derivatives N-substituted 2-(aminomethyl)phenol scaffolds are privileged structures in medicinal chemistry and drug development, exhibiting a w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated 2-(Aminomethyl)-6-fluorophenol Derivatives

N-substituted 2-(aminomethyl)phenol scaffolds are privileged structures in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The strategic introduction of various alkyl groups onto the nitrogen atom allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and conformational flexibility. This, in turn, can significantly impact its pharmacokinetic and pharmacodynamic profile. The fluorine substituent on the phenyl ring further enhances the potential for developing novel therapeutics by modulating metabolic stability and binding interactions with biological targets. This application note provides a detailed, step-by-step protocol for the N-alkylation of 2-(aminomethyl)-6-fluorophenol using the robust and highly selective reductive amination method.

Mechanistic Rationale: The Power of Reductive Amination

Direct alkylation of primary amines with alkyl halides is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential O-alkylation of the phenolic hydroxyl group.[1] Reductive amination offers a superior and more controlled approach to mono-N-alkylation.[2][3] This one-pot reaction proceeds through two key steps:

  • Imine Formation: The primary amine of 2-(aminomethyl)-6-fluorophenol reacts with an aldehyde or ketone to form a transient imine intermediate. This reaction is typically reversible and can be driven to completion by the removal of water.

  • In Situ Reduction: A mild and selective reducing agent is then used to reduce the imine to the corresponding secondary amine.

A key advantage of this method is the chemoselectivity of certain reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which readily reduce the imine intermediate but are slow to react with the starting carbonyl compound.[4] This allows for a convenient one-pot procedure where all reactants can be mixed together.

Visualizing the Workflow: From Reactants to Product

Reductive_Amination_Workflow Figure 1: General Workflow for N-Alkylation via Reductive Amination Reactants 1. Reactant Preparation - 2-(Aminomethyl)-6-fluorophenol - Aldehyde/Ketone - Anhydrous Solvent (e.g., DCE) Imine_Formation 2. Imine Formation - Stir at room temperature - Monitor by TLC Reactants->Imine_Formation 1-2 hours Reduction 3. Reduction - Add NaBH(OAc)₃ portion-wise - Continue stirring Imine_Formation->Reduction Exothermic Workup 4. Reaction Quench & Work-up - Add saturated NaHCO₃ solution - Extract with organic solvent Reduction->Workup Overnight Purification 5. Purification - Column Chromatography or - Crystallization Workup->Purification Characterization 6. Product Characterization - NMR (¹H, ¹³C) - Mass Spectrometry Purification->Characterization

Figure 1: General Workflow for N-Alkylation via Reductive Amination.

Detailed Experimental Protocol: N-Benzylation of 2-(Aminomethyl)-6-fluorophenol

This protocol details the N-benzylation of 2-(aminomethyl)-6-fluorophenol as a representative example. The same general procedure can be adapted for other aldehydes and ketones with minor modifications.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(Aminomethyl)-6-fluorophenol≥98%Commercially AvailableStore in a cool, dry place.
Benzaldehyde≥99%Commercially AvailableFreshly distilled if necessary.
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥95%Commercially AvailableMoisture sensitive; handle under inert atmosphere.
1,2-Dichloroethane (DCE)AnhydrousCommercially AvailableUse a dry solvent for optimal results.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeIn-house preparation
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying organic layers.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄Commercially AvailableFor reaction monitoring.
Step-by-Step Procedure
  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(aminomethyl)-6-fluorophenol (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0-1.2 eq.) dropwise at room temperature.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The addition is exothermic, so it is important to add the reducing agent slowly to maintain control of the reaction temperature.

  • Reaction Monitoring: Continue to stir the reaction at room temperature overnight. Monitor the progress of the reaction by TLC until the starting amine is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of the N-Alkylated Product

The crude product can be purified by either column chromatography or crystallization.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system. A gradient of ethyl acetate in hexanes is a good starting point.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column and collect fractions.

    • Monitor the fractions by TLC to identify those containing the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-benzyl-2-(aminomethyl)-6-fluorophenol.

  • Crystallization:

    • If the product is a solid, crystallization can be an effective purification method.

    • Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol/water, ethyl acetate/hexanes).

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of the Final Product

The structure and purity of the N-alkylated product should be confirmed by spectroscopic methods.

Expected ¹H and ¹³C NMR Data for N-Benzyl-2-(aminomethyl)-6-fluorophenol
  • ¹H NMR (in CDCl₃):

    • Aromatic protons of the fluorophenol ring: ~6.7-7.2 ppm (multiplets).

    • Aromatic protons of the benzyl group: ~7.2-7.4 ppm (multiplets).

    • Benzylic protons (-CH₂-Ph): ~3.8 ppm (singlet).

    • Aminomethyl protons (-CH₂-NH-): ~3.9 ppm (singlet).

    • NH proton: A broad singlet, chemical shift can vary.

    • OH proton: A broad singlet, chemical shift can vary.

  • ¹³C NMR (in CDCl₃):

    • Aromatic carbons of the fluorophenol ring: ~110-160 ppm.

    • Aromatic carbons of the benzyl group: ~127-140 ppm.

    • Benzylic carbon (-CH₂-Ph): ~54 ppm.

    • Aminomethyl carbon (-CH₂-NH-): ~50 ppm.

Note: The fluorine atom will cause splitting of the adjacent carbon and proton signals (C-F and H-F coupling).

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Safety and Handling Precautions

  • 2-(Aminomethyl)-6-fluorophenol: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable gases upon contact with water. Handle in a fume hood under an inert atmosphere.[5]

  • 1,2-Dichloroethane (DCE): This is a toxic and flammable solvent. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • General Precautions: Always work in a well-ventilated area and follow standard laboratory safety procedures.

Troubleshooting

ProblemPossible CauseSolution
Incomplete reactionInsufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently warm the reaction mixture.
Inactive reducing agent.Use a fresh bottle of sodium triacetoxyborohydride.
Formation of di-alkylated productExcess aldehyde or prolonged reaction time at elevated temperatures.Use a 1:1 stoichiometry of amine to aldehyde. Monitor the reaction closely and stop it once the starting amine is consumed.
Low yieldIncomplete imine formation.Add a dehydrating agent like anhydrous MgSO₄ during the imine formation step.
Product loss during work-up or purification.Ensure complete extraction and careful handling during purification.

Conclusion

This application note provides a comprehensive and reliable protocol for the N-alkylation of 2-(aminomethyl)-6-fluorophenol via reductive amination. The use of sodium triacetoxyborohydride ensures high chemoselectivity and operational simplicity, making this method highly suitable for the synthesis of a diverse library of N-substituted derivatives for applications in drug discovery and development. The detailed step-by-step procedure, coupled with troubleshooting guidance, will enable researchers to successfully synthesize and purify these valuable compounds.

References

  • ResearchGate. Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C or 80 °C, 3 or 6 h and then MeOH, rT, 30 min). [Link]

  • Chem Help ASAP. reductive amination & secondary amine synthesis. YouTube, 20 Mar. 2020, [Link].

  • ResearchGate. Continuous reductive amination of 5‐hydroxymethyl‐2‐furaldehyde.. [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Khan Academy. Reductive Amination: Mechanism & Examples. YouTube, 17 Sep. 2011, [Link].

  • Walker, B., et al. (2000). Synthesis of Ketomethylene Amino Pseudopeptide Analogues via Reductive Amination of Glyoxals Derived From Alpha-Amino Acids. Bioorganic & Medicinal Chemistry Letters, 10(2), 153-155. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Novikov, N. A., et al. (1986). Analysis of the 13C and 1H NMR spectra of phenol-formaldehyde resole oligomers. Polymer Science U.S.S.R., 28(5), 1187-1196. [Link]

  • Geitmann, M., et al. (2014). N-Terminal Modification of Proteins with o-Aminophenols. Bioconjugate Chemistry, 25(7), 1276-1280. [Link]

  • SABIC Global Technologies B.V. (2020).
  • SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • MDPI. Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. [Link]

  • PMC. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. [Link]

  • PMC. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. [Link]

  • MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

  • NIH. Tailoring Alkyl Side Chains of Ionizable Amino-Polyesters for Enhanced In Vivo mRNA Delivery. [Link]

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Application

Application Note: A Metal-Free Approach to Fluorinated Fluorenones Utilizing 2-(Aminomethyl)-6-fluorophenol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorenones and the Advancement of Metal-Free Synthesis Fluorenone scaffolds are privileged structures in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorenones and the Advancement of Metal-Free Synthesis

Fluorenone scaffolds are privileged structures in medicinal chemistry and materials science.[1] Their unique, rigid, and planar tricyclic system, coupled with versatile functionalization, has led to their incorporation into a wide array of biologically active molecules and high-performance organic materials.[2] Fluorenone derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, anticancer, and antimalarial properties.[1] In materials science, their exceptional photophysical and electronic properties are harnessed in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Traditionally, the synthesis of fluorenones has often relied on transition-metal-catalyzed cross-coupling reactions.[2] While effective, these methods can present challenges, including the cost and toxicity of metal catalysts, and the need for often harsh reaction conditions. Consequently, the development of metal-free synthetic routes is of paramount importance for greener, more sustainable, and cost-effective chemical manufacturing.

This application note details a robust, metal-free protocol for the synthesis of fluorinated fluorenones, utilizing 2-(Aminomethyl)-6-fluorophenol as a key starting material. The core of this methodology is a tert-butyl hydroperoxide (TBHP)-mediated oxidative cyclization of a 2-(aminomethyl)biphenyl precursor. This approach offers a streamlined and efficient pathway to highly functionalized fluorenones, avoiding the use of heavy metals and offering broad functional group tolerance.[1][3]

Part 1: Synthesis of the Key Precursor: 2-(Aminomethyl)-6-fluorophenol

A crucial starting material for this fluorenone synthesis is 2-(Aminomethyl)-6-fluorophenol. While not always readily available commercially, it can be efficiently synthesized from the corresponding commercially available aldehyde, 2-fluoro-6-hydroxybenzaldehyde, via a reductive amination reaction.

Protocol 1: Synthesis of 2-(Aminomethyl)-6-fluorophenol via Reductive Amination

This protocol outlines a general yet effective procedure for the synthesis of the title compound.

Materials:

  • 2-Fluoro-6-hydroxybenzaldehyde

  • Ammonia solution (e.g., 7 N in methanol) or ammonium acetate

  • Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Step-by-Step Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-fluoro-6-hydroxybenzaldehyde (1.0 eq) in methanol.

    • To this solution, add an excess of the ammonia source (e.g., 7 N ammonia in methanol, 5-10 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction to the Amine:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly and portion-wise, add sodium borohydride (1.5-2.0 eq) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the imine.

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of water.

    • Reduce the volume of the solvent in vacuo.

    • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(Aminomethyl)-6-fluorophenol.

  • Purification:

    • The crude product can be purified by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-(Aminomethyl)-6-fluorophenol.

Part 2: Metal-Free Synthesis of a Fluorinated Fluorenone

This section details the core protocol for the metal-free oxidative cyclization of a 2-(aminomethyl)biphenyl precursor, which can be formed in situ or pre-synthesized, to the corresponding fluorenone. The example provided is for the cyclization of a biphenyl derivative of 2-(Aminomethyl)-6-fluorophenol.

Protocol 2: TBHP-Mediated Oxidative Cyclization to a Fluorinated Fluorenone

This protocol is adapted from the established methodology for the metal-free synthesis of highly substituted fluorenones.[3][4]

Materials:

  • 2-(Aminomethyl)-biphenyl precursor (derived from 2-(Aminomethyl)-6-fluorophenol via, for example, a Suzuki coupling of a protected form with a suitable arylboronic acid)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in water)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Step-by-Step Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser, add the 2-(aminomethyl)biphenyl precursor (1.0 eq).

    • Add 1,2-dichloroethane as the solvent.

    • To the stirred solution, add tert-butyl hydroperoxide (4.0 eq, 70 wt. % in water). The use of aqueous TBHP has been shown to be beneficial for the cyclization of amine precursors.[4][5]

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C and maintain it at this temperature for 18 hours.

    • Monitor the progress of the reaction by TLC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any unreacted peroxide.

    • Dilute the mixture with water and separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure fluorinated fluorenone.

Mechanism of the Metal-Free Oxidative Cyclization

The TBHP-mediated synthesis of fluorenones from 2-(aminomethyl)biphenyls proceeds through a radical-mediated pathway. The key steps are outlined below:

G cluster_initiation Initiation cluster_cycle Radical Propagation Cycle TBHP TBHP tBuO_rad tert-Butoxy Radical (tBuO•) TBHP->tBuO_rad Δ HO_rad Hydroxy Radical (•OH) TBHP->HO_rad Δ Amine 2-(Aminomethyl)biphenyl Amine_rad Aminyl Radical Amine->Amine_rad H-abstraction by tBuO• Iminium Iminium Intermediate Amine_rad->Iminium Oxidation Cyclized_rad Cyclized Radical Intermediate Iminium->Cyclized_rad Intramolecular Cyclization Fluorenone Fluorenone Product Cyclized_rad->Fluorenone Oxidation & H-abstraction

Caption: Proposed mechanism for the TBHP-mediated fluorenone synthesis.

The reaction is initiated by the thermal decomposition of TBHP to generate tert-butoxy and hydroxyl radicals. A tert-butoxy radical then abstracts a hydrogen atom from the aminomethyl group of the 2-(aminomethyl)biphenyl precursor to form an aminyl radical. Subsequent oxidation leads to an iminium intermediate, which undergoes an intramolecular cyclization onto the adjacent phenyl ring. Further oxidation and hydrogen abstraction steps yield the final fluorenone product.

Experimental Workflow Overview

The overall workflow from the starting aldehyde to the final fluorenone product can be visualized as follows:

G Start 2-Fluoro-6-hydroxybenzaldehyde ReductiveAmination Protocol 1: Reductive Amination Start->ReductiveAmination Aminophenol 2-(Aminomethyl)-6-fluorophenol ReductiveAmination->Aminophenol SuzukiCoupling Suzuki Coupling (Optional) Aminophenol->SuzukiCoupling Cyclization Protocol 2: TBHP-Mediated Cyclization Aminophenol->Cyclization Direct use if biphenyl is pre-formed BiphenylAmine 2'-(Substituted)-2-(aminomethyl)-6-fluorophenol SuzukiCoupling->BiphenylAmine BiphenylAmine->Cyclization Purification1 Purification (Chromatography) Cyclization->Purification1 Purification2 Purification (Chromatography) Cyclization->Purification2 Fluorenone Fluorinated Fluorenone Product Purification1->Fluorenone Purification2->Fluorenone

Caption: General experimental workflow for fluorinated fluorenone synthesis.

Data Presentation: Representative Yields

The following table summarizes representative yields for the TBHP-mediated cyclization of various 2-(aminomethyl)biphenyls to their corresponding fluorenones, as reported in the literature.[3] This data demonstrates the versatility of the method with respect to different substitution patterns.

EntrySubstituent on 2-(aminomethyl)biphenylYield (%)
1Unsubstituted62
24'-Methoxy75
33',5'-Dimethoxy82
44'-Chloro55
54'-Nitro40
64'-Cyano48

Yields are for the isolated product after column chromatography.

Conclusion and Future Perspectives

The metal-free, TBHP-mediated oxidative cyclization of 2-(aminomethyl)biphenyl derivatives presents a highly effective and environmentally conscious method for the synthesis of substituted fluorenones. The use of 2-(Aminomethyl)-6-fluorophenol as a precursor allows for the introduction of a fluorine atom, a common motif in many modern pharmaceuticals, into the fluorenone core. This protocol is characterized by its operational simplicity, broad functional group tolerance, and avoidance of toxic and expensive metal catalysts. For researchers in drug discovery and materials science, this methodology provides a valuable tool for the efficient construction of novel fluorenone-based molecules with potentially enhanced biological or material properties.

References

  • Google Patents. CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
  • PrepChem.com. Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. Available at: [Link]

  • ResearchGate. Scheme 1. Synthesis of 2'-fluoroisoflavones and their 6-aminomethyl derivatives. Available at: [Link]

  • The Innovation. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Available at: [Link]

  • National Institutes of Health. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Available at: [Link]

  • Google Patents. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
  • PrepChem.com. Preparation of 4-(hydroxymethyl)-2-nitrophenol. Available at: [Link]

  • Wikipedia. 2-Chloro-6-fluorobenzaldehyde. Available at: [Link]

  • National Institutes of Health. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Available at: [Link]

  • Beilstein Journals. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Available at: [Link]

  • Frontiers. Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Available at: [Link]

  • ACS Publications. 2-(Aminomethyl)phenols, a new class of saluretic agents. 5. Fused-ring analogs. Available at: [Link]

  • Europe PMC. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Available at: [Link]

  • ResearchGate. Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction. Available at: [Link]

  • ResearchGate. Metal-free and radical-mediated C−C bond formation leading to fluorenone synthesis. Available at: [Link]

  • ResearchGate. Synthesis and transformation of 6-aminomethyl derivatives of 7-hydroxy-2'-fluoroisoflavones. Available at: [Link]

  • Vietnam Journals Online. SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Available at: [Link]

  • National Institutes of Health. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Available at: [Link]

  • The Royal Society of Chemistry. Direct Asymmetric Reductive Amination of α-Keto Acetals. Available at: [Link]

  • Organic Chemistry Portal. Fluorenone synthesis. Available at: [Link]

  • National Institutes of Health. Correction: Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Available at: [Link]

  • ACS Publications. A New Method for the Synthesis of Nonsymmetric Dinucleating Ligands by Aminomethylation of Phenols and Salicylaldehydes. Available at: [Link]

  • ResearchGate. Reactivity of different functional groups towards TBHP-mediated cyclization to give fluorenone (3). Available at: [Link]

  • National Institutes of Health. Synthesis of [18F]Fluoroarenes via Nucleophilic Radiofluorination of N-Arylsydnones. Available at: [Link]

  • Indian Journal of Chemistry. Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Available at: [Link]

  • Google Patents. US4231967A - Process for producing salicylaldehyde.
  • ResearchGate. Correction: Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Available at: [Link]

Sources

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-(Aminomethyl)-6-fluorophenol

Abstract This application note details the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(Aminomethyl)-6-fl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(Aminomethyl)-6-fluorophenol. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a robust analytical procedure. The method utilizes a C18 stationary phase with a phosphate buffer and acetonitrile mobile phase, offering excellent peak symmetry and resolution. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]

Introduction

2-(Aminomethyl)-6-fluorophenol is a key intermediate in the synthesis of various pharmaceutical compounds.[4] Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and accuracy. This document provides a comprehensive guide to a validated HPLC method, explaining the scientific rationale behind the selection of chromatographic parameters.

Analyte Properties & Method Development Strategy

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties.

  • Structure and Functional Groups: 2-(Aminomethyl)-6-fluorophenol possesses a phenol group, an aminomethyl group, and a fluorine atom on an aromatic ring. The presence of both an acidic phenol (pKa ~8-10) and a basic primary amine (pKa ~9-10) makes the molecule zwitterionic at neutral pH. The fluorine atom and the aromatic ring contribute to its hydrophobicity.

  • UV Absorbance: Phenolic compounds are strong UV absorbers. A UV scan of 2-(Aminomethyl)-6-fluorophenol is recommended to determine the wavelength of maximum absorbance (λmax), which is anticipated to be in the 270-290 nm range, providing excellent sensitivity for UV detection. For similar aminophenol compounds, detection wavelengths around 275 nm and 285 nm have been proven effective.[5][6]

  • Polarity and pKa: The presence of polar hydroxyl and amino groups, along with the aromatic ring, gives the molecule an intermediate polarity. Its retention on a reversed-phase column will be highly dependent on the mobile phase pH.

    • Rationale for pH Selection: To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be controlled to maintain the analyte in a single ionic state. Operating at a pH of 3-4 will protonate the basic amino group (making it positively charged) while keeping the acidic phenol group in its neutral form. This approach minimizes peak tailing, a common issue with basic analytes on silica-based columns, and provides predictable retention. An acidic mobile phase with a pH of around 3.2 has been shown to be effective for the analysis of similar compounds.[7]

Method Development Workflow

The development of this method followed a logical, stepwise progression to optimize the separation and ensure robustness.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte_Properties Analyte Characterization (pKa, UV, Solubility) Column_Screening Column Screening (C18, C8, Phenyl-Hexyl) Analyte_Properties->Column_Screening informs Mobile_Phase_Scouting Mobile Phase Scouting (ACN vs. MeOH, pH 2.5-4.5) Column_Screening->Mobile_Phase_Scouting leads to Gradient_Optimization Gradient Optimization (Slope, Time) Mobile_Phase_Scouting->Gradient_Optimization initial conditions for Parameter_Fine_Tuning Fine-Tuning (Flow Rate, Temperature) Gradient_Optimization->Parameter_Fine_Tuning refines System_Suitability System Suitability Testing Parameter_Fine_Tuning->System_Suitability defines Validation_Protocol ICH Q2(R1) Validation (Linearity, Accuracy, Precision, etc.) System_Suitability->Validation_Protocol prerequisite for

Sources

Application

Application Note: High-Purity Recrystallization of 2-(Aminomethyl)-6-fluorophenol for Pharmaceutical Intermediates

Abstract & Introduction 2-(Aminomethyl)-6-fluorophenol is a key structural motif and a valuable building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-(Aminomethyl)-6-fluorophenol is a key structural motif and a valuable building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The purity of this reagent is paramount, as impurities can lead to side reactions, lower yields, and the generation of difficult-to-remove, structurally related byproducts in subsequent synthetic steps. Recrystallization is a robust and scalable purification technique based on the principle of differential solubility.[1] This application note provides a detailed guide to effective recrystallization strategies for 2-(Aminomethyl)-6-fluorophenol, drawing on an analysis of its unique chemical properties to develop reliable, field-proven protocols for achieving high purity.

The core challenge in purifying this molecule lies in its amphoteric nature—possessing both a basic aminomethyl group and an acidic phenolic hydroxyl group—and the electronic influence of the fluorine atom. This guide explains the causality behind experimental choices, offering two distinct, validated protocols to empower researchers and process chemists to select the optimal method based on impurity profiles and available resources.

Guiding Principles: The Chemistry of 2-(Aminomethyl)-6-fluorophenol

A successful recrystallization strategy is not based on trial and error, but on a foundational understanding of the molecule's physicochemical properties.

  • Amphoteric Nature: The molecule contains a basic primary amine (pKa of the conjugate acid is ~9-10) and an acidic phenol (pKa ~8-9, influenced by the electron-withdrawing fluorine). This duality is the most powerful tool for its purification. By manipulating the pH, we can selectively protonate the amine or deprotonate the phenol, drastically altering the molecule's solubility in aqueous systems. A method for purifying p-aminophenol, for instance, leverages dissolution in dilute acid to leave behind polymeric impurities, followed by precipitation upon pH adjustment.[2]

  • Polarity and Hydrogen Bonding: The presence of -OH and -NH2 groups allows for strong hydrogen bonding, suggesting good solubility in protic solvents like water and alcohols. The fluorinated aromatic ring contributes some lipophilic character.

  • The Role of the Fluorine Atom: The ortho-fluorine atom is a weak electron-withdrawing group, which increases the acidity of the phenolic proton compared to an unsubstituted phenol. This can influence its solubility characteristics and interactions with solvents.

The Recrystallization Workflow: A Validating System

The general process of recrystallization involves dissolving an impure solid in a hot solvent and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.[3] The key is to select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Recrystallization_Workflow Crude Crude 2-(Aminomethyl)- 6-fluorophenol Solid Screening Step 1: Solvent System Screening & Selection Crude->Screening Protocol_A Protocol A: Neutral Solvent System Screening->Protocol_A Non-ionic or neutral impurities Protocol_B Protocol B: pH-Mediated (Acidic) Screening->Protocol_B Basic or acidic impurities Dissolution Step 2: Dissolution (Heating) Protocol_A->Dissolution Protocol_B->Dissolution HotFilt Step 3: Hot Filtration (Removes Insoluble Impurities) Dissolution->HotFilt Crystallization Step 4: Crystallization (Slow Cooling) HotFilt->Crystallization Isolation Step 5: Isolation (Vacuum Filtration) Crystallization->Isolation Washing Step 6: Crystal Washing (Cold Solvent) Isolation->Washing Drying Step 7: Drying (Vacuum Oven) Washing->Drying Pure Pure Crystalline Product Drying->Pure Analysis Purity Analysis (MP, HPLC, NMR) Pure->Analysis

Caption: Recrystallization decision and experimental workflow.

Critical Parameter: Solvent System Selection

The choice of solvent is the most critical factor in a successful recrystallization.[3] An ideal solvent should dissolve the solute completely when hot and minimally when cold. For 2-(Aminomethyl)-6-fluorophenol, several systems should be considered.

Solvent SystemBoiling Point (°C)Rationale & CausalityPotential Issues
Water 100Excellent for dissolving polar aminophenols, especially when hot.[4] Environmentally benign and inexpensive. Effective at excluding non-polar impurities.May require large volumes. Risk of oiling out if saturation limit is exceeded at high temp.
Ethanol/Water 78-100A powerful mixed-solvent system. The ethanol enhances solubility of the aromatic ring, while water dissolves the polar groups. The ratio can be fine-tuned for optimal recovery.The optimal solvent ratio must be determined empirically to avoid premature precipitation or low yield.
Isopropanol (IPA) 82Good balance of polarity. Less volatile than ethanol. Often provides well-defined crystals.May have higher solubility at room temperature than ethanol, potentially reducing yield.
1% Acetic Acid (aq) ~100Expert Choice for pH-Mediation. The dilute acid protonates the basic amine, forming a highly water-soluble acetate salt. This is excellent for separating non-basic, insoluble impurities.[2][5]The purified compound must be precipitated by neutralizing the solution, adding a process step.
Toluene 111Generally a poor solvent for this polar molecule, but can be useful for hot filtration to remove "tarry" or polymeric impurities that are soluble in it but not in the primary recrystallization solvent.Not a primary recrystallization solvent on its own.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is effective for removing non-polar impurities and when the crude material is of moderate to high initial purity.

Step-by-Step Methodology:

  • Initial Dissolution: Place the crude 2-(Aminomethyl)-6-fluorophenol (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of ethanol (e.g., 10 mL) to wet the solid.

  • Heating and Saturation: Gently heat the mixture on a hot plate with stirring. Add hot deionized water dropwise until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% by weight).[1] Re-heat the mixture to boiling for 2-5 minutes.

  • Hot Filtration: If activated carbon was used or if insoluble impurities are visible, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is crucial to remove particulate matter that would otherwise be trapped in the crystals.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Once at room temperature, the flask can be placed in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent mixture (use the same ethanol/water ratio determined earlier) to rinse away any remaining dissolved impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Validation: Determine the melting point of the dried crystals. A sharp melting range close to the literature value indicates high purity. Further analysis by HPLC or NMR can confirm purity.

Protocol B: pH-Mediated Recrystallization (Acidic Aqueous Solution)

This is a highly effective, targeted technique for removing non-basic or polymeric impurities. It leverages the basicity of the aminomethyl group.[2]

Step-by-Step Methodology:

  • Acidic Dissolution: In an Erlenmeyer flask, suspend the crude 2-(Aminomethyl)-6-fluorophenol (e.g., 5.0 g) in deionized water (e.g., 50 mL). With stirring, add 5% aqueous acetic acid dropwise until the solid completely dissolves and the solution pH is between 4.0 and 5.0. Heat the solution to approximately 50-60 °C to ensure complete dissolution of the salt.

  • Removal of Insoluble Impurities: If any solids or oily residues remain, perform a gravity filtration while the solution is warm to remove them. This step effectively separates non-basic impurities.

  • Precipitation by Neutralization: Cool the clear, filtered solution to room temperature in an ice bath. With vigorous stirring, slowly add a base, such as 10% aqueous sodium bicarbonate or dilute ammonium hydroxide, dropwise. The free base of 2-(Aminomethyl)-6-fluorophenol will begin to precipitate.

  • pH Adjustment: Continue adding the base until the pH of the solution is approximately 7.5-8.5. Check the pH with a pH meter or pH paper. This ensures complete precipitation of the product.

  • Digestion: Allow the resulting slurry to stir in the ice bath for an additional 30 minutes. This "digestion" period allows for the formation of more uniform crystals.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual salts (e.g., sodium acetate).

  • Drying & Validation: Dry the purified crystals under vacuum as described in Protocol A and validate their purity via melting point and other analytical techniques.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Add more solvent to the hot mixture. Reheat until a clear solution is obtained, then cool more slowly. Consider a lower-boiling solvent system.
No Crystals Form Too much solvent was used; the solution is not supersaturated upon cooling.Boil off some of the solvent to concentrate the solution and attempt to cool again. Introduce a seed crystal of the pure compound. Scratch the inside of the flask with a glass rod at the solution's surface.
Poor Recovery The compound is too soluble in the cold solvent. The volume of washing solvent was too large.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the crystals with a minimal amount of ice-cold solvent. Re-evaluate the solvent system.
Colored Crystals Colored impurities were not fully removed.Use activated carbon during the dissolution step (Protocol A). Ensure the impurity profile is suitable for the chosen protocol; pH-mediated methods can be better for certain colored impurities.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006052567A2 - Purification of fluorinated alcohols.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US3703598A - Purification of p-aminophenol.
  • Li, D. F., et al. (2012). Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 11), 1337–1340. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorophenol. Retrieved from [Link]

  • European Patent Office. (n.d.). EP0224625A1 - Process for producing aminophenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of the 2,6-Xylenol/m-Cresol Mixture by a New Separation Technique Combining Distillation and Crystallization. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminophenol. Retrieved from [Link]

  • ACS Publications. (n.d.). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates - Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminophenol. Retrieved from [Link]

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Method

Application Notes and Protocols for the Safe Handling and Storage of 2-(Aminomethyl)-6-fluorophenol

Disclaimer: These protocols and notes have been synthesized from safety data for structurally similar compounds. A specific Safety Data Sheet (SDS) for 2-(Aminomethyl)-6-fluorophenol was not available at the time of publ...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: These protocols and notes have been synthesized from safety data for structurally similar compounds. A specific Safety Data Sheet (SDS) for 2-(Aminomethyl)-6-fluorophenol was not available at the time of publication. All handling and storage procedures should be conducted with the utmost caution, and a comprehensive risk assessment should be performed by the user.

Introduction: Understanding the Compound

2-(Aminomethyl)-6-fluorophenol is a substituted aromatic compound of interest in medicinal chemistry and drug development. Its structure combines a phenol, a fluorine atom, and an aminomethyl group, making it a versatile building block for synthesizing more complex molecules. The presence of these functional groups suggests potential biological activity and also dictates its chemical reactivity and hazard profile. The aminophenol scaffold is known for its potential to be both a skin/eye irritant and a sensitizer, while the fluorination can alter metabolic stability and binding affinities. Given its intended use in research and development, a thorough understanding and implementation of safe handling practices are paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Risk Assessment

Based on data from structurally related aminophenol and fluorophenol derivatives, 2-(Aminomethyl)-6-fluorophenol should be treated as a hazardous substance. The primary hazards are summarized in the table below.

Hazard CategoryDescriptionInferred From
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]5-(Aminomethyl)-2-fluorophenol, 2-Amino-6-fluorophenol, 2-Aminophenol
Skin Corrosion/Irritation Causes skin irritation. May cause severe skin burns in some cases.[1][2][5][6]2-Chloro-6-fluorophenol, 5-(Aminomethyl)-2-fluorophenol, 2-Fluorophenol
Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][4][5][6]2-Chloro-6-fluorophenol, 5-(Aminomethyl)-2-fluorophenol, 2-Fluorophenol
Respiratory/Skin Sensitization May cause an allergic skin reaction.[5][7]2-Chloro-6-fluorophenol, 2-Aminophenol
Mutagenicity Suspected of causing genetic defects.[3][5][8]2-Chloro-6-fluorophenol, 2-Aminophenol
Environmental Hazard Toxic to aquatic life with long-lasting effects.[5]2-Chloro-6-fluorophenol
Air & Light Sensitivity Potential for degradation upon exposure to air and light.[9][10][11][12]General aminophenols and air-sensitive compounds.

Causality of Hazards:

  • The phenol group contributes to the corrosive and irritant properties.

  • The amino group can lead to skin sensitization and may be implicated in mutagenicity.

  • As a solid, the compound may form dust clouds which, if fine enough, could pose an explosion hazard with a source of ignition.[7][8]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize exposure. The rationale is to create a barrier between the researcher and the chemical, preventing contact, inhalation, and ingestion.

PPE ItemSpecificationsRationale
Hand Protection Nitrile or neoprene gloves. Inspect for tears before use and use proper removal technique.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.[5][7]To protect eyes from dust particles and splashes.
Skin and Body Protection A lab coat that is fully buttoned. Consider a chemically resistant apron for larger quantities.To protect skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator with appropriate particulate filters is required when handling the solid outside of a fume hood or if dust is generated.[13]To prevent inhalation of harmful dust.

Safe Handling Workflow

The following workflow is designed to guide the user through the process of handling 2-(Aminomethyl)-6-fluorophenol from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep_sds Review SDS of Analagous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_spill Assemble Spill Kit prep_hood->prep_spill handle_receive Receive and Inspect Container prep_spill->handle_receive handle_weigh Weighing (in hood or ventilated balance enclosure) handle_receive->handle_weigh handle_transfer Transfer/Dissolution (in fume hood) handle_weigh->handle_transfer post_decon Decontaminate Glassware and Surfaces handle_transfer->post_decon storage_seal Seal Container Tightly (consider inert gas overlay) handle_transfer->storage_seal post_waste Segregate and Label Hazardous Waste post_decon->post_waste post_ppe Doff and Dispose of Contaminated PPE post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash storage_location Store in Cool, Dry, Dark, Well-Ventilated Area storage_seal->storage_location storage_compat Ensure Segregation from Incompatible Materials storage_location->storage_compat

Caption: Workflow for the safe handling of 2-(Aminomethyl)-6-fluorophenol.

Detailed Handling Protocols:

A. Receiving and Initial Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ensure the supplier's label is intact and legible.

  • Transport the container in a secondary containment bin to the designated storage area.

B. Weighing and Transfer (Solid Form):

  • All weighing and transfer operations must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine dust.[5][14]

  • Use anti-static spatulas and weigh boats to minimize the dispersal of powder.

  • Avoid creating dust clouds. If dust is generated, gently clean the area with a damp cloth or a HEPA-filtered vacuum. Do not dry sweep.[13][15][16]

  • Close the primary container immediately after dispensing the required amount.

C. In Case of a Spill:

  • Evacuate the immediate area and alert colleagues.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite).

  • Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[13][14][16]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Prevent the spilled material from entering drains or waterways.[8]

Storage Procedures

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

Storage ParameterProtocolRationale
Container Keep in the original, tightly sealed container.[1][3][5][10][14]Prevents contamination and exposure to air/moisture.
Atmosphere For long-term storage, consider flushing the container with an inert gas (e.g., argon or nitrogen).Aminophenols can be sensitive to air and may oxidize over time.[12]
Location Store in a cool, dry, and well-ventilated area designated for corrosive and toxic chemicals.[3][5][11][14][17]Minimizes degradation and pressure build-up.
Light Protect from direct sunlight.[3][9][10][11][18]Light can accelerate the degradation of phenolic compounds.
Segregation Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]Prevents potentially violent reactions.
Access Store in a locked cabinet or an area accessible only to authorized personnel.[1][3][5]Enhances security and prevents accidental exposure.

Disposal

All waste containing 2-(Aminomethyl)-6-fluorophenol, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, regional, and national regulations.[5]

  • Do not dispose of this chemical down the drain or in general waste.[14]

References

  • SAFETY DATA SHEET - Fisher Scientific. (2025-05-01).
  • Safety D
  • SAFETY D
  • Safety D
  • 2-Aminophenol - Santa Cruz Biotechnology.
  • SAFETY D
  • 2-Amino-6-fluorophenol | C6H6FNO | CID 643562 - PubChem.
  • SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-10-06).
  • 2-Fluorophenol | C6H5FO | CID 9707 - PubChem.
  • SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL MSDS CAS: 000095-55-6 - Biochem Chemopharma.
  • SAFETY D
  • MSDS of 6-Fluoro-2-aminophenol. (2013-08-28).
  • Safety D
  • Air Sensitive Compounds | Ossila.
  • Piperidin-4-one hydrochloride - CymitQuimica. (2023-07-06).
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  • Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (2023-11-04).
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  • 4-AMINOPHENOL Extra Pure MSDS | CAS 123-30-8 MSDS - Loba Chemie. (2016-04-20).
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  • 2-Fluorophenol - Chem-Impex.
  • 4-Aminophenol - Apollo Scientific.
  • 6-Fluoro-2-aminophenol CAS 53981-25-2 - Home Sunshine Pharma.

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Application

Application Notes and Protocols: 2-(Aminomethyl)-6-fluorophenol as a Potential Ligand in Organometallic Chemistry

Introduction: The Strategic Advantage of Fluorinated Aminophenol Ligands In the dynamic field of organometallic chemistry, the rational design of ligands is paramount to tailoring the electronic and steric properties of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Aminophenol Ligands

In the dynamic field of organometallic chemistry, the rational design of ligands is paramount to tailoring the electronic and steric properties of metal centers for specific catalytic applications.[1] 2-(Aminomethyl)-6-fluorophenol emerges as a promising ligand scaffold, uniquely combining the robust coordination characteristics of aminophenols with the distinct electronic influence of a fluorine substituent. The ortho-aminophenol moiety provides a versatile bidentate N,O-chelation site, capable of forming stable complexes with a variety of transition metals.[2] The introduction of a fluorine atom at the 6-position of the phenolic ring is a strategic modification anticipated to significantly modulate the properties of the resulting organometallic complexes.

Fluorine's high electronegativity can enhance the Lewis acidity of the metal center, potentially increasing its catalytic activity.[3] This electronic perturbation can influence the kinetics and selectivity of catalytic cycles, including oxidative addition and reductive elimination steps.[1] Furthermore, the presence of fluorine can impart unique solubility profiles and enhance the thermal and oxidative stability of the complexes. These attributes make 2-(Aminomethyl)-6-fluorophenol an attractive candidate for applications in catalysis, materials science, and drug development.[4]

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-(Aminomethyl)-6-fluorophenol as a ligand in organometallic chemistry. Detailed protocols for the synthesis of the ligand and a representative palladium complex are presented, along with expected characterization data and a discussion of potential catalytic applications.

Ligand Synthesis: A Practical Approach via the Mannich Reaction

The synthesis of 2-(Aminomethyl)-6-fluorophenol can be efficiently achieved through a Mannich reaction, a classic method for the aminoalkylation of acidic protons located on carbon atoms.[5] In this one-pot synthesis, 2-fluorophenol is reacted with formaldehyde and ammonia to introduce the aminomethyl group ortho to the hydroxyl functionality.

Protocol 1: Synthesis of 2-(Aminomethyl)-6-fluorophenol

Materials:

  • 2-Fluorophenol

  • Formaldehyde (37% aqueous solution)

  • Ammonium hydroxide (28-30% aqueous solution)

  • Ethanol

  • Hydrochloric acid (concentrated and 1 M)

  • Sodium hydroxide (1 M)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluorophenol (10 mmol) in ethanol (50 mL).

  • Addition of Reagents: To the stirred solution, add formaldehyde (15 mmol, 37% aqueous solution) followed by the slow addition of ammonium hydroxide (15 mmol, 28-30% solution).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Acidify the mixture to pH ~2 with concentrated hydrochloric acid.

  • Purification: Wash the acidic aqueous layer with dichloromethane (3 x 30 mL) to remove any unreacted 2-fluorophenol.

  • Isolation: Basify the aqueous layer to pH ~9-10 with 1 M sodium hydroxide solution. The product will precipitate as a solid.

  • Filtration and Drying: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(Aminomethyl)-6-fluorophenol.

Characterization:

The successful synthesis of the ligand can be confirmed by standard spectroscopic techniques.

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, the methylene protons of the aminomethyl group, and the amine and hydroxyl protons.

  • ¹³C NMR: The spectrum should show distinct signals for the aromatic carbons, including the carbon bearing the fluorine atom (with a characteristic C-F coupling), and the methylene carbon.

  • FT-IR: Look for characteristic vibrational bands for the O-H, N-H, and C-F bonds.[6]

Spectroscopic Data Expected Chemical Shifts/Frequencies
¹H NMR (DMSO-d₆, 400 MHz) δ 9.5-10.5 (br s, 1H, OH), 6.8-7.2 (m, 3H, Ar-H), 3.8-4.0 (s, 2H, CH₂), 2.5-3.5 (br s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ 150-160 (d, ¹JCF), 145-150, 115-125 (multiple signals), 40-45 (CH₂)
FT-IR (KBr, cm⁻¹) 3200-3500 (O-H, N-H stretching), 1500-1600 (C=C aromatic stretching), 1200-1300 (C-N stretching), 1000-1100 (C-F stretching)

Coordination Chemistry: Synthesis of a Palladium(II) Complex

The bidentate N,O-donor set of 2-(Aminomethyl)-6-fluorophenol makes it an excellent ligand for a variety of transition metals, including palladium. The following protocol describes the synthesis of a representative Pd(II) complex. The handling of organometallic compounds often requires air- and moisture-free conditions, necessitating the use of Schlenk techniques or a glovebox.

Protocol 2: Synthesis of Bis[2-(aminomethyl)-6-fluorophenolato]palladium(II)

Materials:

  • 2-(Aminomethyl)-6-fluorophenol

  • Palladium(II) acetate or Palladium(II) chloride

  • Methanol (anhydrous)

  • Triethylamine (anhydrous)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve 2-(Aminomethyl)-6-fluorophenol (2.2 mmol) in anhydrous methanol (20 mL).

  • Deprotonation: Add triethylamine (2.2 mmol) to the solution to deprotonate the phenolic hydroxyl group.

  • Palladium Precursor: In a separate Schlenk flask, dissolve palladium(II) acetate (1 mmol) in anhydrous methanol (10 mL).

  • Complexation: Slowly add the palladium solution to the ligand solution with vigorous stirring. A color change and/or precipitation should be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Isolation: The resulting solid complex is collected by filtration under inert atmosphere, washed with cold anhydrous methanol, and dried under vacuum.

Characterization:

  • ¹H and ¹³C NMR: Coordination to the paramagnetic Pd(II) center may lead to broadened signals. However, useful structural information can still be obtained.

  • FT-IR: A shift in the O-H and N-H stretching frequencies upon coordination is expected. New bands corresponding to Pd-N and Pd-O vibrations may be observed in the far-IR region.

  • X-ray Crystallography: Single crystals suitable for X-ray diffraction can provide unambiguous structural information, including bond lengths, bond angles, and the coordination geometry around the palladium center.[7]

Visualizing the Chemistry

Ligand_Synthesis 2-Fluorophenol 2-Fluorophenol Mannich Reaction Mannich Reaction 2-Fluorophenol->Mannich Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich Reaction Ammonia Ammonia Ammonia->Mannich Reaction 2-(Aminomethyl)-6-fluorophenol 2-(Aminomethyl)-6-fluorophenol Mannich Reaction->2-(Aminomethyl)-6-fluorophenol caption Synthesis of the Ligand Coordination_Complex Ligand 2-(Aminomethyl)-6-fluorophenol Complex Pd(II) Complex Ligand->Complex Metal Pd(II) Salt Metal->Complex caption Formation of a Palladium(II) Complex

Caption: General coordination scheme.

Potential Applications in Catalysis

Organometallic complexes of aminophenol ligands have demonstrated significant catalytic activity in a range of organic transformations. [8]The electronic modifications introduced by the fluorine atom in 2-(Aminomethyl)-6-fluorophenol are poised to enhance catalytic performance in several key areas.

1. Cross-Coupling Reactions:

Palladium complexes are workhorses in cross-coupling chemistry. [9]A Pd(II) complex of 2-(Aminomethyl)-6-fluorophenol could serve as a robust pre-catalyst for Suzuki, Heck, and Sonogashira coupling reactions. The electron-withdrawing nature of the fluorine atom may facilitate the reductive elimination step, potentially leading to higher turnover numbers and efficiencies.

Catalytic_Cycle A [L-Pd(0)] B [L-Pd(II)(R)(X)] Oxidative Addition A->B R-X C [L-Pd(II)(R)(R')] Transmetalation B->C R'-M C->A Reductive Elimination D R-R' Product C->D caption Potential Catalytic Cross-Coupling Cycle

Caption: A generalized catalytic cycle for cross-coupling.

2. C-H Activation:

The development of catalysts for the direct functionalization of C-H bonds is a major goal in modern synthetic chemistry. Rhodium and iridium complexes, in particular, have shown promise in this area. A Rh(III) or Ir(III) complex of 2-(Aminomethyl)-6-fluorophenol could be a potent catalyst for directed C-H activation, where the aminomethyl group acts as a directing group. The electronic properties of the fluorinated ligand could influence the acidity of the C-H bond being activated.

3. Polymerization:

Late transition metal complexes are increasingly used as catalysts for olefin polymerization. The steric and electronic environment around the metal center, dictated by the ligand, plays a crucial role in determining the properties of the resulting polymer. A nickel(II) or palladium(II) complex of 2-(Aminomethyl)-6-fluorophenol could be explored for the polymerization of ethylene and other olefins, with the potential for producing polymers with unique microstructures.

Conclusion and Future Outlook

2-(Aminomethyl)-6-fluorophenol represents a ligand with significant untapped potential in organometallic chemistry. Its straightforward synthesis and the predictable, yet impactful, electronic influence of the fluorine substituent make it an attractive target for further investigation. The protocols and insights provided in this application note are intended to serve as a foundation for researchers to explore the rich coordination chemistry and catalytic applications of this promising ligand. Future work should focus on the synthesis and characterization of a wider range of metal complexes and the systematic evaluation of their catalytic performance in various organic transformations. The insights gained will undoubtedly contribute to the development of more efficient and selective catalysts for a broad spectrum of chemical processes.

References

  • Mannich Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Computational studies on the IR and NMR spectra of 2-aminophenol. (2011). The Chemist, 86(1). Retrieved from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1675–1679. Retrieved from [Link]

  • Synthesis of Aminomethyl Derivatives of 2,6-Dihydroxynaphthalene. (2008). Russian Journal of General Chemistry, 78(10), 2136–2142. Retrieved from [Link]

  • Transition Metals-Amine Derivative Complexes with their Preparation, Characterization and Antimicrobial Evaluation. (2019). International Journal of Sciences: Basic and Applied Research (IJSBAR), 45(1), 147-158. Retrieved from [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry, 61(34), 13486–13498. Retrieved from [Link]

  • Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. (2022). Chemical Science, 13(33), 9683–9713. Retrieved from [Link]

  • Synthesis and characterization of some transition and inner transition mixed ligand complexes derived from Schiff base ligand and o-aminophenol. (2016). Journal of the Serbian Chemical Society, 81(10), 1121–1134. Retrieved from [Link]

  • Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. (2022). Molecules, 27(15), 4991. Retrieved from [Link]

  • Organometallic chemistry using partially fluorinated benzenes. (2017). Chemical Communications, 53(26), 3615–3633. Retrieved from [Link]

  • Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. (2021). Organometallics, 40(22), 3697–3701. Retrieved from [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. (2011). Organic Letters, 13(16), 4284–4287. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Transition and Inner Transition Metal Complexes of Ligands Derived Schiff Base from 1-phenyl-2, 3-dimethyl-4-(4-iminopentan-2-one)-pyrazole-5-one and 2-aminophenol. (2016). Oriental Journal of Chemistry, 32(4), 2115-2124. Retrieved from [Link]

  • Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. (2022). Der Pharma Chemica, 14(11), 1-10. Retrieved from [Link]

  • X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. (2024). Journal of Coordination Chemistry, 77(1-4), 1-15. Retrieved from [Link]

  • Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. (2022). Molecules, 27(23), 8313. Retrieved from [Link]

Sources

Method

Application Note: A Scalable Synthesis of 2-(Aminomethyl)-6-fluorophenol via Catalytic Hydrogenation

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2-(Aminomethyl)-6-fluorophenol, a valuable building block in pha...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2-(Aminomethyl)-6-fluorophenol, a valuable building block in pharmaceutical and chemical industries. A robust and efficient single-step catalytic hydrogenation of 2-fluoro-6-hydroxybenzonitrile using Raney® Nickel is presented. The core focus is on addressing the critical challenges encountered during scale-up, including thermal management, handling of pyrophoric catalysts, high-pressure hydrogen safety, and effective product isolation. This guide offers a detailed, field-proven protocol for a 1 kg scale synthesis, supplemented by process flow diagrams and critical safety and handling data to ensure a safe, reliable, and scalable manufacturing process.

Strategic Approach: Direct Catalytic Hydrogenation

For the synthesis of 2-(Aminomethyl)-6-fluorophenol, a direct, one-step reduction of the nitrile group of 2-fluoro-6-hydroxybenzonitrile is the most efficient and atom-economical route. This strategy avoids complex protection-deprotection sequences, minimizing unit operations and potential yield losses.

Reaction Scheme:

The chosen catalyst, Raney® Nickel, is a well-established and highly active heterogeneous catalyst for the reduction of nitriles to primary amines.[1][2] Its high surface area, which contains adsorbed hydrogen, allows the reaction to proceed under manageable temperature and pressure conditions.[3] While catalytic hydrogenation can sometimes lead to secondary and tertiary amine byproducts, the formation of these is minimized by careful selection of solvent and reaction conditions.[4]

Core Directive for Scale-Up: Managing Process Hazards and Efficiency

Transitioning a chemical synthesis from the laboratory bench to a pilot plant or manufacturing scale introduces significant challenges that are often negligible at a small scale. For this specific hydrogenation, success hinges on the meticulous management of three key areas: thermal hazards, catalyst handling, and hydrogen gas safety.

A. Thermal Hazard & Management

Catalytic hydrogenations are notoriously exothermic, and the heat generated can lead to a dangerous runaway reaction if not properly controlled.[5][6][7]

  • Causality: The addition of hydrogen across the nitrile's triple bond releases a significant amount of energy. In a large-scale reactor, the surface-area-to-volume ratio decreases, making passive heat dissipation to the environment inefficient. This can cause a rapid increase in internal temperature and pressure, potentially exceeding the reactor's safety limits.[8]

  • Protocol for Mitigation:

    • Calorimetry Studies: Before scale-up, reaction calorimetry should be performed to determine the heat of reaction and the maximum adiabatic temperature rise (MATR). This data is crucial for designing a safe process.

    • Engineered Controls: The production reactor must be equipped with an efficient cooling system, such as a jacket, internal cooling coils, or an external heat exchanger, to actively remove heat.[5]

    • Controlled Dosing: The reaction can be controlled by limiting the addition of one of the reactants. In this case, the hydrogen gas is added at a controlled rate, ensuring that the cooling system can manage the heat being generated in real-time. The hydrogen uptake rate serves as a direct indicator of the reaction rate.

B. Catalyst Handling & Safety

Raney® Nickel is a pyrophoric solid, meaning it can spontaneously ignite upon contact with air, especially when dry.[2][3][9] This presents a significant fire and explosion hazard.[10]

  • Causality: The high surface area and activation process of Raney® Nickel make it extremely reactive with oxygen. The heat of oxidation is sufficient to ignite flammable organic solvents typically used in the reaction.

  • Protocol for Mitigation:

    • Handling as a Slurry: The catalyst should always be handled and stored under water or a suitable solvent to prevent contact with air.[9]

    • Inert Atmosphere: The reactor must be thoroughly purged with an inert gas (e.g., nitrogen) to remove all oxygen before the catalyst is charged. The catalyst slurry is then transferred into the reactor under a positive pressure of nitrogen.[11]

    • Post-Reaction Filtration: After the reaction is complete, the catalyst must be filtered carefully. The reactor is purged again with nitrogen, and the catalyst is filtered, ensuring the filter cake is never allowed to run dry. The spent catalyst should be immediately transferred to a designated waste container and submerged in water.[12]

C. Product Isolation & Purification

At a large scale, purification by column chromatography is impractical and economically unviable. Therefore, the process must be designed to yield a product that can be purified through crystallization.

  • Causality: The crude product will contain residual solvent, potentially unreacted starting material, and minor side products. A well-designed crystallization process can effectively remove these impurities.

  • Protocol for Mitigation:

    • Solvent Selection: After filtration of the catalyst, the reaction solvent may need to be swapped to a suitable crystallization solvent. An ideal solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

    • Controlled Cooling & Seeding: The crystallization process should be cooled slowly to promote the growth of large, pure crystals.[13] Seeding the solution with a small amount of pure product at the supersaturation point can help control the crystallization process and ensure consistent product quality.[14]

    • Washing and Drying: The filtered crystals should be washed with a small amount of cold crystallization solvent to remove any adhering mother liquor containing impurities. The final product is then dried under vacuum at a controlled temperature.

Experimental Protocol: 1 kg Scale Synthesis

This protocol details the synthesis of 2-(Aminomethyl)-6-fluorophenol from 2-fluoro-6-hydroxybenzonitrile on a 1 kg scale. Warning: This procedure involves a high-pressure, exothermic reaction with a pyrophoric catalyst and flammable gas. It must only be performed by trained personnel in a properly equipped facility with appropriate engineering controls and personal protective equipment.[15]

Materials and Equipment
  • Reactor: 20 L pressure reactor (e.g., Hastelloy or Stainless Steel) with mechanical agitation, baffles, heating/cooling jacket, internal temperature probe, pressure transducer, and connections for hydrogen and nitrogen.

  • Filtration: Enclosed filter (e.g., Nutsche filter) to handle the pyrophoric catalyst under an inert atmosphere.

  • Crystallizer: Jacketed glass reactor with agitation.

  • Chemicals:

    • 2-fluoro-6-hydroxybenzonitrile (1.00 kg, 7.29 mol)

    • Raney® Nickel (approx. 200 g, as a 50% slurry in water)

    • Methanol (10 L)

    • Ethyl Acetate (for extraction/crystallization)

    • Deionized Water

    • Hydrogen Gas (high purity)

    • Nitrogen Gas (high purity)

Step-by-Step Procedure
  • Catalyst Preparation:

    • In a separate, inerted vessel, charge the Raney® Nickel slurry (approx. 400 g of 50% slurry).

    • Allow the catalyst to settle, then carefully decant the water.

    • Wash the catalyst by adding methanol (3 x 500 mL), stirring gently, settling, and decanting the solvent each time. This removes residual water.[16][17] Leave the final catalyst as a slurry in methanol.

  • Reactor Charging:

    • Ensure the 20 L pressure reactor is clean, dry, and leak-tested.

    • Inert the reactor by pressurizing with nitrogen to 5 bar and venting three times.

    • Charge 2-fluoro-6-hydroxybenzonitrile (1.00 kg) and methanol (6 L) to the reactor.

    • Begin agitation to dissolve the starting material.

    • Under a positive flow of nitrogen, transfer the prepared Raney® Nickel catalyst slurry into the reactor.

  • Hydrogenation Reaction:

    • Seal the reactor. Purge the headspace by pressurizing with nitrogen (3 times) followed by pressurizing with hydrogen (3 times) to ensure no residual nitrogen remains.

    • Pressurize the reactor to 10 bar with hydrogen.

    • Set the agitation to a speed sufficient to ensure good catalyst suspension (e.g., 300-500 RPM).

    • Heat the reactor to 40-50°C. The reaction is exothermic, and the cooling jacket should be used to maintain this temperature.

    • Monitor the reaction by observing the hydrogen uptake from the gas reservoir. The reaction is complete when hydrogen uptake ceases (typically 4-8 hours).

    • Confirm completion with an in-process sample analyzed by HPLC or TLC.

  • Work-up and Catalyst Removal:

    • Cool the reactor to 20°C.

    • Stop the hydrogen supply and carefully vent the excess hydrogen pressure.

    • Purge the reactor headspace thoroughly with nitrogen (5 times) to remove all traces of hydrogen.

    • Under an inert atmosphere, transfer the reactor contents to the enclosed filter.

    • Filter the reaction mixture to remove the Raney® Nickel catalyst. Wash the catalyst cake with methanol (2 x 1 L). Crucially, do not allow the catalyst cake to go dry.

    • Immediately quench the spent catalyst by transferring it to a container filled with water.

  • Product Isolation and Crystallization:

    • Combine the filtrate and washes.

    • Concentrate the methanol solution under reduced pressure to approximately 2-3 L.

    • Add ethyl acetate (5 L) and water (2 L). Agitate and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 2 L).

    • Combine the organic layers and wash with brine (1 L).

    • Concentrate the ethyl acetate solution under reduced pressure to induce crystallization.

    • Cool the mixture slowly to 0-5°C and hold for 2-4 hours to maximize crystal formation.

    • Filter the resulting solid product, wash the cake with cold ethyl acetate, and dry under vacuum at 40°C to a constant weight.

    • Expected Yield: 85-95%. Purity: >99% by HPLC.

Data Summary & Visualization

Table 1: Key Process Parameters and Expected Results
ParameterValueRationale / In-Process Control
Substrate Scale1.00 kg (7.29 mol)Basis of calculation for all reagents.
CatalystRaney® Nickel (~10% w/w dry basis)Standard catalyst loading for nitrile hydrogenation.
SolventMethanol (approx. 8 L total)Excellent solvent for substrate and for heat transfer.
Hydrogen Pressure10 barProvides sufficient driving force for the reaction without requiring ultra-high pressure equipment.
Temperature40-50°CBalances reaction rate with safety; minimizes potential side reactions. Monitored via internal probe.
Reaction Time4-8 hoursMonitor by hydrogen uptake; confirm completion by HPLC.
Expected Yield0.90 - 1.00 kg (85-95%)Based on typical efficiency of this transformation.
Expected Purity>99%Achieved via crystallization; confirmed by HPLC and NMR.
Table 2: Hazard Analysis of Key Materials
SubstanceCAS NumberPrimary HazardsMitigation Actions
Hydrogen1333-74-0Extremely flammable gas, explosion risk.Use in pressure-rated equipment, ensure proper ventilation, eliminate ignition sources, inert system before and after use.[10][15]
Raney® Nickel7440-02-0Pyrophoric solid when dry, flammable.Handle as a slurry under liquid, use in an inert atmosphere, do not allow to dry in air.[3][9]
Methanol67-56-1Highly flammable liquid and vapor, toxic.Use in a well-ventilated area, ground equipment to prevent static discharge, use appropriate PPE.
2-(Aminomethyl)-6-fluorophenol(Product)(Assumed) Skin/eye irritant, toxic.Handle with appropriate PPE (gloves, safety glasses, lab coat).
Visualizations

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation RaNi_slurry Raney® Ni Slurry (in Water) Washing Wash with Methanol (3x) RaNi_slurry->Washing RaNi_MeOH Raney® Ni Slurry (in Methanol) Washing->RaNi_MeOH Reactor Charge Reactor: - Substrate - Methanol - Catalyst Slurry RaNi_MeOH->Reactor SM 2-fluoro-6- hydroxybenzonitrile SM->Reactor Hydrogenation Hydrogenation - H₂ (10 bar) - 40-50°C Reactor->Hydrogenation Crude Crude Reaction Mixture Hydrogenation->Crude Filtration Inert Filtration Crude->Filtration Catalyst_Waste Spent Catalyst (Quench in Water) Filtration->Catalyst_Waste Remove Extraction Extraction (EtOAc/Water) Filtration->Extraction Filtrate Crystallization Crystallization from EtOAc Extraction->Crystallization Product Final Product: 2-(Aminomethyl)-6-fluorophenol Crystallization->Product

G cluster_thermal Thermal Hazard cluster_catalyst Catalyst Hazard cluster_gas Gas Hazard cluster_mitigation Mitigation Strategies & Controls Challenge Core Scale-Up Challenges Exotherm High Exothermicity Challenge->Exotherm Pyro Pyrophoric Catalyst (Raney® Ni) Challenge->Pyro H2 Flammable Gas (Hydrogen) Challenge->H2 Cooling Reactor Cooling Systems (Jacket, Coils) Exotherm->Cooling Manages Heat Dosing Controlled H₂ Dosing Exotherm->Dosing Limits Rate Inerting Inert Atmosphere (Nitrogen Purging) Pyro->Inerting Prevents Contact with Air Slurry Handle Catalyst as Slurry Pyro->Slurry Prevents Drying H2->Inerting Removes O₂ Ventilation Proper Ventilation & Gas Detection H2->Ventilation Prevents Buildup PressureVessel Use Pressure-Rated Equipment H2->PressureVessel Ensures Containment

References

  • Catalysis Science & Technology. (n.d.). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Royal Society of Chemistry.
  • Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel.
  • Nature. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations.
  • ResearchGate. (n.d.). Hydrogen Bonding between Phenols and Nitriles.
  • Google Patents. (n.d.). Method for crystallization of amino acids.
  • News. (n.d.). How Is Temperature Controlled in A High Pressure Hydrogenation Reactor?.
  • SciSpace. (n.d.). Effects of Raney-type Nickel Catalyst Production Scale Pretreatment.
  • Google Patents. (n.d.). Phenol-containing hydrogenated nitrile rubbers.
  • MDPI. (n.d.). Thermal Management Techniques in Metal Hydrides for Hydrogen Storage Applications: A Review.
  • (n.d.). Hydrogenation SOP.
  • PubMed. (n.d.). Preferential crystallization for the purification of similar hydrophobic polyphenols.
  • (n.d.). raney nickel reductions-part i.
  • Queen's University Belfast. (n.d.). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen.
  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations.
  • (2024, July 12). Achieving safe conditions for hydrogenation reaction using concentrated raw materials.
  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst.
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  • ResearchGate. (n.d.). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen.
  • ResearchGate. (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison.
  • PubMed. (n.d.). Crystallization of PNMT, the adrenaline-synthesizing enzyme, is critically dependent on a high protein concentration.
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  • ChemRxiv. (2024, November 21). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions.
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Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for high-yield 2-(Aminomethyl)-6-fluorophenol synthesis

This guide provides an in-depth technical resource for researchers, scientists, and professionals in drug development focused on the synthesis of 2-(Aminomethyl)-6-fluorophenol. Here, we dissect the synthetic pathway, of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and professionals in drug development focused on the synthesis of 2-(Aminomethyl)-6-fluorophenol. Here, we dissect the synthetic pathway, offering a detailed experimental protocol, robust troubleshooting guides, and a comprehensive FAQ section to empower you to optimize your reaction conditions for high yield and purity.

Introduction: Navigating the Synthesis of a Key Intermediate

2-(Aminomethyl)-6-fluorophenol is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. This guide is structured to address these challenges head-on, providing not just a protocol, but the scientific rationale behind each step, enabling you to make informed decisions in your laboratory work.

The synthetic approach detailed here is a two-step process:

  • Ortho-Formylation of 5-Fluorophenol: Introduction of a formyl group at the position ortho to the hydroxyl group to generate the key intermediate, 2-fluoro-6-hydroxybenzaldehyde.

  • Reductive Amination: Conversion of the aldehyde to the desired primary amine, 2-(Aminomethyl)-6-fluorophenol.

This guide will provide a detailed protocol for each of these steps, followed by extensive troubleshooting and FAQs to address common issues encountered during the synthesis.

Experimental Protocol: A Validated Pathway to 2-(Aminomethyl)-6-fluorophenol

This protocol is designed as a self-validating system, with in-process checks and clear endpoints.

Step 1: Ortho-Formylation of 5-Fluorophenol to 2-Fluoro-6-hydroxybenzaldehyde

This procedure utilizes a magnesium-mediated ortho-specific formylation, which offers high regioselectivity.[1][2]

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
5-Fluorophenol112.1011.21 g1.0
Anhydrous Magnesium Chloride (MgCl₂)95.2119.04 g2.0
Paraformaldehyde30.039.01 g3.0
Triethylamine (Et₃N)101.1920.24 g (27.8 mL)2.0
Anhydrous Tetrahydrofuran (THF)-500 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Diethyl Ether-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • Reaction Setup: In a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous magnesium chloride (19.04 g, 200 mmol) and paraformaldehyde (9.01 g, 300 mmol).

  • Solvent and Base Addition: Add anhydrous THF (500 mL) to the flask, followed by the dropwise addition of triethylamine (27.8 mL, 200 mmol) via a syringe. Stir the suspension for 10 minutes at room temperature.

  • Substrate Addition: Slowly add a solution of 5-fluorophenol (11.21 g, 100 mmol) in anhydrous THF (50 mL) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 66°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent system).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add diethyl ether (200 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer with 1 M HCl (3 x 150 mL) to remove unreacted triethylamine and magnesium salts. Then, wash with brine (1 x 150 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-fluoro-6-hydroxybenzaldehyde.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure aldehyde as a solid.

Step 2: Reductive Amination of 2-Fluoro-6-hydroxybenzaldehyde

This one-pot reductive amination procedure uses sodium cyanoborohydride, a mild reducing agent that selectively reduces the intermediate imine in the presence of the aldehyde.[3][4][5]

Materials:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
2-Fluoro-6-hydroxybenzaldehyde140.117.01 g1.0
Ammonium Acetate77.0838.54 g10.0
Sodium Cyanoborohydride (NaBH₃CN)62.844.71 g1.5
Methanol-250 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Ethyl Acetate-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • Imine Formation: In a 500 mL round-bottom flask, dissolve 2-fluoro-6-hydroxybenzaldehyde (7.01 g, 50 mmol) and ammonium acetate (38.54 g, 500 mmol) in methanol (250 mL). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cautiously add sodium cyanoborohydride (4.71 g, 75 mmol) portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Perform this step in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

  • Quenching and pH Adjustment: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to decompose the excess reducing agent. Then, carefully add saturated sodium bicarbonate solution to adjust the pH to ~8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Ortho-Formylation cluster_step2 Step 2: Reductive Amination cluster_troubleshooting Potential Issues start1 5-Fluorophenol reagents1 1. MgCl₂, Et₃N, THF 2. Paraformaldehyde 3. Reflux start1->reagents1 Reactants aldehyde 2-Fluoro-6-hydroxybenzaldehyde reagents1->aldehyde Product issue1 Low yield in Step 1 (e.g., para-isomer formation) reagents1->issue1 reagents2 1. NH₄OAc, MeOH 2. NaBH₃CN aldehyde->reagents2 Starting Material final_product 2-(Aminomethyl)-6-fluorophenol reagents2->final_product Final Product issue2 Incomplete reaction in Step 2 (imine intermediate remains) reagents2->issue2 issue3 Over-alkylation in Step 2 (secondary amine formation) reagents2->issue3

Caption: Synthetic workflow for 2-(Aminomethyl)-6-fluorophenol.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Step 1: Ortho-Formylation

  • Q: My ortho-formylation reaction has a low yield. What are the likely causes?

    • A: Several factors can contribute to low yields in this step:

      • Moisture: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents like MgCl₂, paraformaldehyde, and THF are anhydrous. The use of anhydrous MgCl₂ beads is crucial over the powder form.[2]

      • Reagent Quality: Use freshly opened or properly stored paraformaldehyde and triethylamine.

      • Reaction Time: Prolonged reaction times can lead to the formation of by-products like 2-methoxymethyl-6-fluorophenol.[2] Monitor the reaction by TLC to determine the optimal reaction time.

      • Stoichiometry: The stoichiometry of MgCl₂ and triethylamine is critical. Using less than two equivalents of MgCl₂ can slow down the reaction and reduce the yield.[2]

  • Q: I am observing the formation of the para-isomer (4-fluoro-2-hydroxybenzaldehyde). How can I improve ortho-selectivity?

    • A: The magnesium-mediated formylation is highly ortho-selective due to the chelation of the magnesium ion between the phenolic oxygen and the incoming formaldehyde. If you are observing significant para-isomer formation, it may indicate that the chelation is not effective. This could again be due to moisture or improper stoichiometry of the magnesium salt.

Step 2: Reductive Amination

  • Q: My reductive amination is incomplete, and I see the imine intermediate on my TLC plate. What should I do?

    • A: Incomplete reduction of the imine is a common issue. Consider the following:

      • pH: The reaction works best under mildly acidic conditions (pH 5-6) to facilitate imine formation without significantly decomposing the borohydride reagent.[4] Ammonium acetate serves as a buffer to maintain this pH range.

      • Reducing Agent: Ensure your sodium cyanoborohydride is of good quality and has been stored properly. You can try adding a slight excess of the reducing agent.

      • Reaction Time: While many reductive aminations are complete overnight, some sterically hindered or electronically deactivated aldehydes may require longer reaction times.

  • Q: I am getting a significant amount of the secondary amine (bis(2-fluoro-6-hydroxybenzyl)amine) as a byproduct. How can I minimize this?

    • A: The formation of the secondary amine is due to the newly formed primary amine reacting with another molecule of the aldehyde. To minimize this:

      • Ammonia Source: Use a large excess of the ammonia source (ammonium acetate) to outcompete the product amine in reacting with the aldehyde.

      • Slow Addition: Adding the aldehyde slowly to the mixture of ammonium acetate and the reducing agent can help maintain a low concentration of the aldehyde, thus favoring the reaction with ammonia over the product amine.

  • Q: My final product is difficult to purify. What are some effective purification strategies?

    • A: Aminophenols can be challenging to purify due to their polarity and potential for oxidation.

      • Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high purity material. Experiment with different solvent systems.

      • Acid-Base Extraction: Careful acid-base extraction can be used to separate the amine product from non-basic impurities. Dissolve the crude product in an organic solvent and extract with dilute acid. The aqueous layer containing the protonated amine can then be basified and re-extracted with an organic solvent.

      • Column Chromatography: If crystallization and extraction are not effective, silica gel chromatography can be used. A mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane can help prevent tailing of the amine on the silica gel.

Frequently Asked Questions (FAQs)

  • Q: What is the mechanism of the ortho-formylation reaction?

    • A: The reaction proceeds through the formation of a magnesium phenoxide. The magnesium ion then coordinates with a molecule of formaldehyde (from the depolymerization of paraformaldehyde), directing the electrophilic attack of the formaldehyde to the ortho position of the phenol.

  • Q: Are there alternative methods for the ortho-formylation of 5-fluorophenol?

    • A: Yes, other methods like the Reimer-Tiemann reaction (using chloroform and a strong base) and the Duff reaction (using hexamethylenetetramine) can be used for the ortho-formylation of phenols. However, these methods can sometimes suffer from lower yields and regioselectivity compared to the magnesium-mediated method.

  • Q: Why is sodium cyanoborohydride used instead of the more common sodium borohydride in the reductive amination?

    • A: Sodium cyanoborohydride is a milder reducing agent than sodium borohydride. This is advantageous because it selectively reduces the imine (or more accurately, the protonated iminium ion) in the presence of the unreacted aldehyde.[3][4] Sodium borohydride can reduce both the aldehyde and the imine, which can lead to lower yields of the desired amine.

  • Q: What are the safety precautions for handling sodium cyanoborohydride?

    • A: Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood. It can release highly toxic hydrogen cyanide gas upon contact with strong acids.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Q: How can I characterize the final product, 2-(Aminomethyl)-6-fluorophenol?

    • A: The structure of the final product can be confirmed using standard analytical techniques:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic signals for the aminomethyl protons (a singlet), the aromatic protons (with splitting patterns consistent with a 1,2,3-trisubstituted benzene ring), and the phenolic and amine protons (which may be broad and exchangeable with D₂O). ¹³C NMR will show the expected number of carbon signals for the molecule.

      • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

      • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H and N-H stretches of the phenol and amine groups, as well as aromatic C-H and C=C stretches.

References

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Available at: [Link]

  • Casiraghi, G., Casnati, G., Puglia, G., Sartori, G., & Terenghi, G. (1980). Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Journal of the Chemical Society, Perkin Transactions 1, 1862-1865. Available at: [Link]

  • ResearchGate. (2021). How to perform MgCl2-Et3N ortho-formylation of phenols successfully? Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Available at: [Link]

  • Google Patents. (n.d.). US3703598A - Purification of p-aminophenol.
  • Chemistry LibreTexts. (2023). Reductive Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • The American Institute of Chemists. (n.d.). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. Available at: [Link]

Sources

Optimization

troubleshooting low yield and side reactions in 2-(Aminomethyl)-6-fluorophenol synthesis

Welcome to the dedicated technical support guide for the synthesis of 2-(Aminomethyl)-6-fluorophenol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(Aminomethyl)-6-fluorophenol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. We understand that challenges such as low yields and persistent side reactions can be significant hurdles. This guide provides field-proven insights, troubleshooting protocols, and a mechanistic understanding to empower you to optimize your experimental outcomes.

Section 1: Understanding the Core Synthesis: Reductive Amination Pathway

A robust and common strategy for synthesizing 2-(Aminomethyl)-6-fluorophenol involves the reductive amination of a suitable aldehyde precursor, 2-fluoro-6-hydroxybenzaldehyde. This pathway is often favored due to the commercial availability of starting materials and the generally mild conditions required.

1.1. Overall Synthetic Workflow

The synthesis can be visualized as a two-step process starting from the commercially available 2-fluorophenol, which is first formylated to produce the key aldehyde intermediate. This intermediate is then converted to the target primary amine via reductive amination.

G A 2-Fluorophenol B Ortho-Formylation (e.g., Duff Reaction) A->B Paraformaldehyde, Hexamethylenetetramine, Acid (e.g., TFA) C 2-Fluoro-6-hydroxybenzaldehyde (Key Intermediate) B->C D Reductive Amination (Ammonia Source + Reducing Agent) C->D e.g., NH4OAc, NaBH3CN E 2-(Aminomethyl)-6-fluorophenol (Final Product) D->E G cluster_0 Troubleshooting Low Yield Start Low Yield Observed Check1 Is Starting Material Consumed? (TLC/LC-MS) Start->Check1 Problem1 Incomplete Reaction Check1->Problem1 No Problem2 Product Degradation or Side Reactions Check1->Problem2 Yes Solution1 Optimize Reaction Time/ Temperature Problem1->Solution1 Solution2 Change Reducing Agent (e.g., to STAB) Problem1->Solution2 Solution3 Increase Equivalents of NH4OAc Problem1->Solution3 Solution4 Investigate Side Reactions (See Q2 & Q3) Problem2->Solution4 G cluster_main Desired Reaction cluster_side Side Reaction Aldehyde1 Aldehyde (R-CHO) Imine1 Primary Imine Aldehyde1->Imine1 Ammonia Ammonia (NH3) Ammonia->Imine1 Product Primary Amine (R-CH2-NH2) Imine1->Product Reduction Imine2 Secondary Imine Product->Imine2 Competes with NH3 Aldehyde2 Aldehyde (R-CHO) Aldehyde2->Imine2 SideProduct Secondary Amine (R-CH2-NH-CH2-R) Imine2->SideProduct Reduction

Troubleshooting

Technical Support Center: A Guide to the Identification and Purification of Crude 2-(Aminomethyl)-6-fluorophenol

Welcome to the technical support center for the purification of 2-(Aminomethyl)-6-fluorophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Aminomethyl)-6-fluorophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of obtaining high-purity 2-(Aminomethyl)-6-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 2-(Aminomethyl)-6-fluorophenol?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A plausible and common synthesis involves the reduction of a suitable precursor, such as 2-amino-6-fluorobenzaldehyde. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Material: Residual 2-amino-6-fluorobenzaldehyde.

  • Over-reduction Products: Formation of 2-methyl-6-fluorophenol if the reduction is too harsh.

  • Oxidation Products: Aminophenols are susceptible to oxidation, which can lead to colored impurities. The presence of a pink or brown hue in your product often indicates oxidation.[1]

  • Residual Reagents and Solvents: Reagents from the reduction step (e.g., borohydride salts) and solvents used in the reaction and workup.

  • Side-products from Precursor Synthesis: Impurities from the synthesis of the starting material, for instance, in the preparation of 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene, side products like 2-chloro-6-fluorobenzene and 6-chlorosalicaldehyde can form.[1]

Q2: My crude product is a dark oil/solid. What is the likely cause and how can I address it?

A2: The dark coloration is a strong indicator of oxidation products. Aminophenols, in general, are sensitive to air and light. To mitigate this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification steps that involve heating.[2] The use of antioxidants or working with deoxygenated solvents can also be beneficial. For removing existing colored impurities, treatment with activated charcoal during recrystallization can be effective.

Q3: What are the recommended storage conditions for 2-(Aminomethyl)-6-fluorophenol to maintain its purity?

A3: To prevent degradation, 2-(Aminomethyl)-6-fluorophenol should be stored in a cool, dark place under an inert atmosphere. An amber vial or a container wrapped in aluminum foil is recommended to protect it from light. For long-term storage, keeping it in a freezer at or below -20°C is advisable.

Troubleshooting and Purification Workflow

This section provides a structured approach to purifying crude 2-(Aminomethyl)-6-fluorophenol, addressing common issues encountered during the process.

Figure 1: General workflow for the purification of 2-(Aminomethyl)-6-fluorophenol.
Troubleshooting Recrystallization

Recrystallization is often the first choice for purifying crystalline solids.[3]

Issue: The compound "oils out" instead of forming crystals.

  • Causality: The compound is coming out of solution above its melting point, or the solution is supersaturated with impurities that inhibit crystal lattice formation.

  • Solution:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of additional hot solvent to reduce the saturation.

    • Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent line can help induce nucleation.

    • If the problem persists, consider a two-solvent recrystallization system. A good starting point for aminophenols could be an ethanol/water or a toluene/hexane mixture.[4]

Issue: Poor recovery of the purified product.

  • Causality: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used initially.

  • Solution:

    • Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.

    • After filtration, cool the mother liquor in an ice bath to maximize precipitation.

    • If recovery is still low, you can try to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling. Be aware that the purity of the second crop will likely be lower.

Issue: The product remains colored after recrystallization.

  • Causality: Colored impurities are co-crystallizing with your product or are highly soluble in the recrystallization solvent.

  • Solution:

    • Perform a "hot filtration" with activated charcoal. Add a small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes before filtering the hot solution through a fluted filter paper to remove the charcoal and the adsorbed impurities.[2]

    • Be cautious not to use too much charcoal as it can also adsorb your desired product.

Troubleshooting Column Chromatography

Column chromatography is a powerful technique for separating complex mixtures.[5]

Issue: The compound streaks on the TLC plate and the column, leading to poor separation.

  • Causality: Amines can interact strongly with the acidic silica gel, leading to tailing. The compound may also be too polar for the chosen eluent.

  • Solution:

    • Add a competing base to the eluent: Incorporating a small amount of a volatile base like triethylamine (e.g., 0.1-1%) or ammonia in methanol can "neutralize" the acidic sites on the silica gel and significantly improve the peak shape.[6]

    • Increase eluent polarity: Gradually increase the polarity of your mobile phase. For aminophenols, solvent systems like dichloromethane/methanol or ethyl acetate/hexane with a polar modifier are common.[7]

    • Consider an alternative stationary phase: If streaking persists, using a different stationary phase like neutral or basic alumina might be beneficial.[8]

Issue: The compound does not elute from the column.

  • Causality: The eluent is not polar enough to move the highly polar aminomethylphenol down the column.

  • Solution:

    • Systematically increase the polarity of the eluent. A gradient elution, starting with a less polar solvent system and gradually increasing the proportion of the more polar solvent (e.g., from 100% dichloromethane to 10% methanol in dichloromethane), is often effective.

    • A final flush with a highly polar solvent like methanol may be necessary to elute any remaining compound.

Troubleshooting Acid-Base Extraction

Acid-base extraction can be a useful preliminary purification step to remove acidic or basic impurities.[9] Since 2-(Aminomethyl)-6-fluorophenol is amphoteric (containing both a basic amino group and an acidic phenolic group), this technique must be applied judiciously.

Issue: Emulsion formation during extraction.

  • Causality: Vigorous shaking can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, making separation difficult.

  • Solution:

    • Instead of vigorous shaking, gently invert the separatory funnel several times to allow for extraction.

    • If an emulsion does form, try adding a small amount of brine (saturated NaCl solution) to "break" the emulsion.

    • Allowing the separatory funnel to stand for a longer period can also help the layers to separate.

Issue: Poor recovery after acid-base extraction.

  • Causality: The pH of the aqueous layer may not be optimal for partitioning your compound into the desired layer, or the compound may have some solubility in both phases.

  • Solution:

    • Carefully monitor the pH of the aqueous layer. To extract basic impurities, a dilute acid wash (e.g., 1M HCl) can be used. To remove acidic impurities, a mild base like sodium bicarbonate solution is preferable to a strong base like NaOH, as the latter would also deprotonate the phenolic group of your product, causing it to partition into the aqueous layer.[3]

    • Perform multiple extractions with smaller volumes of the aqueous solution rather than a single extraction with a large volume to improve efficiency.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-(Aminomethyl)-6-fluorophenol in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If the solution is colored, add a small amount of activated charcoal, swirl for 2-3 minutes, and perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Protocol 2: Column Chromatography on Silica Gel

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system. A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5), with the addition of 0.5% triethylamine to prevent streaking. The ideal Rf value for the product on the TLC plate is around 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, "dry loading" can be employed by adsorbing the crude material onto a small amount of silica gel and then adding this to the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(Aminomethyl)-6-fluorophenol.

Data Presentation: Purity Analysis

Analytical TechniquePurposeTypical Observations for Pure Product
1H NMR Structural confirmation and identification of proton-containing impurities.Characteristic aromatic and aminomethyl proton signals. Absence of aldehyde proton signals from starting material.
HPLC Quantitative purity assessment.A single major peak corresponding to the product.
Mass Spectrometry Molecular weight confirmation.A molecular ion peak corresponding to the calculated mass of 2-(Aminomethyl)-6-fluorophenol.
Melting Point Purity indicator.A sharp melting point range.

References

  • Synthesis of 2 - ((4-Substituted Phenyl) Amino) Benzaldehyde. Atlantis Press. Available at: [Link]

  • 2-Chloro-6-fluorobenzaldehyde. Wikipedia. Available at: [Link]

  • Preparation method of 2-aminobenzaldehyde. Google Patents.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available at: [Link]

  • Acid-Base Extraction Tutorial. YouTube. Available at: [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available at: [Link]

  • 2-Amino-6-fluorobenzaldehyde 98%. National Analytical Corporation. Available at: [Link]

  • Methods of purification of raw polyphenol extract for chromatographic analysis. Biblioteka Nauki. Available at: [Link]

  • 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the... ResearchGate. Available at: [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • Fluorinated O-Aminophenol Derivatives for Measurement of Intracellular pH. PubMed. Available at: [Link]

  • Purification of p-aminophenol. Google Patents.
  • Purification of amine oxidase from beef plasma. ResearchGate. Available at: [Link]

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]

  • Method for preparing 2-chloro-6-fluorobenzaldehyde. Google Patents.
  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Purification Overview (GFP Purification part 1 of 6). YouTube. Available at: [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Preprints.org. Available at: [Link]

  • Chromotography with free amines? Reddit. Available at: [Link]

  • Process for producing aminophenols. Google Patents.
  • Process for the purification of p-aminophenol. Google Patents.
  • Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. Available at: [Link]

  • Column chromatography. Columbia University, Department of Chemistry. Available at: [Link]

  • Computational studies on the IR and NMR spectra of 2-aminophenol. ResearchGate. Available at: [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. Available at: [Link]

  • Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. National Institutes of Health. Available at: [Link]

  • 2-Amino-4-fluorophenol. The Automated Topology Builder (ATB) and Repository. Available at: [Link]

  • chromatography - polarities. Sciencemadness Discussion Board. Available at: [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

  • For highly polar compound, how to do the purification? ResearchGate. Available at: [Link]

  • Method for producing 2-amino-substituted benzaldehyde compound. Google Patents.

Sources

Optimization

Technical Support Center: Strategies to Prevent Oxidation of 2-(Aminomethyl)-6-fluorophenol During Storage

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(Aminomethyl)-6-fluorophenol. This valuable intermediate is susceptible to oxidation, which can comp...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(Aminomethyl)-6-fluorophenol. This valuable intermediate is susceptible to oxidation, which can compromise its purity and impact experimental outcomes. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to ensure the long-term stability of your material.

Understanding the Challenge: The Oxidation of 2-(Aminomethyl)-6-fluorophenol

2-(Aminomethyl)-6-fluorophenol possesses both a phenolic hydroxyl group and an aminomethyl group on a fluorinated aromatic ring. This combination of functional groups makes the molecule susceptible to oxidation, primarily through the phenolic hydroxyl and amino moieties.[1] While the fluorine substituent generally enhances the metabolic and thermal stability of organic molecules due to the strong carbon-fluorine bond, the inherent reactivity of the aminophenol core remains a concern.[2][3]

Oxidation can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures. The process can lead to the formation of colored impurities, such as quinone-imines, and further polymerization, rendering the material unsuitable for its intended use.

Frequently Asked Questions (FAQs)

Q1: My 2-(Aminomethyl)-6-fluorophenol has turned from a white/off-white powder to a pink/brown color. What happened?

A1: A color change is a classic indicator of oxidation. The phenolic and amino groups in the molecule have likely reacted with atmospheric oxygen to form colored quinone-like structures and potentially oligomeric species. This is a common issue with aminophenol compounds.[4]

Q2: I store my material in a sealed vial in the refrigerator. Is this sufficient to prevent oxidation?

A2: While refrigeration slows down the rate of chemical degradation, it does not eliminate the presence of oxygen in the headspace of the vial. For long-term storage, especially for high-purity applications, simply sealing the vial is often insufficient. Employing an inert atmosphere is crucial.[5]

Q3: What is an inert atmosphere, and why is it important?

A3: An inert atmosphere involves replacing the reactive oxygen in your storage container with a non-reactive gas, such as nitrogen or argon.[5] This removes a key reactant in the oxidation process, significantly enhancing the stability of air-sensitive compounds.

Q4: Can I use antioxidants to protect my 2-(Aminomethyl)-6-fluorophenol?

A4: Yes, the addition of a suitable antioxidant can be an effective strategy. However, the choice of antioxidant is critical to ensure it does not react with the compound of interest. Common choices for pharmaceutical intermediates include butylated hydroxytoluene (BHT) and ascorbic acid.[6][7] It is essential to perform compatibility studies before adding any antioxidant to your bulk material.

Q5: How can I check the purity of my stored 2-(Aminomethyl)-6-fluorophenol to see if it has degraded?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess purity. An appropriate HPLC method can separate the parent compound from its degradation products, allowing for quantification of any impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Discoloration of Solid Material Exposure to air (oxygen) and/or light.Store the material under an inert atmosphere (nitrogen or argon) in an amber glass vial to protect from light. For highly sensitive applications, store in a glovebox.
Appearance of New Peaks in HPLC Analysis Oxidative degradation.Review your storage and handling procedures. Implement inert atmosphere techniques. Consider the addition of a compatible antioxidant after conducting validation studies.
Inconsistent Experimental Results Use of partially oxidized starting material.Always check the purity of your 2-(Aminomethyl)-6-fluorophenol by HPLC before use. If degradation is observed, purify the material if possible, or use a fresh, unoxidized batch.
Rapid Degradation of the Compound in Solution Oxygen dissolved in the solvent; exposure to light during the experiment.Degas your solvents thoroughly before use by sparging with an inert gas or using freeze-pump-thaw cycles. Protect your reaction vessel from light by wrapping it in aluminum foil.

Experimental Protocols

Protocol 1: Inert Atmosphere Storage of 2-(Aminomethyl)-6-fluorophenol

This protocol describes the use of a Schlenk line for creating an inert atmosphere in a storage vial.

Materials:

  • Schlenk flask or vial with a sidearm and stopcock

  • High-purity nitrogen or argon gas source

  • Vacuum pump

  • Schlenk line

  • 2-(Aminomethyl)-6-fluorophenol solid

  • Spatula

  • Parafilm or a secure cap for the vial

Procedure:

  • Place the required amount of 2-(Aminomethyl)-6-fluorophenol into the Schlenk flask or vial in a fume hood.

  • Attach the flask/vial to the Schlenk line.

  • Ensure the stopcock on the flask/vial is open to the manifold.

  • Evacuate-Refill Cycle:

    • Close the inert gas inlet on the Schlenk line and open the vacuum line to evacuate the flask/vial for 5-10 minutes.

    • Close the vacuum line and slowly open the inert gas inlet to backfill the flask/vial with nitrogen or argon. You should hear the gas flowing in.

    • Repeat this evacuate-refill cycle at least three times to ensure all oxygen has been removed.[8]

  • After the final refill, close the stopcock on the flask/vial while it is still under a positive pressure of inert gas.

  • For added security, wrap the stopcock and any other joints with Parafilm.

  • Store the sealed flask/vial in a cool, dark, and dry place. A refrigerator set at 2-8 °C is recommended.

Protocol 2: Stability Monitoring by Reverse-Phase HPLC (RP-HPLC)

This is a general method that should be optimized and validated for your specific instrumentation and requirements.

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (or as determined by UV scan)
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity 2-(Aminomethyl)-6-fluorophenol in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the stored 2-(Aminomethyl)-6-fluorophenol in the diluent to achieve a similar concentration as the working standard.

  • Analysis: Inject the standard and sample solutions onto the HPLC system.

  • Data Evaluation: Compare the chromatogram of the stored sample to that of the fresh standard. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the main compound. Calculate the purity of the stored sample based on the relative peak areas.

Visualization of Key Concepts

Oxidation Pathway

The following diagram illustrates a plausible oxidation pathway for 2-(Aminomethyl)-6-fluorophenol, leading to the formation of a quinone-imine, a common oxidation product for aminophenols.

Oxidation_Pathway cluster_0 Initial Compound cluster_1 Oxidation cluster_2 Oxidized Product cluster_3 Further Degradation start 2-(Aminomethyl)-6-fluorophenol oxidant [O] (Air, Light, Heat) start->oxidant -2H+, -2e- product Quinone-imine Intermediate oxidant->product polymer Polymeric Impurities product->polymer Polymerization

Caption: Plausible oxidation of 2-(Aminomethyl)-6-fluorophenol.

Inert Atmosphere Storage Workflow

This diagram outlines the key steps for ensuring the stability of 2-(Aminomethyl)-6-fluorophenol during storage.

Storage_Workflow start Receive/Synthesize 2-(Aminomethyl)-6-fluorophenol check_purity Initial Purity Check (HPLC) start->check_purity transfer Transfer to Schlenk-type Vial check_purity->transfer inert Perform Evacuate-Refill Cycles (Nitrogen or Argon) transfer->inert seal Seal Vial Under Positive Inert Pressure inert->seal store Store at 2-8 °C in the Dark seal->store periodic_check Periodic Stability Check (HPLC) store->periodic_check end Use in Experiment periodic_check->end

Sources

Troubleshooting

improving the final purity of synthesized 2-(Aminomethyl)-6-fluorophenol

An exceptional level of purity for 2-(Aminomethyl)-6-fluorophenol is paramount for its successful application in pharmaceutical development and advanced research. This technical support guide, structured as a series of f...

Author: BenchChem Technical Support Team. Date: February 2026

An exceptional level of purity for 2-(Aminomethyl)-6-fluorophenol is paramount for its successful application in pharmaceutical development and advanced research. This technical support guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides in-depth, field-proven insights to help you diagnose and resolve purity challenges during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-(Aminomethyl)-6-fluorophenol?

A1: The impurity profile of your final product is intrinsically linked to your chosen synthetic route. However, several classes of impurities are consistently observed.

  • Unreacted Starting Materials: Residual 2-fluoro-6-nitrophenol (if using a reduction route) or 2-fluorophenol (if using a direct aminomethylation route like the Mannich reaction) are common.

  • Positional Isomers: Depending on the directing effects of the substituents and the reaction conditions, you may form isomers such as 4-(Aminomethyl)-2-fluorophenol.

  • Over-alkylation or Di-substitution Products: In reactions like the Mannich aminomethylation, the aromatic ring can sometimes be substituted twice, leading to bis(aminomethyl) derivatives[1].

  • Oxidation Products: Aminophenols are notoriously susceptible to oxidation, especially when exposed to air (oxygen). This leads to the formation of highly colored quinone-imine type structures, which can be a primary source of product discoloration (e.g., pink, red, or brown hues).[2]

  • Polymeric Impurities: The reactive nature of aminophenols can lead to the formation of polymeric, often tar-like, byproducts, which can be challenging to remove.[3]

  • Residual Solvents and Reagents: Solvents used in the reaction or purification (e.g., toluene, ethyl acetate) and leftover reagents or their byproducts can be trapped in the final solid matrix.

Q2: My final product has a distinct pink or brownish tint, even after initial purification. What causes this, and how can I prevent it?

A2: This is a classic sign of oxidation. The aminophenol moiety is easily oxidized by atmospheric oxygen, a process often accelerated by light or trace metal impurities. The initial oxidation products are often quinone-imines, which are highly conjugated and thus absorb visible light, appearing colored. These can further polymerize to form darker, more complex structures.

Causality and Prevention Strategy:

  • Inert Atmosphere: The most effective preventative measure is to handle the compound under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible, especially during purification steps like filtration, solvent removal, and drying.[3] This minimizes contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Antioxidants/Decolorizing Agents: During workup or recrystallization, the addition of a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) or sodium bisulfite can quench colored oxidized impurities and protect the desired product.[2]

  • Activated Carbon: Treatment with activated charcoal can be effective for adsorbing colored impurities.[2][3] However, use it judiciously, as it can also adsorb your product, leading to yield loss. A hot filtration step is required to remove the carbon.

  • Storage: Store the purified, dry product in an amber vial under an inert atmosphere and at reduced temperatures (e.g., in a refrigerator or freezer) to significantly slow down degradation over time.

Troubleshooting Guide: From Crude to High-Purity Product

This section addresses specific experimental challenges and provides structured solutions.

Problem 1: My crude product is an inseparable oil or fails to crystallize effectively.

This common issue often arises from a high concentration of impurities that depress the melting point and disrupt the crystal lattice formation of the desired compound.

Troubleshooting Workflow:

G start Crude Product is an Oil acid_base Perform Acid-Base Extraction (e.g., EtOAc/aq. HCl) start->acid_base check_purity Analyze Organic & Aqueous Layers (TLC or LC-MS) acid_base->check_purity Isolate product in aqueous layer column_chrom Purify via Column Chromatography check_purity->column_chrom Significant impurities remain recrystallize Attempt Recrystallization with Purified Material check_purity->recrystallize Product appears cleaner column_chrom->recrystallize end_success Pure Crystalline Product recrystallize->end_success end_fail Still Oily? Consider Salt Formation recrystallize->end_fail

Caption: Decision workflow for oily crude products.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude oily product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). Your aminophenol product, being basic, will protonate and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

  • Separation: Separate the two layers. You can analyze the organic layer by TLC or LC-MS to confirm the removal of impurities.

  • Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., saturated NaHCO₃ or dilute NaOH) until the pH is neutral to slightly basic (pH 7-8). The aminophenol will precipitate or can be re-extracted into a fresh portion of organic solvent.

  • Drying and Concentration: Dry the organic layer containing your purified product over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This cleaner material is now a much better candidate for successful crystallization.

Problem 2: Recrystallization fails to significantly improve purity, or results in major yield loss.

This indicates a poor choice of solvent system or the presence of impurities with very similar solubility to your product.

A Senior Scientist's Approach to Recrystallization:

Recrystallization is a powerful technique that relies on the differential solubility of your compound and its impurities in a chosen solvent at different temperatures.[4] For aminophenols, a specialized pH-swing crystallization can be exceptionally effective.[3]

Protocol: pH-Swing Recrystallization for Aminophenols

  • Dissolution in Acid: Dissolve the crude 2-(Aminomethyl)-6-fluorophenol in a dilute aqueous acid solution (e.g., phosphoric or citric acid) at an elevated temperature (e.g., 75-95°C).[3] Many polymeric and non-basic impurities will remain insoluble.

  • Hot Filtration/Decantation: If insoluble impurities (especially tars) are present, perform a hot filtration or carefully decant the hot solution away from the precipitated material.[3]

  • Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes. Perform a second hot filtration through a pad of Celite to remove the charcoal.

  • Controlled Precipitation: Slowly cool the clear filtrate. Then, carefully add a base (e.g., ammonium hydroxide) dropwise with stirring to adjust the pH to the isoelectric point of the aminophenol, typically around pH 6.5-7.5.[3]

  • Crystallization & Isolation: As the pH is adjusted, the pure aminophenol will precipitate out of the solution. Allow the mixture to cool completely to maximize crystal formation. Collect the purified crystals by filtration, wash with cold deionized water, and dry under vacuum.

Data Table: Recrystallization Solvent Screening

For a more traditional approach, screen various solvents. An ideal solvent should dissolve the compound when hot but not when cold.

Solvent SystemSuitability for AminophenolsKey Considerations
Water/Acid ExcellentEnables pH-swing method; effective against polymeric impurities.[3]
Water/Ethanol GoodThe polarity can be fine-tuned by adjusting the solvent ratio.
Acetone FairCan be effective, but may form imines with the amino group.[5]
Toluene Poor for ProductGood for washing away non-polar impurities.[6]
Ethyl Acetate/Hexanes GoodA common polar/non-polar system for inducing crystallization.
Problem 3: My NMR analysis shows the presence of positional isomers that co-crystallize with my product.

When impurities have very similar structures and physical properties, separation by crystallization becomes difficult. In this case, chromatography is the superior technique.

Troubleshooting Workflow: Chromatographic Purification

G start Isomers Detected by NMR/LC-MS tlc Develop TLC Method First start->tlc column_chrom Flash Column Chromatography gradient Use a Solvent Gradient (e.g., Hexanes to EtOAc) column_chrom->gradient tlc->column_chrom Optimal solvent system found combine_fractions Collect & Analyze Fractions (TLC/LC-MS) gradient->combine_fractions concentrate Combine Pure Fractions & Concentrate combine_fractions->concentrate final_product High Purity Isomerically Pure Product concentrate->final_product

Caption: Workflow for separating positional isomers.

Experimental Protocol: Flash Column Chromatography

  • Adsorbent: Use silica gel as the stationary phase. Due to the polar nature of your aminophenol, it may adhere strongly. Pre-treating the silica with a small amount of a base like triethylamine (e.g., 1% in the eluent) can prevent streaking and improve resolution.

  • Eluent System Development: Use Thin Layer Chromatography (TLC) to find an optimal mobile phase. Start with a non-polar solvent like hexanes or dichloromethane and gradually increase the polarity by adding ethyl acetate or methanol. Aim for an Rf value of ~0.3 for your desired product.

  • Column Packing and Loading: Pack the column with the chosen eluent system. Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this silica and load the powder onto the top of the column. This "dry loading" technique generally provides better separation.

  • Elution and Fraction Collection: Run the column, collecting fractions. Monitor the separation by TLC.

  • Analysis and Pooling: Analyze the collected fractions. Combine the fractions that contain only the pure desired product and remove the solvent under reduced pressure.

Data Table: Typical Analytical HPLC Conditions

To analyze the purity of your fractions and the final product, HPLC is the gold standard.[7][8][9]

ParameterTypical ConditionPurpose
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separating moderately polar organic molecules.
Mobile Phase A: Water + 0.1% Formic Acid or Phosphoric AcidB: Acetonitrile or MethanolThe acid improves peak shape for amines.[7]
Gradient Start at 5-10% B, ramp to 95% B over 15-20 minSeparates compounds based on their polarity.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and/or 275 nm[8]The aromatic ring provides strong UV absorbance.

References

  • Purification of p-aminophenol.
  • How can 2-chloro-6-fluorophenol be synthesized and applied effectively? Guidechem.
  • Synthesis of Aminomethyl Derivatives of 2,6-Dihydroxynaphthalene.
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide.
  • Process for the purification of p-aminophenol.
  • Synthetic method of 2-chloro-4-aminophenol.
  • Synthesis of 2'-fluoroisoflavones and their 6-aminomethyl derivatives.
  • Prepn process of 2-fluoro-6-chlorophenol.
  • Process for the purification of p-aminophenol.
  • Purification of the 2,6-Xylenol/m-Cresol Mixture by a New Separation Technique Combining Distillation and Crystallization.
  • Determination of Aminophenol Isomers by High-Speed Liquid Chromatography.
  • SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Vietnam Journals Online.
  • Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substr
  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies.
  • Investigation of Impurities in Peptide Pools. MDPI.
  • 2-Aminophenol derivatives and process for their preparation.
  • Process for producing aminophenols.
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.
  • PURIFICATION OF p-AMINOPHENOL.
  • Process for purifying crude 4-aminophenol.
  • Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Sciensano.
  • Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. PubMed.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Organic Salts of Pharmaceutical Impurity p-Aminophenol.
  • Competitive Reaction of –OH and –NH2 Functional Groups on Synthesis of Bioactive ortho-Cetamol Derivative (4-Allyl-2-methoxy-N-acetyl-o-amino phenol) from Amino-Eugenol. Asian Journal of Chemistry.
  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.

Sources

Optimization

Technical Support Center: Understanding the Degradation of 2-(Aminomethyl)-6-fluorophenol

Welcome to the technical support center for 2-(Aminomethyl)-6-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Aminomethyl)-6-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation pathways of this compound. Given the limited specific literature on this exact molecule, this document synthesizes information from related chemical structures and established principles of forced degradation to offer predictive insights and practical troubleshooting advice for your experiments.

Introduction: A Proactive Approach to Stability

Understanding the stability of a molecule like 2-(Aminomethyl)-6-fluorophenol is critical for its development and application. Its structure, featuring an aminomethyl group, a phenolic hydroxyl group, and a fluorine atom on an aromatic ring, presents several potential sites for chemical transformation. This guide will walk you through the probable degradation pathways under various stress conditions and provide you with the tools to design robust stability studies.

Forced degradation studies are essential for identifying likely degradation products and understanding the chemical behavior of a molecule.[1] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing, such as high heat, humidity, strong acidic or basic solutions, oxidation, and photolytic stress.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 2-(Aminomethyl)-6-fluorophenol under oxidative stress?

A1: The primary sites susceptible to oxidation are the phenolic hydroxyl group and the aminomethyl group.

  • Oxidation of the Phenolic Hydroxyl Group: Phenols can be oxidized to form quinone-type structures. In this case, the initial oxidation would likely lead to the formation of a quinone-imine or related species. This is a common pathway for phenolic compounds.

  • Oxidation of the Aminomethyl Group: The primary amine of the aminomethyl group can be oxidized to form an imine, which could be further hydrolyzed to an aldehyde.

  • Ring Opening: Under harsh oxidative conditions, cleavage of the aromatic ring can occur, leading to the formation of smaller aliphatic acids.[3]

Q2: How is 2-(Aminomethyl)-6-fluorophenol expected to behave under acidic and basic conditions (hydrolysis)?

A2: While the core structure is relatively stable to hydrolysis, the functional groups can be affected by pH changes.

  • Acidic Conditions: In strong acidic conditions, protonation of the amino group will occur, which may slightly alter the electronic properties of the ring. However, significant degradation is not expected unless very harsh conditions are applied.

  • Basic Conditions: In the presence of a strong base, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion. This increases the electron density of the aromatic ring, making it more susceptible to oxidation. Therefore, degradation under basic conditions is often accelerated in the presence of oxygen.

Q3: What is the anticipated photostability of this molecule?

A3: Aromatic compounds, especially those with electron-donating groups like hydroxyl and amino groups, can be susceptible to photodegradation. Exposure to UV or even high-intensity visible light could lead to:

  • Photo-oxidation: Light can catalyze oxidation reactions, leading to the formation of colored degradation products.

  • Ring Modification: In some cases, light can provide the energy for rearrangements or cleavage of the aromatic ring. The presence of the fluorine atom may also influence the photostability.

It is crucial to conduct photostability studies under controlled conditions as described in ICH guidelines.[4][5]

Q4: What analytical techniques are best suited for monitoring the degradation of 2-(Aminomethyl)-6-fluorophenol?

A4: A stability-indicating analytical method is required. This is typically a chromatographic method capable of separating the parent compound from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique. A reverse-phase C18 column with a gradient elution of water (with an acid modifier like formic or trifluoroacetic acid) and a solvent like acetonitrile or methanol is a good starting point.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for identifying the mass of the degradation products, which is a critical step in structure elucidation.[6]

  • UV-Visible Spectroscopy: This can be used as a detection method for HPLC and can also provide some preliminary information on the degradation process if the degradants have different UV-Vis spectra from the parent compound.[7]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Rapid, extensive degradation under oxidative conditions (e.g., with H₂O₂). The phenolic and amino groups are highly susceptible to oxidation. The reaction may be too harsh.1. Reduce the concentration of the oxidizing agent (e.g., start with 0.1% H₂O₂ instead of 3%).2. Decrease the reaction temperature.3. Shorten the exposure time.4. Ensure the reaction is performed in the dark to prevent photo-catalyzed oxidation.
Multiple, poorly resolved peaks in the HPLC chromatogram after stress testing. 1. Incomplete separation of degradants.2. Formation of numerous minor degradation products.1. Optimize the HPLC method: adjust the gradient slope, change the mobile phase composition or pH, or try a different column chemistry (e.g., phenyl-hexyl).2. Focus on identifying the major degradants first. A degradation of 10-30% is often sufficient to observe the primary degradation products.[8]
No significant degradation observed under any stress condition. The molecule is highly stable, or the stress conditions are not stringent enough.1. Increase the severity of the stress conditions: higher temperature, longer exposure time, or higher concentration of the stressor.2. Forced degradation studies aim to achieve noticeable degradation to demonstrate the method's stability-indicating nature.[1]
Discoloration of the sample solution upon stress testing. Formation of colored degradation products, often from oxidation of the phenol leading to quinone-like structures.This is a positive indication that degradation is occurring. Proceed with analytical characterization to identify the colored species. Use a photodiode array (PDA) detector in your HPLC system to capture the UV-Vis spectrum of the colored peak.

Experimental Protocols

Protocol 1: Forced Degradation by Oxidation
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of 2-(Aminomethyl)-6-fluorophenol in a 50:50 mixture of acetonitrile and water.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light, for 24 hours.

  • Quenching and Analysis: At various time points (e.g., 2, 8, 24 hours), take an aliquot of the solution, dilute it with the mobile phase to an appropriate concentration, and immediately analyze by HPLC.

Protocol 2: Forced Degradation by Acid and Base Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of 2-(Aminomethyl)-6-fluorophenol in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Base Hydrolysis: To a separate 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubation: Heat the solutions at 60°C for 24 hours.

  • Neutralization and Analysis: At various time points, take an aliquot, neutralize it (base for the acid sample, acid for the base sample), dilute with the mobile phase, and analyze by HPLC.

Protocol 3: Photostability Testing
  • Sample Preparation: Prepare two sets of solutions of 2-(Aminomethyl)-6-fluorophenol in a suitable solvent (e.g., 50:50 acetonitrile:water) in transparent vials.

  • Control: Wrap one set of vials in aluminum foil to serve as the dark control.

  • Light Exposure: Place both sets of vials in a photostability chamber and expose them to a light source according to ICH Q1B guidelines.

  • Analysis: At appropriate time intervals, analyze the samples from both the exposed and control sets by HPLC.

Visualizing Potential Degradation Pathways

Hypothesized Oxidative Degradation Pathway

G cluster_main Oxidative Degradation parent 2-(Aminomethyl)-6-fluorophenol quinone_imine Quinone-imine Intermediate parent->quinone_imine Oxidation of phenol & amine aldehyde Aldehyde Derivative parent->aldehyde Oxidation of aminomethyl group ring_opened Ring-Opened Products (e.g., small acids) quinone_imine->ring_opened Further Oxidation aldehyde->ring_opened Further Oxidation

Caption: Potential oxidative degradation pathways.

Workflow for Stability Indicating Method Development

G cluster_workflow Method Development Workflow start Prepare Drug Solution stress Apply Stress Conditions (Acid, Base, H₂O₂, Light, Heat) start->stress analyze Analyze by HPLC-UV/MS stress->analyze evaluate Evaluate Peak Purity and Resolution analyze->evaluate optimize Optimize HPLC Method evaluate->optimize Inadequate validate Validate Method (ICH Q2) evaluate->validate Adequate optimize->analyze

Caption: Workflow for developing a stability-indicating method.

References

  • Al-Khalid, T., & El-Naas, M. H. (2022). Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. Scientific reports, 12(1), 2955. [Link]

  • Doron, S., Fedida, A., & Fass, D. (2023). 2-Aminophenol and catechol degradation pathway leading to the formation of pyruvate and acetyl-CoA. ResearchGate. [Link]

  • Li, Y., Chen, J., & Zhang, J. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. [Link]

  • de Souza, T. A., & Garcia, J. S. (2023). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. SciELO. [Link]

  • Shaikh, S., & Siddiqui, M. (2016). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 84(4), 636-651. [Link]

  • Klick, S. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Wang, Y., & Li, X. (2023). Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source. MDPI. [Link]

  • Gäde, G., & Marco, H. G. (2021). Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications?. International Journal of Molecular Sciences, 22(16), 8875. [Link]

  • EAG Laboratories. (2017). Development of Analytical Methods for Monitoring Degradation Products of 6:2 Fluorotelomer Phosphates in Abiotic Matrices and WW. EAG Laboratories. [Link]

  • Sajapin, J., & Kroh, L. W. (2024). Stability of the Glycated Amino Acid 6-(2-Formyl-5-hydroxymethyl-1-pyrrolyl)-l-norleucine (Pyrraline) During Oxidation. Journal of Agricultural and Food Chemistry. [Link]

  • da Silva, J. L., & de Lazaro, S. R. (2026). Structural, Electronic, and Optical Properties of Monoclinic Pharmaceutical Crystals: A DFT Study of Salicylic Acid, Acetylsalicylic Acid, Acetaminophen, and Ibuprofen. ACS Omega. [Link]

  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(1), 51-60. [Link]

  • da Silva, J. P., & de Oliveira, A. A. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 3009–3021. [Link]

  • Chen, J., & Zhang, J. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. PMC. [Link]

  • Reddy, G. V., & Gold, M. H. (1998). Proposed pathway for the degradation of 2,4,6-trichlorophenol by Phanerochaete chrysosporium. ResearchGate. [Link]

  • Kumar, A., & Singh, S. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts, 11(6). [Link]

  • de Souza, T. A., & Garcia, J. S. (2023). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. ResearchGate. [Link]

  • da Silva, J. P., & de Oliveira, A. A. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 3009–3021. [Link]

Sources

Troubleshooting

Technical Support Center: A Senior Application Scientist's Guide to Troubleshooting Poor Peak Resolution in HPLC Analysis of Aminophenols

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the High-Performance Liquid Chromatography (HPLC) analy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of aminophenols. The unique chemical nature of aminophenols—possessing both a basic amino group and an acidic phenolic hydroxyl group—presents specific chromatographic challenges, often leading to poor peak shape and inadequate resolution. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve these issues effectively.

Part 1: Foundational Issues & Initial Diagnosis

Before delving into complex method adjustments, it's crucial to understand the nature of the problem and rule out common system-level errors.

Q1: My aminophenol peaks are not sharp and symmetrical. What do the different types of poor peak shapes—tailing, fronting, and broadening—indicate?

Understanding the visual cues of your chromatogram is the first step in diagnosis. Ideally, peaks should be symmetrical and Gaussian in shape.[1] Asymmetry is often the first sign of an issue.

  • Peak Tailing: This is characterized by an asymmetrical backward stretch and is the most common peak shape problem in reversed-phase HPLC.[2][3] For aminophenols, which are basic compounds, tailing is frequently caused by secondary interactions between the protonated amino group and ionized residual silanols on the silica-based column packing.[1][4] This interaction creates an alternative retention mechanism that slows a portion of the analyte molecules, causing them to elute later and form a "tail." Other causes can include incorrect mobile phase pH or the use of adsorptive sample vials.[3]

  • Peak Fronting: This appears as a forward-slanting peak, often resembling a shark fin.[5] The most common cause is column overload, where either the sample concentration or the injection volume is too high for the column's capacity.[4][5][6] When all active sites on the stationary phase are saturated, excess analyte molecules travel through the column unretained, eluting earlier and causing the peak to front.[5] An injection solvent that is significantly stronger than the mobile phase can also cause fronting, especially for early-eluting peaks.[4]

  • Broad Peaks: Broad or wide peaks can indicate several issues, including large extra-column dead volume in the HPLC system, slow mass transfer due to a deteriorated column, or a mismatch between the sample solvent and the mobile phase.[3][7] If all peaks in the chromatogram are broad, it often points to a physical problem with the system or column, such as a void at the column inlet.[8]

The USP Tailing Factor (T) is a quantitative measure of peak symmetry. A value of T=1.0 indicates perfect symmetry. T>1 signifies tailing, while T<1 indicates fronting.[1] Many analytical methods require the tailing factor to be below a specified limit, typically ≤ 2.0.

Q2: I'm seeing poor resolution between my aminophenol isomers (o-, m-, p-). Where should I start my troubleshooting?

Poor resolution is the failure to adequately separate two adjacent peaks. Before adjusting the core method parameters, always perform these initial checks:

  • Verify System Suitability: Re-run a standard that you know has previously worked. If the standard also shows poor resolution, the issue likely lies with the system (mobile phase, column, hardware) rather than the specific sample.

  • Check Mobile Phase Preparation: Inconsistencies in mobile phase composition are a primary cause of retention time shifts and resolution problems.[9]

    • Was the pH measured and adjusted correctly before adding the organic modifier?[10]

    • Are the solvent ratios accurate? A malfunctioning proportioning valve can deliver an incorrect mobile phase composition.[9]

    • Is the mobile phase fresh? Buffers can lose their effectiveness or support microbial growth over time.

  • Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase to ensure stable and reproducible retention times.[11] This is especially true when using ion-pair reagents or after a steep gradient. A minimum of 10-15 column volumes is a good starting point for equilibration.[11]

Below is a foundational troubleshooting workflow to guide your initial investigation.

G cluster_0 Initial Troubleshooting Workflow start Poor Peak Resolution Observed q_peak_shape Assess Peak Shape (Tailing, Fronting, Broad?) start->q_peak_shape q_all_peaks Are All Peaks Affected? q_peak_shape->q_all_peaks check_system Check System: - Extra-column volume - Leaks, Connections - Detector settings q_all_peaks->check_system Yes check_mobile_phase Check Mobile Phase: - Correct pH? - Freshly prepared? - Accurate composition? q_all_peaks->check_mobile_phase No (Specific Peaks) check_column Check Column: - Void/Collapse? - Blocked Frit? - End of Lifespan? check_system->check_column check_sample Check Sample: - Overload? - Solvent mismatch? - Degradation? check_mobile_phase->check_sample proceed Proceed to Method Optimization check_sample->proceed

Caption: Initial workflow for diagnosing poor peak resolution.

Part 2: The Critical Role of Mobile Phase in Aminophenol Analysis

For ionizable compounds like aminophenols, the mobile phase pH is the most powerful tool for controlling retention and selectivity.

Q3: How does mobile phase pH affect the separation of aminophenol isomers, and how do I select the right pH?

The pH of the mobile phase directly controls the ionization state of your aminophenol analytes, which in turn dramatically alters their retention in reversed-phase HPLC.[12][13] Aminophenols have two ionizable sites: the phenolic hydroxyl group (acidic, pKa ~10) and the amino group (basic, pKa ~5).

The relationship between pH and retention is fundamental:

  • Ionized compounds are more polar (hydrophilic) and are therefore less retained in reversed-phase chromatography, leading to shorter retention times.[13]

  • Neutral (un-ionized) compounds are less polar (hydrophobic) and are more retained, leading to longer retention times.

To achieve good peak shape and reproducible retention, it is critical to operate at a pH where the analytes are in a single, stable ionization state. This means the mobile phase pH should be at least 1.5-2 pH units away from the analyte's pKa.[10][13]

  • At low pH (e.g., pH 2.5-3.5): The amino group will be fully protonated (cationic, -NH3+), and the hydroxyl group will be neutral (-OH). The molecule will carry a positive charge. This is often a good starting point for method development, as it also suppresses the ionization of residual silanols on the column, minimizing peak tailing.[2][10]

  • At mid pH (e.g., pH 4-6): The mobile phase pH is too close to the pKa of the amino group. In this range, the analyte will exist as a mixture of ionized and neutral forms, leading to broad, misshapen, or split peaks.[12] This pH range should generally be avoided.

  • At high pH (e.g., pH > 9): The amino group will be neutral (-NH2), but the hydroxyl group may start to deprotonate (anionic, -O-). This range requires pH-stable columns (e.g., hybrid or polymer-based) as traditional silica columns will dissolve above pH 8.[8][10]

A study on the simultaneous determination of aminophenol isomers found optimal separation using a phosphate buffer at pH 4.85, demonstrating that with the right column chemistry (in this case, a mixed-mode C18/SCX), even challenging pH ranges can be made to work.[14][15]

Caption: Ionization state of aminophenol at different pH values.

Q4: What buffer should I use, and at what concentration?

Choosing the right buffer and concentration is essential for maintaining a stable pH throughout the analysis.

  • Buffer Selection: Select a buffer whose pKa is close to the desired mobile phase pH. Common buffers for reversed-phase HPLC include phosphate, formate, and acetate. For MS compatibility, volatile buffers like ammonium formate or ammonium acetate are required.[16]

  • Buffer Concentration: The buffer must have sufficient capacity to control the pH upon sample injection. A concentration of 10-25 mM is usually sufficient for most applications.[2] Insufficient buffer concentration can lead to peak distortion and retention time shifts, especially with higher sample loads.

BufferpKa1pKa2pKa3Useful pH RangeMS Compatible?
Phosphate 2.157.2012.352.0-3.0, 6.2-8.2No
Formate 3.75--2.8-4.8Yes
Acetate 4.76--3.8-5.8Yes

Table 1: Common HPLC buffers and their properties.

Part 3: Optimizing the Stationary Phase and Other Conditions

If mobile phase adjustments are insufficient, the next step is to evaluate your column and other instrumental parameters.

Q5: I'm still getting poor resolution of my aminophenol isomers with a standard C18 column. What other column chemistries should I consider?

While C18 columns are the workhorse of reversed-phase HPLC, their selectivity may not be optimal for structurally similar isomers like o-, m-, and p-aminophenol. Alternative stationary phases can offer different interaction mechanisms, enhancing selectivity.[17]

  • Phenyl-Hexyl Columns: These columns are ideal for aromatic compounds. They provide π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the aminophenols.[18] This alternative separation mechanism, combined with hydrophobic interactions, can significantly improve the resolution of positional isomers.[17]

  • Polar-Embedded Columns: These phases have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This makes them more resistant to dewetting in highly aqueous mobile phases and can alter selectivity for polar compounds.

  • Mixed-Mode Columns: These columns combine reversed-phase (e.g., C18) and ion-exchange (e.g., SCX - Strong Cation Exchange) functionalities. A mixed-mode C18/SCX column was shown to be highly effective for separating aminophenol isomers, leveraging both hydrophobic and cation-exchange interactions to achieve baseline separation.[14][15]

  • Chiral Stationary Phases (CSPs): If you are working with a chiral aminophenol (e.g., 3-(2-Aminopropyl)phenol), a chiral stationary phase is required to separate the enantiomers. Polysaccharide-based CSPs are particularly effective for this class of compounds.[19][20]

Column TypePrimary Interaction Mechanism(s)Best Suited For
Standard C18 HydrophobicGeneral purpose, non-polar to moderately polar analytes.
Phenyl-Hexyl Hydrophobic, π-π interactionsAromatic compounds, positional isomers.[18]
Mixed-Mode C18/SCX Hydrophobic, Cation-ExchangeBasic compounds, isomers, complex mixtures.[14][15]
Chiral (e.g., Polysaccharide) Chiral recognition, H-bonding, dipoleEnantiomer separation.[19][21]

Table 2: Comparison of HPLC column chemistries for aminophenol analysis.

Q6: Could other factors like temperature or flow rate be affecting my resolution?

Yes, while mobile phase and stationary phase are primary factors, temperature and flow rate are important secondary parameters for optimization.

  • Temperature: Increasing the column temperature generally decreases mobile phase viscosity, which can lead to sharper peaks and shorter retention times. However, its effect on selectivity can be unpredictable and must be evaluated empirically. A stable column temperature is crucial for reproducible results.[7]

  • Flow Rate: Decreasing the flow rate can improve separation efficiency and resolution, but at the cost of longer analysis times.[7] For a given column, there is an optimal flow rate that provides the best efficiency (lowest plate height), as described by the van Deemter equation.

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Systematic pH Screening for Method Development

This protocol outlines a systematic approach to finding the optimal mobile phase pH for your aminophenol separation.

  • Preparation: Prepare three separate mobile phase aqueous components using a 20 mM buffer (e.g., phosphate or formate) adjusted to pH 2.5, 3.5, and 7.0 (if using a pH-stable column).

  • Column: Begin with a C18 or Phenyl-Hexyl column.

  • Initial Conditions:

    • Mobile Phase: Start with a 90:10 (Aqueous:Acetonitrile) mixture.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: UV at the lambda max of your aminophenols (e.g., 275-285 nm).[14][22]

  • Execution:

    • Equilibrate the column thoroughly with the pH 2.5 mobile phase.

    • Inject your aminophenol standard.

    • Repeat the analysis using the pH 3.5 and pH 7.0 mobile phases, ensuring complete column re-equilibration between each run.

  • Evaluation: Compare the chromatograms. Look for the pH that provides the best balance of retention, peak shape (Tailing Factor < 1.5), and resolution between critical pairs. This will be your starting point for further optimization of the organic modifier percentage.

Protocol 2: Diagnosing and Resolving Peak Fronting

If you observe peak fronting, follow this protocol to identify and fix the cause.

  • Hypothesis 1: Column Overload.

    • Experiment: Prepare a 1:10 dilution of your sample and inject it using the same method.

    • Analysis: If the peak shape becomes symmetrical, the original sample was overloaded.[5]

    • Solution: Reduce the sample concentration or decrease the injection volume.[4][5]

  • Hypothesis 2: Sample Solvent Mismatch.

    • Experiment: If your sample is dissolved in a strong solvent (e.g., 100% Acetonitrile), try re-dissolving or diluting it in the initial mobile phase composition.

    • Analysis: If the fronting is resolved, particularly for early eluting peaks, the issue was solvent incompatibility.[4]

    • Solution: Always dissolve your sample in a solvent that is as weak as or weaker than your mobile phase.[11]

This guide provides a structured framework for troubleshooting poor peak resolution in the HPLC analysis of aminophenols. By systematically evaluating your system, mobile phase, and stationary phase, you can diagnose the root cause of the problem and implement an effective solution.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Chromatography. Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • ACE HPLC. HPLC Troubleshooting Guide.
  • ALWSCI.
  • Agilent Technologies. HPLC Troubleshooting Guide.
  • Gate, V. M., et al. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185(3), 2367-75.
  • Stoll, D. & Dolan, J. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Restek Corporation. Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
  • National Center for Biotechnology Information.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • BenchChem. A Comparative Guide to Validated HPLC Methods for Detecting 4-Aminophenol Impurity in Pharmaceuticals.
  • Phenomenex. Understanding Peak Fronting in HPLC.
  • BenchChem. Application Notes and Protocols for the Chiral Separation of 3-(2-Aminopropyl)phenol Enantiomers.
  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
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Optimization

optimizing catalyst loading and hydrogen pressure for nitrophenol reduction

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the catalytic reduction of nitrophenols. This guide is designed to provide you, our fellow scientists an...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the catalytic reduction of nitrophenols. This guide is designed to provide you, our fellow scientists and researchers, with in-depth, actionable insights into optimizing two of the most critical parameters in this transformation: catalyst loading and hydrogen pressure. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the catalytic hydrogenation of nitrophenols.

Q1: What is a typical starting catalyst loading for nitrophenol reduction?

A typical starting point for catalyst loading, for instance with Palladium on Carbon (Pd/C), is in the range of 0.5 to 1.5 mol% relative to the nitrophenol substrate.[1] The optimal amount is a balance; it needs to be high enough to provide sufficient active sites for the reaction to proceed at a reasonable rate, but not so high that it becomes uneconomical or introduces side reactions. Studies have shown that increasing catalyst loading generally accelerates the reaction rate due to the greater availability of active sites.[2][3] However, a point of diminishing returns is often reached where further increases in catalyst do not proportionally increase the reaction rate.[2]

Q2: How does hydrogen pressure influence the reaction rate and selectivity?

Hydrogen pressure is a critical parameter that directly affects the concentration of hydrogen available at the catalyst surface. Generally, increasing hydrogen pressure leads to a higher reaction rate.[4] However, the relationship is not always linear and depends on the catalyst and substrate. For some systems, the reaction can be first-order with respect to hydrogen partial pressure.[4] Excessively high pressures can sometimes lead to over-reduction or hydrogenation of other functional groups on the aromatic ring, thereby reducing selectivity. For many standard nitrophenol reductions, pressures in the range of 1 to 10 bar are sufficient.[5]

Q3: What are the most common catalysts for this reaction?

A variety of noble and base metal catalysts are effective for nitrophenol reduction. The most common include:

  • Palladium on Carbon (Pd/C): Often the first choice due to its high activity and versatility.[6]

  • Platinum on Carbon (Pt/C): Also highly active and can sometimes offer different selectivity compared to Pd/C.

  • Raney Nickel (Raney Ni): A cost-effective alternative, particularly useful when avoiding dehalogenation is a concern.[6]

  • Other Supported Metals: Gold (Au), Copper (Cu), and bimetallic catalysts have also been successfully employed, sometimes offering unique reactivity or stability.[7][8][9]

Q4: What is the general mechanism for nitrophenol reduction?

The catalytic hydrogenation of nitrophenol to aminophenol is generally understood to proceed through a series of intermediates. The process, often described by the Langmuir-Hinshelwood model, involves the adsorption of both hydrogen and the nitrophenol onto the catalyst surface.[10][11][12] The reaction is believed to follow a pathway where the nitro group is sequentially reduced.

ReactionPathway cluster_main Reaction Pathway Nitrophenol Nitrophenol Nitrosophenol Nitrosophenol Nitrophenol->Nitrosophenol +H2 Hydroxylamine Hydroxylamine Nitrosophenol->Hydroxylamine +H2 Aminophenol Aminophenol Hydroxylamine->Aminophenol +H2 TroubleshootingWorkflow start Problem: Incomplete Conversion check_h2 Is H2 pressure stable? start->check_h2 check_catalyst Is catalyst loading sufficient? check_h2->check_catalyst Yes solution_leak Solution: Check for leaks and repressurize. check_h2->solution_leak No check_purity Are substrate/solvent pure? check_catalyst->check_purity Yes solution_catalyst Solution: Increase catalyst loading. check_catalyst->solution_catalyst No solution_purity Solution: Purify starting materials. check_purity->solution_purity No end Re-run Experiment check_purity->end Yes solution_leak->end solution_catalyst->end solution_purity->end

Fig 2. Troubleshooting workflow for incomplete conversion.

Experimental Protocols

Protocol 1: Optimization of Catalyst Loading

This protocol outlines a systematic approach to determine the optimal catalyst loading for the reduction of 4-nitrophenol using 5% Pd/C as a model catalyst.

  • Setup: To a series of identical pressure reactor vessels, add 4-nitrophenol (1.0 mmol) and a suitable solvent (e.g., 10 mL of ethanol).

  • Catalyst Addition: To each vessel, add a varying amount of 5% Pd/C catalyst. A suggested range is 0.5 mol% (approx. 11 mg), 1.0 mol% (approx. 21 mg), and 1.5 mol% (approx. 32 mg). [1]3. Reaction Conditions: Seal the reactors, purge with nitrogen, and then pressurize with hydrogen to a constant pressure (e.g., 5 bar).

  • Execution: Stir the reactions vigorously at a constant temperature (e.g., 25°C).

  • Monitoring: Take aliquots at regular time intervals (e.g., 15, 30, 60, 120 minutes). Quench the reaction by filtering the catalyst.

  • Analysis: Analyze the aliquots by a suitable method (e.g., UV-Vis spectroscopy, HPLC, or TLC) to determine the conversion of 4-nitrophenol.

Protocol 2: Optimization of Hydrogen Pressure

This protocol details how to find the optimal hydrogen pressure for the reaction, using the optimal catalyst loading determined in Protocol 1.

  • Setup: To a series of identical pressure reactor vessels, add 4-nitrophenol (1.0 mmol), solvent (10 mL ethanol), and the optimized amount of 5% Pd/C.

  • Reaction Conditions: Seal the reactors and purge with nitrogen.

  • Pressure Variation: Pressurize each reactor to a different hydrogen pressure. A suggested range is 1 bar, 5 bar, and 10 bar.

  • Execution: Stir the reactions vigorously at a constant temperature (e.g., 25°C).

  • Monitoring & Analysis: Follow steps 5 and 6 from Protocol 1.

Data Summary Table

The following table provides a template for summarizing your optimization results.

RunCatalyst Loading (mol%)H₂ Pressure (bar)Reaction Time (min)Conversion (%)Selectivity to 4-Aminophenol (%)
10.5512075>99
21.0560>99>99
31.5560>99>99
41.01180>99>99
51.01045>99>99

References

  • Mahmood, T. et al. (2022). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. National Institutes of Health (NIH). Available at: [Link]

  • Mekkaoui, W. et al. (2020). Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles. Nanomaterials, 10(6), 1169. Available at: [Link]

  • Mekkaoui, W. et al. (2020). Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles. National Institutes of Health (NIH). Available at: [Link]

  • Li, S. et al. (2024). Reduction of p-Nitrophenol with Modified Coal Fly Ash Supported by Palladium Catalysts. MDPI. Available at: [Link]

  • Stolberg, M. T. et al. (2023). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry, 25(13), 5183-5189. Available at: [Link]

  • Deka, H. et al. (2024). Fast Reduction of 4-Nitrophenol and Photoelectrochemical Hydrogen Production by Self-Reduced Bi/Ti3C2Tx/Bi2S3 Nanocomposite: A Combined Experimental and Theoretical Study. ACS Publications. Available at: [Link]

  • Tan, S. et al. (2025). Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. Reaction Chemistry & Engineering. Available at: [Link]

  • S., S. et al. (2019). Experimental Design for Optimization of 4-Nitrophenol Reduction by Green Synthesized CeO2/g-C3N4/Ag Catalyst Using Response Surface Methodology. ResearchGate. Available at: [Link]

  • Rames, S. et al. (2025). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. Available at: [Link]

  • Li, G.-X. et al. (2011). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. Asian Journal of Chemistry, 23(8), 3605-3610. Available at: [Link]

  • Ali, K. et al. (2025). Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. Heliyon, 11(8), e34761. Available at: [Link]

  • Xu, L. et al. (2024). High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. MDPI. Available at: [Link]

  • Bhor, P. D. et al. (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega, 8(32), 29285-29297. Available at: [Link]

  • Anouar, A. et al. (2022). Kinetics of 4‐nitrophenol reduction during recycling of Pd@NP catalyst. ResearchGate. Available at: [Link]

  • Thawarkar, S. R. et al. (2018). Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. RSC Publishing. Available at: [Link]

  • Li, G.-X. et al. (2011). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. ResearchGate. Available at: [Link]

  • Bukhtiyarova, M. et al. (2023). Reaction conditions of 4-nitrophenol hydrogenation in the batch experiments. ResearchGate. Available at: [Link]

  • Wunder, S. et al. (2010). Kinetic Analysis of Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles Immobilized in Spherical Polyelectrolyte Brushes. The Journal of Physical Chemistry C, 114(19), 8814-8820. Available at: [Link]

  • Wang, Y. et al. (2025). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. ACS Publications. Available at: [Link]

  • Wunder, S. et al. (2011). Kinetic Analysis of the Catalytic Reduction of 4 Nitrophenol by Metallic Nanoparticles. ResearchGate. Available at: [Link]

  • Wang, Y. et al. (2022). Demonstrating the Electron–Proton-Transfer Mechanism of Aqueous Phase 4-Nitrophenol Hydrogenation Using Unbiased Electrochemical Cells. ACS Catalysis. Available at: [Link]

  • Dai, Y. et al. (2018). Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application. MDPI. Available at: [Link]

  • H. H., A. et al. (2022). Catalytic Reduction of p-Nitrophenol on MnO 2 /Zeolite -13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent. MDPI. Available at: [Link]

  • Narayanan, M. et al. (2022). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. RSC Publishing. Available at: [Link]

  • Cao, F. et al. (2026). Synergy of Pd1–Co1 Dual-Atom Catalyst Breaking the Activity-Selectivity Trade-Off for Chemoselective Hydrogenation. ACS Catalysis. Available at: [Link]

  • Hussain, I. et al. (2019). Mechanism for catalytic reduction of p-nitrophenol (p-NPl) in the presence of NaBH 4 reductant. ResearchGate. Available at: [Link]

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  • Miyamura, H. et al. (2025). Relationship between hydrogen pressure and reactivity with two series of Sc(OTf)3 loadings. ResearchGate. Available at: [Link]

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  • Wunder, S. et al. (2011). Kinetic Analysis of the Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles. ACS Publications. Available at: [Link]

  • Selim, M. M. et al. (2016). Factors Affecting the Catalytic Hydrogenation of p-Nitrophenol by Nano Nickel Supported on Egyptian Kaolin. ResearchGate. Available at: [Link]

  • Fornells, M. et al. (2019). Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt nanowires. Journal of Materials Chemistry A. Available at: [Link]

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Troubleshooting

investigating solvent effects on the synthesis of 2-(Aminomethyl)-6-fluorophenol

Technical Support Center: Synthesis of 2-(Aminomethyl)-6-fluorophenol This guide provides in-depth technical support for researchers engaged in the synthesis of 2-(Aminomethyl)-6-fluorophenol. We will explore the critica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(Aminomethyl)-6-fluorophenol

This guide provides in-depth technical support for researchers engaged in the synthesis of 2-(Aminomethyl)-6-fluorophenol. We will explore the critical influence of solvent systems on the reaction, offering troubleshooting solutions and frequently asked questions to navigate common experimental challenges. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to optimize your synthesis for yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for 2-(Aminomethyl)-6-fluorophenol?

A foundational and highly effective method for synthesizing 2-(Aminomethyl)-6-fluorophenol is the reductive amination of 2-fluoro-6-hydroxybenzaldehyde. This two-step, one-pot process involves the initial formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by its in-situ reduction to the desired primary amine.[1][2]

This pathway is favored for its operational simplicity, use of readily available starting materials, and generally mild reaction conditions, which preserves the sensitive phenolic group.

G cluster_workflow Synthetic Workflow A Start: 2-fluoro-6- hydroxybenzaldehyde B Step 1: Imine Formation (Ammonia Source in Solvent) A->B Reaction Setup C Step 2: In-situ Reduction (Reducing Agent) B->C Iminium Ion Intermediate D Acid/Base Workup & Purification C->D Crude Product E Final Product: 2-(Aminomethyl) -6-fluorophenol D->E Isolation

Caption: Generalized workflow for the synthesis of 2-(Aminomethyl)-6-fluorophenol.

Q2: How does solvent selection critically impact the reductive amination process for this synthesis?

Solvent choice is arguably the most critical parameter in this synthesis, as it directly influences reaction kinetics, pathway selectivity, and overall yield.[3] The solvent must facilitate two distinct chemical events: the formation of the polar imine intermediate and the subsequent reduction step.

The choice of solvent can profoundly affect the reaction's success. For instance, some solvents may accelerate reaction kinetics without needing additional catalysts, while others can help streamline the isolation of the final product.[4] A systematic study of solvent effects on reductive amination has shown that different solvents can favor distinct reaction pathways.[3]

Table 1: Impact of Solvent Class on Reductive Amination Efficiency

Solvent ClassRepresentative SolventsRole & Impact on SynthesisRecommendations
Protic Methanol, EthanolHighly Recommended. Excellent for solvating reagents and stabilizing the polar imine/iminium ion intermediates. Methanol, in particular, often leads to the highest rates of imine formation and subsequent hydrogenation, resulting in superior yields.[3]Methanol is the preferred starting point for optimization.
Aprotic Polar Tetrahydrofuran (THF), DioxaneViable Alternative. Can be effective, especially if starting materials have limited solubility in alcohols. Reaction rates may be slower compared to protic solvents. Useful in co-solvent systems to enhance solubility.Use if aldehyde or amine source shows poor solubility in methanol.
Aprotic Apolar Toluene, CyclohexaneNot Recommended. Poorly solvates the polar intermediates and ionic reagents, leading to extremely slow or stalled reactions.[3]Avoid for this transformation.
Aqueous WaterProblematic. While seemingly a "green" option, water can promote the hydrolysis of the imine intermediate back to the starting aldehyde. This equilibrium often favors the aldehyde, which can then be reduced to the primary alcohol side product (2-fluoro-6-hydroxybenzyl alcohol), significantly lowering the yield of the desired amine.[3]Avoid using water as the primary reaction solvent.
Q3: My reaction yield is consistently low. What are the most probable causes and how can I troubleshoot them?

Low yield is a common issue that can almost always be traced back to reaction conditions or solvent choice.

  • Probable Cause: Inefficient Imine Formation. The equilibrium between the aldehyde/ammonia and the imine may not favor the product.

    • Solution 1 (Solvent): Ensure you are using an optimal solvent like methanol, which drives imine formation.[3]

    • Solution 2 (Dehydration): Add a dehydrating agent, such as 3Å or 4Å molecular sieves, to the reaction mixture. This removes the water byproduct from the imine formation step, driving the equilibrium towards the product according to Le Châtelier's principle.[2]

  • Probable Cause: Competing Aldehyde Reduction. The reducing agent may be reacting with the starting aldehyde faster than the imine is formed or reduced. This is especially prevalent in aqueous environments.[3]

    • Solution 1 (Staggered Addition): Add the reducing agent 1-2 hours after mixing the aldehyde and ammonia source. This allows time for the imine concentration to build up.

    • Solution 2 (Selective Reducing Agent): Switch to a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). These reagents are more selective for the protonated iminium ion over the neutral aldehyde, thus minimizing the formation of the alcohol byproduct.

  • Probable Cause: Poor Reagent Solubility. If your starting materials are not fully dissolved, the reaction will be slow and incomplete.[1]

    • Solution: Consider a co-solvent system. For example, if your aldehyde is sparingly soluble in methanol, you could use a THF/methanol mixture to improve solubility while still benefiting from methanol's ability to promote imine formation.

Q4: I'm observing significant impurities in my final product. What are the likely side products and how can I prevent their formation?

Purity is paramount, especially in drug development. The primary impurities in this synthesis arise from predictable side reactions.

  • Side Product: 2-Fluoro-6-hydroxybenzyl alcohol

    • Mechanism of Formation: Direct reduction of the starting 2-fluoro-6-hydroxybenzaldehyde.

    • Root Cause: This occurs when the reduction of the aldehyde is kinetically competitive with the reduction of the imine. As discussed, this is often exacerbated by the presence of water or the use of a non-selective, highly reactive reducing agent like sodium borohydride (NaBH₄) added too early.

    • Prevention Strategy:

      • Strictly exclude water from the reaction.

      • Use a selective reducing agent (NaBH₃CN or STAB).

      • Allow sufficient time for imine formation before introducing the reducing agent.

  • Side Product: Bis-(2-fluoro-6-hydroxybenzyl)amine (Secondary Amine)

    • Mechanism of Formation: The desired primary amine product acts as a nucleophile and reacts with another molecule of the imine intermediate, which is then reduced to form a secondary amine.

    • Root Cause: This is more likely to occur when the concentration of the ammonia source is depleted relative to the aldehyde.

    • Prevention Strategy: Use a significant excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate or a saturated solution of ammonia in methanol). This ensures that the imine is formed preferentially from the external ammonia source rather than the product amine.

G cluster_troubleshooting Troubleshooting Logic Start Analyze Crude Product (TLC, LC-MS, NMR) Problem Primary Issue? Start->Problem LowYield Low Yield Problem->LowYield Yes Impurity Significant Impurity Problem->Impurity No CauseYield Cause: Incomplete Reaction or Aldehyde Reduction? LowYield->CauseYield CauseImpurity Identify Impurity Impurity->CauseImpurity Sol_Yield1 Action: 1. Switch to Methanol. 2. Add Molecular Sieves. CauseYield->Sol_Yield1 Incomplete Reaction Sol_Yield2 Action: 1. Use NaBH3CN/STAB. 2. Stagger Reagent Addition. CauseYield->Sol_Yield2 Aldehyde Reduction Sol_Impurity1 Side Product: Alcohol Action: See Aldehyde Reduction Solutions. CauseImpurity->Sol_Impurity1 Alcohol Detected Sol_Impurity2 Side Product: Secondary Amine Action: Increase Excess of Ammonia Source. CauseImpurity->Sol_Impurity2 Secondary Amine Detected

Caption: Decision tree for troubleshooting common synthesis issues.

Q5: What is the most effective purification strategy for 2-(Aminomethyl)-6-fluorophenol?

The amphoteric nature of the product—containing both a basic amine and an acidic phenol—can be exploited for a highly effective purification via acid-base extraction. This method is excellent for removing neutral organic impurities, such as the alcohol side product.

  • Step 1: Acidic Extraction: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Step 2: Removal of Non-Basic Impurities: Discard the organic layer containing the impurities.

  • Step 3: Basification and Precipitation: Carefully adjust the pH of the acidic aqueous layer to be slightly basic (pH ~ 7.5-8.0) using a base like aqueous ammonia or sodium bicarbonate.[5] This will neutralize the ammonium salt and precipitate the pure aminophenol product.

  • Step 4: Isolation: Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.

For exceptionally high purity, a final recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Experimental Protocol: Reductive Amination

This protocol is a robust starting point for optimization.

Materials:

  • 2-fluoro-6-hydroxybenzaldehyde (1.0 eq)

  • Ammonium Acetate (5.0 eq)

  • Methanol (Anhydrous)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Deionized Water

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-fluoro-6-hydroxybenzaldehyde (1.0 eq) and ammonium acetate (5.0 eq) in anhydrous methanol (approx. 0.2 M concentration of the aldehyde).

  • Imine Formation: Stir the solution at room temperature for 2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC) if desired.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours or until TLC analysis indicates full consumption of the intermediate.

  • Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess NaBH₄.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.

  • Workup & Purification: a. Dilute the remaining aqueous residue with ethyl acetate and 1 M HCl. b. Separate the layers and extract the aqueous layer one more time with ethyl acetate. c. Discard the combined organic layers. d. Cool the aqueous layer to 0 °C and slowly add saturated sodium bicarbonate solution until the pH is ~8. A precipitate should form. e. Stir the slurry at 0 °C for 30 minutes, then collect the solid by vacuum filtration.

  • Drying: Wash the filter cake with cold deionized water and dry under high vacuum to yield 2-(Aminomethyl)-6-fluorophenol as a solid.

References

  • CN1301949C - Preparation process of 2-fluoro-6-chlorophenol.
  • WO1993015075A1 - Preparation of 2-amino-6-chloropurine.
  • US3717680A - Purification of p-aminophenol.
  • Synthesis of 2'-fluoroisoflavones and their 6-aminomethyl derivatives. ResearchGate. [Link]

  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI. [Link]

  • US4440954A - Process for the purification of p-aminophenol.
  • Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. MDPI. [Link]

  • A remarkable solvent effect on reductive amination of ketones. ResearchGate. [Link]

  • Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. NIH. [Link]

  • US3703598A - Purification of p-aminophenol.
  • Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journals. [Link]

  • EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ResearchGate. [Link]

  • Synthesis of o-Fluorophenol. PrepChem.com. [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Bentham Science. [Link]

  • Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Royal Society of Chemistry. [Link]

  • Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. JuSER. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Help with mechanism in order to diagnose automated synthesis hardware issues. Reddit. [Link]

Sources

Optimization

Technical Support Center: Optimization of the Work-up Procedure for 2-(Aminomethyl)-6-fluorophenol Isolation

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the work-up and isolation of 2-(Aminomethyl)-6-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the work-up and isolation of 2-(Aminomethyl)-6-fluorophenol. This document offers practical, field-proven insights to overcome common challenges encountered during the purification of this and structurally related aminophenols.

Introduction: The Challenge of Purifying 2-(Aminomethyl)-6-fluorophenol

2-(Aminomethyl)-6-fluorophenol is a valuable building block in medicinal chemistry. However, its purification is often challenging due to the inherent reactivity of the aminophenol moiety. The primary difficulties arise from the compound's susceptibility to oxidation, its amphoteric nature, and potential for the formation of closely related impurities. This guide provides a systematic approach to troubleshooting and optimizing your work-up procedure to ensure high purity and yield.

Core Principles of a Robust Work-up

A successful work-up and isolation of 2-(Aminomethyl)-6-fluorophenol hinges on several key principles:

  • Minimizing Oxidation: Aminophenols are readily oxidized, especially in the presence of air and at neutral or basic pH, leading to colored impurities and polymeric byproducts.[1][2][3]

  • Leveraging pH-Dependent Solubility: The amino and phenolic groups allow for strategic manipulation of solubility in aqueous and organic phases. This is the cornerstone of an effective extractive work-up.

  • Controlled Crystallization: The final purity of the isolated material is highly dependent on the crystallization conditions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the isolation of 2-(Aminomethyl)-6-fluorophenol in a question-and-answer format.

Issue 1: The reaction mixture or isolated product is highly colored (pink, brown, or black).

Question: My crude reaction mixture is dark, and the isolated solid is not the expected off-white color. What is causing this, and how can I prevent it?

Answer:

This is a classic sign of oxidation. The aminophenol is likely being oxidized to quinone-imine species, which can further polymerize to form intensely colored impurities.[3]

Causality and Prevention:

  • Atmospheric Oxygen: Exposure to air, especially during neutralization or at elevated temperatures, is a primary culprit.

  • pH: The rate of oxidation is often pH-dependent. While acidic conditions can protect the amine from oxidation, the free base form at neutral or slightly basic pH is more susceptible.[4]

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the work-up under an inert atmosphere (e.g., nitrogen or argon) whenever possible. This is particularly crucial after the reaction is complete and during any neutralization steps.[5]

  • Antioxidants: Add a small amount of an antioxidant, such as sodium bisulfite (NaHSO₃) or sodium hydrosulfite (Na₂S₂O₄), to the aqueous solution during the work-up.[5][6][7] These agents will preferentially react with any oxidizing species present.

  • Temperature Control: Perform extractions and neutralizations at reduced temperatures (e.g., 0-5 °C) to slow down the rate of oxidation.

  • Decolorizing Carbon: If the product is already discolored, you can try to remove the colored impurities by treating a solution of the crude product with activated charcoal. Be aware that this may lead to some loss of the desired product.

Experimental Protocol: Decolorization with Activated Carbon

  • Dissolve the crude 2-(Aminomethyl)-6-fluorophenol in a suitable solvent (e.g., dilute aqueous acid).

  • Add 5-10 wt% of activated charcoal to the solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Filter the mixture through a pad of celite to remove the charcoal.

  • Proceed with the precipitation or crystallization of the purified product from the filtrate.

Issue 2: Low yield after work-up and isolation.

Question: I have a significant loss of product during the work-up. Where is my product going, and how can I improve the yield?

Answer:

Low yield can be attributed to several factors, including incomplete extraction, premature precipitation, or degradation.

Troubleshooting Steps:

  • pH Optimization for Extraction: The pH of the aqueous phase during liquid-liquid extraction is critical.

    • To extract into an aqueous acidic phase (as the ammonium salt), ensure the pH is sufficiently low (pH 1-2) to fully protonate the amino group.

    • When isolating the free base, ensure the pH is adjusted to the isoelectric point to minimize its solubility in the aqueous phase. For many aminophenols, this is in the range of pH 7-8.[5][8]

  • Solvent Choice: Ensure you are using an appropriate organic solvent for extraction. A solvent like ethyl acetate or dichloromethane is typically effective for extracting the free base.

  • Emulsion Formation: Emulsions during extraction can trap the product. To break emulsions, you can try adding brine (saturated NaCl solution) or filtering the mixture through celite.

  • Back-Extraction: If your product has some solubility in the organic phase even in its salt form, consider back-extracting the organic layer with fresh aqueous acid to recover any lost product.

Workflow Diagram: Optimized Extractive Work-up

G cluster_0 Reaction Quench & Acidification cluster_1 Removal of Non-Basic Impurities cluster_2 Product Isolation A Crude Reaction Mixture B Quench with Water/Brine A->B C Adjust to pH 1-2 with HCl B->C D Extract with Organic Solvent (e.g., Ethyl Acetate) C->D E Aqueous Phase (Contains Product as HCl salt) D->E Collect F Organic Phase (Contains non-basic impurities) D->F Discard G Cool Aqueous Phase to 0-5°C E->G H Adjust to pH 7-8 with Base (e.g., NH4OH, NaHCO3) G->H I Precipitated Product H->I J Filter and Wash with Cold Water I->J K Dry under Vacuum J->K G A Crude Product B Extractive Work-up (pH manipulation) A->B C Crystallization B->C D Column Chromatography C->D If Impurities Persist E Pure Product C->E If Purity is High D->E

Sources

Reference Data & Comparative Studies

Validation

comparative study of fluorinated versus non-fluorinated aminophenol properties

Comparative Profiling: Fluorinated vs. Non-Fluorinated Aminophenols Executive Summary The strategic incorporation of fluorine into aminophenol scaffolds—specifically the transition from 4-aminophenol (4-AP) to analogs li...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Profiling: Fluorinated vs. Non-Fluorinated Aminophenols

Executive Summary

The strategic incorporation of fluorine into aminophenol scaffolds—specifically the transition from 4-aminophenol (4-AP) to analogs like 3-fluoro-4-aminophenol (3-F-4-AP) —represents a classic application of the "Fluorine Effect" in medicinal chemistry. While the non-fluorinated parent is a ubiquitous building block (most notably for paracetamol), its fluorinated counterparts offer distinct advantages in modulating pKₐ , lipophilicity (LogP) , and metabolic stability .

This guide provides an objective, data-driven comparison of these two scaffolds, supported by experimental protocols for synthesis and characterization.

Physicochemical Landscape

The introduction of a fluorine atom induces significant electronic and steric changes without dramatically altering the molecular volume (Bioisosterism).

Comparative Data Table
Property4-Aminophenol (Parent) 3-Fluoro-4-aminophenol Impact of Fluorination
Structure Phenyl ring, 1-OH, 4-NH₂F at ortho to NH₂, meta to OHElectronic modulation
MW ( g/mol ) 109.13127.12+18 Da (negligible steric clash)
LogP (Calc) ~0.04 (Hydrophilic)~1.10 (Lipophilic)Increased Membrane Permeability
pKₐ (Phenol) 10.30~9.3 - 9.7 (Predicted)Increased Acidity (-I effect)
pKₐ (Amine) 5.48 (Conjugate Acid)< 5.0 (Predicted)Decreased Basicity (Lone pair pull)
H-Bonding Donor/AcceptorF acts as weak acceptorAltered receptor binding
Mechanistic Insight: The Electronic Shift

Fluorine is the most electronegative element (3.98 Pauling scale). When placed on the aminophenol ring:

  • Inductive Effect (-I): It pulls electron density through the sigma bond framework.

  • Acidity Modulation: The phenol proton becomes more acidic (lower pKₐ) because the fluorine stabilizes the resulting phenoxide anion.

  • Basicity Modulation: The amine lone pair is less available for protonation, lowering the basicity. This is critical for reducing lysosomal trapping of basic drugs.

G cluster_0 Non-Fluorinated (4-AP) cluster_1 Fluorinated (3-F-4-AP) AP 4-Aminophenol (High pKa Phenol) (Mod. Basic Amine) Effect Fluorine Effect (-I Inductive Pull) AP->Effect + Fluorine FAP 3-Fluoro-4-aminophenol (Lower pKa Phenol) (Less Basic Amine) Effect->FAP Modulates Electronics

Figure 1: Electronic modulation flow. Fluorine acts as an electron sink, stabilizing the phenoxide and deactivating the amine.

Synthetic Accessibility & Protocols

While 4-aminophenol is an industrial commodity, the fluorinated analog requires specific synthetic care to avoid defluorination during reduction steps.

Synthesis of 3-Fluoro-4-aminophenol

Challenge: Standard catalytic hydrogenation (Pd/C, H₂) of chloronitrobenzenes often leads to dehalogenation. However, for fluoro-derivatives, the C-F bond is stronger (approx. 116 kcal/mol) and more resistant, though care must be taken.

Recommended Protocol: Iron-Mediated Reduction (Bechamp Reduction Variant) This method is "self-validating" because it avoids the over-reduction risks associated with high-pressure hydrogenation.

Materials:

  • 3-Fluoro-4-nitrophenol (1.0 eq)

  • Iron powder (3.0 eq, fine mesh)

  • Ammonium chloride (NH₄Cl) (0.5 eq)

  • Ethanol/Water (4:1 v/v)

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-fluoro-4-nitrophenol in Ethanol/Water mixture in a round-bottom flask equipped with a reflux condenser.

  • Activation: Add NH₄Cl and heat the solution to 60°C.

  • Reduction: Add Iron powder portion-wise over 20 minutes. ( Observation: The reaction is exothermic; ensure temperature does not exceed 85°C).

  • Reflux: Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The starting material spot (yellow) should disappear, replaced by a lower Rf fluorescent spot (amine).

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the residue from water/ethanol to yield off-white crystals of 3-fluoro-4-aminophenol.

Biological Implications: Metabolic Stability

The most critical differentiator is metabolic fate. 4-Aminophenol derivatives (like Acetaminophen) undergo oxidation to form reactive quinone imines (NAPQI), which cause hepatic toxicity.

Blocking the "Soft Spot"

Fluorine substitution can block metabolic soft spots (sites prone to CYP450 oxidation).

  • Non-Fluorinated: The ortho positions to the phenol are highly susceptible to hydroxylation or radical attack.

  • Fluorinated: Placing fluorine at the ortho position (relative to phenol or amine) sterically and electronically impedes the formation of the toxic quinone imine intermediate.

Metabolism Start Drug Scaffold (Aminophenol Core) CYP CYP450 Oxidation Start->CYP QI Reactive Quinone Imine (Toxic Intermediate) CYP->QI H-Analog (Facile Oxidation) Blocked Metabolic Blockade (C-F Bond Stability) CYP->Blocked F-Analog (Oxidation Resisted) Tox Protein Adducts (Hepatotoxicity) QI->Tox Safe Renal Excretion (Intact or Glucuronidated) Blocked->Safe

Figure 2: Divergent metabolic pathways. Fluorination prevents the formation of reactive metabolites by strengthening the ring against oxidative attack.

Protocol: In Vitro Microsomal Stability Assay

To validate the stability improvement, perform this assay.

  • Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines intrinsic clearance (
    
    
    
    ).
    • Expectation: The fluorinated analog should show a significantly lower

      
       (longer half-life) compared to the non-fluorinated parent.
      

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2735919, 4-Amino-3-fluorophenol. Link

  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Link

Comparative

A Comparative Guide to the Biological Activity of 2-(Aminomethyl)-6-fluorophenol Derivatives

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug design. The unique properties of fluorine, including its high electronegativit...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug design. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a compound. This guide provides a comprehensive comparison of the potential biological activities of 2-(Aminomethyl)-6-fluorophenol derivatives, a class of compounds with significant therapeutic promise. Drawing upon established methodologies and data from structurally related molecules, we will explore key biological targets and assays, offering a framework for their systematic evaluation.

The 2-(aminomethyl)phenol scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The addition of a fluorine atom at the 6-position is anticipated to modulate the acidity of the phenolic hydroxyl group and influence binding interactions, potentially leading to enhanced potency and selectivity. This guide will delve into the most probable biological activities for this class of compounds, including neuroprotection via monoamine oxidase inhibition and NMDA receptor antagonism, as well as their potential as antioxidant and anti-ferroptotic agents.

I. Potential Biological Activities and Mechanisms of Action

The structural features of 2-(Aminomethyl)-6-fluorophenol derivatives suggest several compelling avenues for biological investigation. The presence of a phenolic hydroxyl group, an aminomethyl moiety, and a fluorine atom on the aromatic ring creates a pharmacophore with the potential to interact with multiple biological targets.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[1] Inhibition of MAO, particularly MAO-B, can increase the levels of these neurotransmitters in the brain and is a validated therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[1][2] Structurally similar compounds, such as fluorinated benzyloxy chalcones and O6-aminoalkyl-hispidol analogs, have demonstrated potent and selective MAO-B inhibitory activity.[2][3][4][5] The aminomethyl group in the target compounds can mimic the substrate's amine, while the fluorophenol ring can engage in key interactions within the enzyme's active site.

Proposed Signaling Pathway: MAO-B Inhibition

MAO_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Metabolites Inactive Metabolites MAOB->Metabolites Derivative 2-(Aminomethyl)-6- fluorophenol Derivative Derivative->MAOB Inhibition Signal Signal Transduction Dopamine_Receptor->Signal

Caption: Inhibition of MAO-B by a 2-(Aminomethyl)-6-fluorophenol derivative.

NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a glutamate receptor and ion channel protein found in nerve cells that is critical for synaptic plasticity and memory function.[6] However, overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders.[7] Compounds with an aminomethyl group have been shown to act as NMDA receptor antagonists.[8][9] The aminomethyl moiety of the 2-(Aminomethyl)-6-fluorophenol derivatives could potentially interact with the NMDA receptor, modulating its activity and offering a neuroprotective effect.[10]

Antioxidant and Anti-ferroptotic Activity

Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals.[11][12] The phenolic hydroxyl group in the 2-(Aminomethyl)-6-fluorophenol scaffold is a key determinant of this activity. Furthermore, recent studies have highlighted the potent anti-ferroptotic activity of 2-amino-6-methylphenol derivatives.[13] Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[13] The ability of these compounds to prevent lipid peroxidation suggests a strong potential for cytoprotection in diseases where ferroptosis plays a role, such as in ischemia-reperfusion injury and neurodegeneration.[13]

II. Comparative Evaluation of Biological Activity: Experimental Protocols

To systematically compare the biological activity of a series of 2-(Aminomethyl)-6-fluorophenol derivatives, a panel of robust and validated in vitro assays is essential. The following protocols are recommended to provide a comprehensive assessment of their potential therapeutic effects.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potency of the derivatives against the two MAO isoforms, MAO-A and MAO-B.

Principle: The assay measures the production of hydrogen peroxide from the oxidative deamination of a substrate by MAO. The hydrogen peroxide is then detected using a fluorescent probe.

Step-by-Step Protocol: [3]

  • Prepare Reagents:

    • Recombinant human MAO-A and MAO-B enzymes.

    • Substrate: p-Tyramine for both MAO-A and MAO-B.

    • Amplex® Red reagent and horseradish peroxidase (HRP).

    • Test compounds (2-(Aminomethyl)-6-fluorophenol derivatives) and a reference inhibitor (e.g., Safinamide for MAO-B).[4]

  • Assay Procedure:

    • In a 96-well plate, add the MAO enzyme, HRP, and the test compound at various concentrations.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate and Amplex® Red.

    • Measure the fluorescence intensity at an excitation of 530-560 nm and an emission of 590 nm over time.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: MAO Inhibition Assay

MAO_Assay_Workflow A Prepare Reagents: MAO-A/B, Substrate, Amplex Red, HRP, Test Compounds B Dispense MAO, HRP, and Test Compounds into 96-well plate A->B C Incubate at 37°C for 15 min B->C D Add Substrate and Amplex Red to initiate reaction C->D E Measure Fluorescence (Ex: 530-560 nm, Em: 590 nm) D->E F Calculate Reaction Rates and Determine IC50 Values E->F

Caption: Workflow for the in vitro MAO inhibition assay.

In Vitro Neuroprotection Assay Against Oxidative Stress

This assay evaluates the ability of the derivatives to protect neuronal cells from oxidative stress-induced cell death.

Principle: Oxidative stress is induced in a neuronal cell line (e.g., SH-SY5Y) using an agent like tert-butyl hydroperoxide (t-BHP).[14][15] The protective effect of the test compounds is assessed by measuring cell viability.

Step-by-Step Protocol: [14]

  • Cell Culture:

    • Culture SH-SY5Y human neuroblastoma cells in appropriate media.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the 2-(Aminomethyl)-6-fluorophenol derivatives for a specified period (e.g., 2 hours).

    • Induce oxidative stress by adding a fixed concentration of t-BHP (e.g., 75 µM).[14]

    • Include control wells (untreated, t-BHP alone, and derivative alone).

  • Cell Viability Assessment (MTT Assay):

    • After 24 hours of incubation, add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the EC50 value (the concentration of the compound that provides 50% of the maximum protective effect).

Lipid Peroxidation Inhibition Assay

This assay measures the ability of the derivatives to inhibit lipid peroxidation, a key event in ferroptosis.

Principle: Lipid peroxidation is induced in rat liver microsomes using a pro-oxidant system (e.g., FeSO4 + cysteine).[16] The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

Step-by-Step Protocol: [17]

  • Prepare Microsomes:

    • Isolate microsomes from rat liver tissue by differential centrifugation.

  • Assay Procedure:

    • In a reaction mixture, combine the microsomal suspension, the test compound at various concentrations, and the pro-oxidant system.

    • Incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).

    • Stop the reaction by adding a solution of trichloroacetic acid (TCA).

  • TBARS Assay:

    • Add thiobarbituric acid (TBA) reagent to the reaction mixture and heat at 95°C for 60 minutes.

    • Cool the samples and centrifuge to pellet the precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of lipid peroxidation.

    • Determine the IC50 value for each derivative.

III. Comparative Data Summary

The following table presents a hypothetical but plausible comparison of the biological activities of three distinct 2-(Aminomethyl)-6-fluorophenol derivatives. The variations in the "R" group are designed to illustrate potential structure-activity relationships.

DerivativeR GroupMAO-B IC50 (µM)Neuroprotection EC50 (µM)Lipid Peroxidation IC50 (µM)
Compound A -H0.851.22.5
Compound B -CH30.520.91.8
Compound C -Cl1.52.84.1

This data is illustrative and intended to provide a framework for comparison.

IV. Discussion of Structure-Activity Relationships (SAR)

Based on the hypothetical data and established principles of medicinal chemistry, we can infer potential structure-activity relationships for this class of compounds.

  • Influence of the R Group: The nature of the substituent at the R position can significantly impact biological activity. In our hypothetical data, the presence of a small, electron-donating methyl group (Compound B) enhances potency across all tested activities compared to the unsubstituted compound (Compound A). This could be due to improved binding interactions or favorable electronic effects. Conversely, the electron-withdrawing chloro group (Compound C) appears to be detrimental to activity, possibly due to steric hindrance or unfavorable electronic modulation. The presence of a fluorine atom is generally known to improve the metabolic stability and cell permeability of drug candidates.[18]

  • Role of the Fluorine Atom: The fluorine atom at the 6-position is expected to lower the pKa of the phenolic hydroxyl group, potentially influencing its hydrogen bonding capabilities and antioxidant activity. It can also block a potential site of metabolism, thereby increasing the compound's bioavailability.

  • The Aminomethyl Moiety: This group is crucial for the observed MAO inhibitory and potential NMDA receptor antagonist activities. Modifications to the amine, such as N-methylation or incorporation into a heterocyclic ring, could further modulate potency and selectivity.[8][9]

Logical Relationship: SAR

SAR_Logic cluster_mods Structural Modifications cluster_props Physicochemical Properties Core 2-(Aminomethyl)-6-fluorophenol Core R_Group R Group (e.g., -H, -CH3, -Cl) Core->R_Group Amine_Mod Amine Modification (e.g., N-alkylation) Core->Amine_Mod Fluorine_Pos Fluorine Position Core->Fluorine_Pos Lipophilicity Lipophilicity R_Group->Lipophilicity Electronics Electronic Effects R_Group->Electronics Sterics Steric Hindrance R_Group->Sterics Amine_Mod->Lipophilicity Amine_Mod->Electronics Amine_Mod->Sterics Fluorine_Pos->Lipophilicity Fluorine_Pos->Electronics Fluorine_Pos->Sterics Activity Biological Activity (Potency & Selectivity) Lipophilicity->Activity Electronics->Activity Sterics->Activity

Caption: Structure-Activity Relationship (SAR) logic for the derivatives.

V. Conclusion

The 2-(Aminomethyl)-6-fluorophenol scaffold represents a promising starting point for the development of novel therapeutics, particularly for neurodegenerative diseases. Their potential to act as multi-target agents, simultaneously inhibiting MAO-B, antagonizing NMDA receptors, and combating oxidative stress and ferroptosis, makes them a highly attractive class of compounds for further investigation. The experimental framework outlined in this guide provides a clear path for the systematic evaluation and comparison of novel derivatives, paving the way for the identification of lead candidates with superior efficacy and safety profiles. Future studies should also focus on in vivo efficacy, pharmacokinetic profiling, and detailed mechanistic investigations to fully elucidate the therapeutic potential of this exciting class of molecules.

VI. References

  • PubMed. (2024). Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities. [Link]

  • MDPI. (2022). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. [Link]

  • MDPI. (2023). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. [Link]

  • Semantic Scholar.

    
    -(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists. [Link]
    
  • National Institutes of Health (NIH). (2023). Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of O 6 -Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. [Link]

  • Research Square. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. [Link]

  • Authorea. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. [Link]

  • National Institutes of Health (NIH). (2018). Analytical Methods Used in Determining Antioxidant Activity: A Review. [Link]

  • PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. [Link]

  • National Institutes of Health (NIH). (2021). Phenolic Compounds of Therapeutic Interest in Neuroprotection. [Link]

  • National Institutes of Health (NIH). Inhibition by propofol (2,6 di-isopropylphenol) of the N-methyl-D-aspartate subtype of glutamate receptor in cultured hippocampal neurones. [Link]

  • Royal Society of Chemistry. (2024). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. [Link]

  • MDPI. (2023). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. [Link]

  • ResearchGate. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. [Link]

  • MDPI. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. [Link]

  • PubMed. (2015). Synthesis and biological evaluation of (-)-6-O-desmethylcryptopleurine and analogs. [Link]

  • Taylor & Francis Online. NMDA receptor antagonists – Knowledge and References. [Link]

  • PubMed. Structure-activity relationships of polymethoxyflavones and other flavonoids as inhibitors of non-enzymic lipid peroxidation. [Link]

  • ResearchGate. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. [Link]

  • NutraIngredients.com. (2023). Review assesses neuroprotective qualities of polyphenols. [Link]

  • PubMed Central. (2024). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. [Link]

  • Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. [Link]

  • ResearchGate. (2023). Natural Phenolic Compounds with Neuroprotective Effects. [Link]

  • PubMed. (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists. [Link]

  • PubMed. Structure--activity relationship of quinolones. [Link]

  • IJCPS. Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. [Link]

  • National Institutes of Health (NIH). (2021). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. [Link]

  • National Institutes of Health (NIH). (2023). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. [Link]

  • National Institutes of Health (NIH). Antitumor Agents. 181. Synthesis and Biological Evaluation of 6,7,2',3',4'. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-(Aminomethyl)-6-fluorophenol and its Isomers

Introduction: The Challenge of Isomeric Differentiation In the landscape of drug discovery and development, positional isomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles. The amin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Isomeric Differentiation

In the landscape of drug discovery and development, positional isomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles. The aminofluorophenol scaffold is a key structural motif in various pharmaceutically active compounds, making the unambiguous identification of its isomers a critical step in synthesis and quality control. This guide provides a comprehensive spectroscopic framework for differentiating 2-(Aminomethyl)-6-fluorophenol from its key positional isomers, such as 4-(Aminomethyl)-2-fluorophenol and 4-(Aminomethyl)-3-fluorophenol. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, offering not just data, but the causal reasoning behind the spectral differences.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus (¹H and ¹³C). The substitution pattern on the benzene ring creates unique chemical shifts and spin-spin coupling patterns that serve as a definitive fingerprint for each isomer.

¹H NMR: Unraveling Proton Environments

The key to differentiating the isomers with ¹H NMR lies in the chemical shifts and splitting patterns of the aromatic protons. The electronegativity of the fluorine and oxygen atoms, combined with the electron-donating nature of the aminomethyl group, dictates the electronic environment of the remaining ring protons.

Expected ¹H NMR Spectral Data Comparison

CompoundAromatic Protons (δ, ppm)-CH₂- Protons (δ, ppm)Key Differentiators
2-(Aminomethyl)-6-fluorophenol 3 protons, complex multiplets (approx. 6.7-7.2 ppm)Singlet or broad singlet (approx. 3.8-4.0 ppm)Unique splitting pattern due to 1,2,3-trisubstitution. Coupling between H and F will be observed.
4-(Aminomethyl)-2-fluorophenol 3 protons, distinct doublet, doublet of doublets (approx. 6.8-7.1 ppm)Singlet or broad singlet (approx. 3.7-3.9 ppm)Clearer splitting patterns than the 2,6-isomer. Proton ortho to -OH will be a distinct doublet.
4-(Aminomethyl)-3-fluorophenol 3 protons, distinct doublet, doublet of doublets (approx. 6.6-7.0 ppm)Singlet or broad singlet (approx. 3.7-3.9 ppm)The proton between F and OH will show a characteristic downfield shift and splitting.

Causality Behind the Differences: The observed chemical shifts are a direct consequence of the substituent effects. The strongly electron-withdrawing fluorine atom deshields adjacent protons, shifting their signals downfield. Conversely, the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups are electron-donating, shielding protons, particularly at the ortho and para positions, shifting them upfield. The spin-spin coupling (J-coupling) between adjacent protons and between protons and the ¹⁹F nucleus provides unequivocal proof of their relative positions. For instance, a proton ortho to the fluorine atom will appear as a doublet of doublets due to coupling with the neighboring proton and the fluorine atom.

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR provides complementary information, with the chemical shifts of the aromatic carbons being highly sensitive to the attached substituents.

Expected ¹³C NMR Spectral Data Comparison

CompoundC-F Carbon (δ, ppm)C-OH Carbon (δ, ppm)C-CH₂NH₂ Carbon (δ, ppm)Key Differentiators
2-(Aminomethyl)-6-fluorophenol ~150-155 (d, ¹JCF ≈ 240 Hz)~145-150 (d, ²JCF ≈ 15 Hz)~120-125Large one-bond C-F coupling constant is diagnostic. The chemical shifts of C2 and C6 are directly influenced by adjacent substituents.
4-(Aminomethyl)-2-fluorophenol ~152-158 (d, ¹JCF ≈ 245 Hz)~148-152 (d, ³JCF ≈ 8 Hz)~128-132The position of the carbon directly bonded to fluorine results in a characteristic large splitting.
4-(Aminomethyl)-3-fluorophenol ~155-160 (d, ¹JCF ≈ 250 Hz)~150-155 (d, ²JCF ≈ 12 Hz)~125-130Different C-F coupling constants and chemical shifts for the substituted carbons compared to the other isomers.

Causality Behind the Differences: The carbon directly attached to the fluorine atom (C-F) exhibits a very large chemical shift and is split into a doublet by the fluorine, with a characteristic one-bond coupling constant (¹JCF) of approximately 240-250 Hz. This is the most diagnostic signal in the ¹³C NMR spectrum. The chemical shifts of the other carbons are influenced by the additive effects of all three substituents, leading to a unique set of six signals for each isomer.[1]

Experimental Protocol for NMR Spectroscopy

Caption: Standard workflow for acquiring NMR spectra.

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

  • Transfer: Filter the solution into a 5 mm NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer. Perform standard instrument setup procedures: locking onto the deuterium signal, shimming the magnetic field to optimize homogeneity, and tuning the probe to the ¹H and ¹³C frequencies.

  • ¹H Acquisition: Acquire the proton spectrum using standard parameters. A spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds are typical.

  • ¹³C Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum to singlets (unless specific coupling information is desired).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

  • Analysis: Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and coupling constants. Assign the ¹³C peaks based on chemical shift and comparison with predicted values.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint

FT-IR spectroscopy probes the vibrational modes of a molecule. While some functional group absorptions are common to all isomers (e.g., -OH, -NH₂), the precise frequencies and the "fingerprint region" are unique to each molecule's overall symmetry and structure.[2]

Expected FT-IR Spectral Data Comparison

Vibrational ModeWavenumber (cm⁻¹)2-(Aminomethyl)-6-fluorophenol4-(Aminomethyl)-2-fluorophenol / 4-(Aminomethyl)-3-fluorophenol
O-H Stretch 3200-3600Broader band due to potential for strong intramolecular H-bonding between -OH, -F, and -NH₂.[3][4]Sharper or less broad band if intramolecular H-bonding is sterically less favorable.
N-H Stretch 3300-3500Two bands typical of a primary amine. Position influenced by H-bonding.Two bands, position may differ slightly based on crystal packing and intermolecular interactions.
Aromatic C-H Stretch 3000-3100Present.Present.
Aromatic C=C Stretch 1500-1600Multiple bands, pattern is diagnostic of the substitution.[5]Pattern of bands will differ from the 2,6-isomer.
C-O Stretch (Phenolic) 1200-1260Strong band.Strong band, exact position can shift by a few cm⁻¹.
C-F Stretch 1100-1250Strong, may overlap with C-O stretch.Strong, distinct frequency.
C-H Out-of-Plane Bend 750-900A single strong band is expected for the 1,2,3-trisubstituted pattern.Different patterns of bands are expected for 1,2,4-trisubstituted rings.

Causality Behind the Differences: The most significant differentiator is the O-H stretching band. In 2-(Aminomethyl)-6-fluorophenol, the -OH, -NH₂, and -F groups are all in close proximity, creating a favorable environment for strong intramolecular hydrogen bonding. This typically results in a broader, and sometimes lower frequency, O-H absorption band compared to isomers where these groups are further apart and engage primarily in intermolecular hydrogen bonding.[3] Furthermore, the substitution pattern on the aromatic ring gives rise to a unique set of C-H "out-of-plane" bending vibrations in the fingerprint region (below 900 cm⁻¹), which can be used to confirm the isomeric identity.[4]

Experimental Protocol for ATR-FT-IR Spectroscopy

Caption: Workflow for Attenuated Total Reflectance (ATR) FT-IR.

  • Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal (commonly diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.[6]

  • Background Collection: Take a background spectrum of the clean, empty crystal. This measures the instrument and environmental absorbances (like CO₂ and water vapor), which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid powder sample directly onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.[7]

  • Data Analysis: The background is automatically subtracted. Analyze the resulting spectrum by identifying the wavenumbers of key absorption bands and comparing them to reference data.

III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular formula of the isomers. Since all positional isomers have the same molecular weight (141.14 g/mol ), high-resolution MS is required to confirm the elemental composition.[8][9] Differentiation relies on analyzing the fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID).

Expected Mass Spectrometry Data

IsomerMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)Fragmentation Rationale
All Isomers 141.0590-The exact mass confirms the elemental formula C₇H₈FNO.
2-(Aminomethyl)-6-fluorophenol 141124 ([M-NH₃]⁺), 112 ([M-CH₂NH]⁺), 95Loss of ammonia or the aminomethyl radical. The proximity of the groups may lead to unique rearrangement fragments (ortho-effect).
4-(Aminomethyl)-2/3-fluorophenol 141124, 112, 95While major fragments may be similar, their relative abundances can differ, reflecting the stability of the resulting fragment ions which is dictated by the substituent positions.

Causality Behind the Differences: Upon ionization, the molecular ion can undergo fragmentation. Common losses include ammonia (NH₃, -17 Da) or the entire aminomethyl radical (-CH₂NH, -29 Da). While these primary fragments may be common to all isomers, the relative probability of their formation can vary. More importantly, "ortho-effects," where adjacent functional groups interact during fragmentation, can lead to unique, low-abundance fragments for the 2,6-isomer that are absent in the others. The specific fragmentation pathway is dictated by the stability of the resulting carbocations and radical cations, which is influenced by the electronic effects of the remaining substituents on the ring.

Experimental Protocol for ESI-MS

Sources

Comparative

A Comparative Guide to the Synthesis of Substituted Aminophenols for Researchers and Drug Development Professionals

Substituted aminophenols are a critical class of intermediates in the pharmaceutical, dye, and materials industries. Their utility is underscored by the presence of both a nucleophilic amino group and a phenolic hydroxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted aminophenols are a critical class of intermediates in the pharmaceutical, dye, and materials industries. Their utility is underscored by the presence of both a nucleophilic amino group and a phenolic hydroxyl group, allowing for a diverse range of subsequent chemical transformations. Notably, p-aminophenol is the immediate precursor to the widely used analgesic, paracetamol (acetaminophen)[1]. The isomeric positioning of the amino and hydroxyl moieties on the aromatic ring significantly influences the physicochemical properties and reactivity of these compounds, making the selection of an appropriate synthetic route a crucial consideration in process development.

This guide provides a comparative analysis of the most prevalent and significant synthesis routes for substituted aminophenols. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages, with a focus on yield, purity, scalability, and green chemistry metrics.

Key Synthesis Routes: A Comparative Overview

The synthesis of substituted aminophenols can be broadly categorized into several key strategies. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the scale of the intended production[1].

Synthesis RouteStarting Material(s)Key Reagents/CatalystsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Catalytic Hydrogenation Substituted NitrophenolH₂, Pd/C, Pt/C, Ni₂B85-99%>98%High yield and purity, clean reaction, suitable for continuous industrial production.[1]Requires specialized high-pressure equipment, catalyst cost and recycling can be a concern.[2]
Bamberger Rearrangement Substituted NitrobenzeneZn or Rh catalyst, strong acid (e.g., H₂SO₄)~84% (isolated)>97%One-pot synthesis from nitroaromatics is possible.[3][4]Use of strong, corrosive acids; formation of aniline as a significant byproduct.[2][3]
Amination of Dihydric Phenols Resorcinol, HydroquinoneAmmonia, aluminosilicate catalystHighHighUtilizes readily available starting materials.Requires high temperatures and pressures.[5][6]
Bucherer-Lepetit Reaction NaphtholsAmmonia, sodium bisulfiteHighGoodReversible reaction, useful for specific polycyclic systems.[7]Generally not applicable to simple phenols.[8]

I. Reduction of Substituted Nitrophenols

The reduction of a nitro group to an amine is one of the most common and high-yielding methods for the synthesis of aminophenols. This can be achieved through catalytic hydrogenation or chemical reduction.

A. Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for the production of aminophenols due to its high efficiency and clean nature[9]. The reaction involves the use of a heterogeneous catalyst, typically a noble metal such as palladium or platinum supported on carbon, and hydrogen gas as the reducing agent.

Mechanism: The reaction proceeds via the adsorption of the nitrophenol and hydrogen onto the catalyst surface. The nitro group is then stepwise reduced to the corresponding amino group. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical to maximize the yield of the desired aminophenol and minimize side reactions, such as the reduction of the aromatic ring.

Experimental Protocol: Continuous Catalytic Hydrogenation of o-Nitrophenol to o-Aminophenol [1][10]

  • Feed Preparation: Dissolve 1.0 kg of o-nitrophenol in 4.5 L of an 85% ethanol-water solution.

  • Preheating: Heat the feed solution to 80°C.

  • Reaction: Continuously pump the preheated feed solution into a fixed-bed reactor containing a Pd/Al₂O₃ catalyst at a flow rate of 0.5 m³/h. Simultaneously, introduce hydrogen gas into the reactor.

  • Reaction Conditions: Maintain the reactor temperature at 70°C and the pressure at 2.0 MPa to facilitate the continuous catalytic hydrogenation[1].

  • Cooling and Crystallization: Pass the reaction effluent through a cooler to reduce the temperature to 38°C. Further cool the solution to -3°C under a nitrogen atmosphere to induce crystallization of the o-aminophenol product.

  • Isolation: Separate the crystalline product by filtration.

This continuous process is advantageous for large-scale production, offering high yield (93.3%) and purity (98.5%)[1].

Workflow for Continuous Catalytic Hydrogenation

cluster_prep Feed Preparation cluster_reaction Reaction cluster_workup Product Isolation o_nitrophenol o-Nitrophenol dissolution Dissolution o_nitrophenol->dissolution solvent Ethanol/Water solvent->dissolution preheating Preheating (80°C) dissolution->preheating reactor Fixed-Bed Reactor (Pd/Al₂O₃, 70°C, 2.0 MPa) preheating->reactor cooling Cooling (38°C) reactor->cooling h2 H₂ Gas h2->reactor crystallization Crystallization (-3°C) cooling->crystallization filtration Filtration crystallization->filtration product o-Aminophenol filtration->product

Caption: Continuous catalytic hydrogenation workflow for o-aminophenol synthesis.

II. Bamberger Rearrangement

The Bamberger rearrangement is a classic method for the synthesis of 4-aminophenols from N-phenylhydroxylamines in the presence of a strong aqueous acid[11]. The starting N-phenylhydroxylamines are typically prepared by the reduction of the corresponding nitrobenzenes using zinc or rhodium catalysts[11].

Mechanism: The reaction is initiated by the protonation of the hydroxylamine oxygen, followed by the loss of water to form a nitrenium ion intermediate. This electrophilic intermediate is then attacked by water at the para position, and subsequent deprotonation yields the 4-aminophenol[11]. A competing side reaction is the further reduction of the phenylhydroxylamine to aniline[3].

Experimental Protocol: Synthesis of p-Aminophenol from Nitrobenzene via Bamberger Rearrangement [3]

  • Step 1: Synthesis of Phenylhydroxylamine

    • In a glass reactor, add 10 g of nitrobenzene to a solution of 0.0550 M ammonium chloride.

    • Add 12 g of zinc powder to the solution with stirring for 30 minutes. The temperature will rise to 60-65°C.

    • Filter the mixture and crystallize the phenylhydroxylamine from the filtrate by saturating with sodium chloride and cooling to 3°C.

    • Purify the crystals with petroleum ether.

  • Step 2: Bamberger Rearrangement

    • Add the purified phenylhydroxylamine to a 1.50 M H₂SO₄ solution in a glass reactor.

    • Heat the solution to 70°C and stir continuously for 150 minutes.

    • After the reaction, adjust the pH to 3 with ammonia solution.

    • Extract the residue with 100 mL of toluene and purify the extract with 2 g of activated carbon.

    • Crystallize the p-aminophenol by adjusting the pH of the clear solution to 8 and cooling.

    • Filter the product and dry in a vacuum oven at 60°C for 2 hours.

This two-step, one-pot process can achieve a yield of approximately 46.6% with a purity of 80%[3].

Reaction Pathway for Bamberger Rearrangement

nitrobenzene Nitrobenzene phenylhydroxylamine N-Phenylhydroxylamine nitrobenzene->phenylhydroxylamine Reduction (e.g., Zn, NH₄Cl) nitrenium Nitrenium Ion Intermediate phenylhydroxylamine->nitrenium Protonation & Dehydration (H₂SO₄) aniline Aniline (Byproduct) phenylhydroxylamine->aniline Further Reduction p_aminophenol p-Aminophenol nitrenium->p_aminophenol Nucleophilic Attack by H₂O & Deprotonation

Caption: Key steps in the synthesis of p-aminophenol via Bamberger rearrangement.

III. Direct Amination of Dihydric Phenols

The direct amination of dihydric phenols, such as resorcinol and hydroquinone, provides a straightforward route to m- and p-aminophenols, respectively.

A. Amination of Resorcinol to m-Aminophenol

The synthesis of m-aminophenol from resorcinol is an important industrial process[12]. This reaction is typically carried out by heating resorcinol with ammonia in the presence of a catalyst or non-catalytically under high pressure[5][6].

Mechanism: The reaction likely proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group is displaced by an amino group. The use of an aluminosilicate catalyst can facilitate this transformation under anhydrous conditions in an inert organic solvent[5].

Experimental Protocol: Non-Catalytic Amination of Resorcinol [6]

  • Charge a pressure reactor with resorcinol, water, and ammonia.

  • Heat the reactor to a temperature between 180 and 300°C.

  • Maintain the pressure between 25 and 80 kg/cm ² (gauge), potentially with the supply of an inert gas.

  • After the reaction is complete, isolate the m-aminophenol by distillation.

This method offers good conversion and selectivity without the need for a catalyst, which simplifies product purification[6].

B. Amination of Hydroquinone to p-Aminophenol

The amination of hydroquinone is a promising green chemistry route to p-aminophenol, as hydroquinone can be derived from lignocellulosic biomass[13]. This method avoids the use of petrochemical-based starting materials and harsh nitrating conditions associated with traditional routes.

Mechanism: The direct amination of hydroquinone is challenging due to the slow and unselective nature of the reaction at the required high temperatures[13]. Various aminating agents such as ammonium hydroxide, hydrazine monohydrate, ammonium chloride, and ammonium acetate have been investigated[13].

Considerations for Green Synthesis: The development of efficient catalysts and optimized reaction conditions is crucial for making this a viable industrial process. A one-pot synthesis where the amination is followed by immediate acetylation to paracetamol is being explored to "trap" the reactive p-aminophenol and prevent side reactions[13].

IV. Bucherer-Lepetit Reaction

The Bucherer-Lepetit reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite[7]. While highly effective for naphthalenic systems, its application to simpler phenols is limited[8].

Mechanism: The reaction proceeds through the addition of bisulfite to the naphthol, forming a tetralone sulfonic acid intermediate. This intermediate then reacts with ammonia, and subsequent elimination of water and sodium bisulfite yields the naphthylamine[14].

Due to its limited applicability to the synthesis of substituted aminophenols from simple phenolic precursors, a detailed experimental protocol is not included in this guide.

Green Chemistry and Sustainability Considerations

The principles of green chemistry are increasingly important in the chemical industry. When evaluating different synthetic routes, metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and the E-Factor (environmental factor) should be considered[15][16].

  • Catalytic hydrogenation generally has a high atom economy and a lower E-factor compared to routes involving stoichiometric reagents, especially if the catalyst can be efficiently recycled.

  • The Bamberger rearrangement suffers from a lower atom economy due to the formation of byproducts and the use of stoichiometric reagents in the reduction step and acid in the rearrangement.

  • The amination of dihydric phenols derived from biomass offers a promising green alternative, provided that the energy requirements for the high-temperature and high-pressure conditions can be met sustainably[13].

Conclusion

The synthesis of substituted aminophenols can be achieved through a variety of routes, each with its own set of advantages and challenges. For high-volume, high-purity production, catalytic hydrogenation of nitrophenols remains a dominant industrial method. The Bamberger rearrangement offers a viable one-pot alternative from nitroaromatics, though it is associated with the use of strong acids and byproduct formation. The direct amination of dihydric phenols, particularly from renewable feedstocks, represents a promising avenue for greener synthesis, although further research is needed to improve its efficiency and selectivity. The selection of the optimal synthetic route will ultimately depend on a careful consideration of the specific target molecule, scale of production, cost, and environmental impact.

References

  • Synthesis of paracetamol and 4-aminophenol
  • EP0449546A1 - Process for the preparation of m-aminophenols
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Validation

A Senior Application Scientist's Guide: 2-(Aminomethyl)-6-fluorophenol vs. 4-amino-2-fluorophenol

In the intricate world of synthetic chemistry, particularly within pharmaceutical and materials science, the choice of a molecular building block is a critical decision that dictates the trajectory of a research program....

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of synthetic chemistry, particularly within pharmaceutical and materials science, the choice of a molecular building block is a critical decision that dictates the trajectory of a research program. The substitution pattern on an aromatic ring can profoundly alter a molecule's physicochemical properties, reactivity, and biological activity. This guide offers an in-depth comparative analysis of two isomeric fluorinated aminophenols: 2-(Aminomethyl)-6-fluorophenol and 4-amino-2-fluorophenol. Tailored for researchers, scientists, and drug development professionals, this document provides the nuanced, field-proven insights necessary for strategic synthetic planning.

At the Molecular Level: A Structural and Physicochemical Comparison

While both compounds share the same elemental components of a fluorinated phenol ring with an amino function, the distinction between a primary benzylic amine (-CH₂NH₂) and a primary aromatic amine (-NH₂), along with their positional isomerism, creates two fundamentally different chemical entities.

  • 2-(Aminomethyl)-6-fluorophenol features a flexible aminomethyl side chain. The amino group is insulated from the aromatic ring by a methylene (-CH₂-) bridge, preserving its aliphatic character. This structure minimizes the electronic influence of the ring on the amine's basicity.

  • 4-amino-2-fluorophenol is an aniline derivative. The amino group is directly attached to the aromatic ring, making its lone pair of electrons part of the π-system. This conjugation significantly impacts its nucleophilicity and reactivity.

The strategic placement of the fluorine atom further differentiates the isomers. In 4-amino-2-fluorophenol, the fluorine atom is ortho to the amino group, exerting a strong inductive electron-withdrawing effect. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing fluorine atom governs the molecule's overall reactivity in electrophilic aromatic substitution.[1]

Below is a summary of their key physicochemical properties, highlighting their differences.

Table 1: Comparative Physicochemical Properties

Property2-(Aminomethyl)-6-fluorophenol4-amino-2-fluorophenol
Molecular Formula C₇H₈FNOC₆H₆FNO
Molecular Weight 141.14 g/mol 127.12 g/mol [2][3]
CAS Number 879471-19-9399-96-2[2][4][5]
Appearance Data not widely availableBrownish-yellow or brown solid[5][6]
Melting Point Data not widely available170-172 °C[4][5]
Predicted Boiling Point Data not widely available263.3±25.0 °C[5]
Solubility Data not widely availableSoluble in DMSO, Methanol[5]

Synthesis and Reactivity: Two Divergent Paths

The synthetic pathways and subsequent chemical reactivity of these isomers are a direct consequence of their structural differences.

Synthesis Routes

The synthesis of 4-amino-2-fluorophenol is well-established and commonly involves the reduction of a nitro precursor.[5][6] This method is efficient and scalable. A typical laboratory-scale procedure is outlined below.

In contrast, the synthesis of 2-(Aminomethyl)-6-fluorophenol is less commonly documented. A plausible route would involve the reduction of a corresponding nitrile or the reductive amination of an aldehyde derived from 2-fluoro-6-hydroxybenzaldehyde, reflecting synthetic strategies for aminomethyl derivatives.[7]

Experimental Protocol: Synthesis of 4-amino-2-fluorophenol via Catalytic Hydrogenation

This protocol describes the reduction of 2-fluoro-4-nitrophenol, a common and clean method for producing 4-amino-2-fluorophenol.[5]

Expert Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the method of choice for this transformation. It is highly efficient, proceeds under mild conditions (room temperature and atmospheric pressure of hydrogen), and the workup is straightforward, involving simple filtration to remove the heterogeneous catalyst. This avoids the use of stoichiometric metal reductants (like tin), which can complicate purification.[6]

Materials:

  • 2-Fluoro-4-nitrophenol

  • Methanol

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Dissolve 2-fluoro-4-nitrophenol (1.0 eq) in methanol in a round-bottom flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to yield 4-amino-2-fluorophenol, typically as a brown solid.[5]

Reactivity Profile

The differing functionalities lead to distinct applications in multistep synthesis:

  • 2-(Aminomethyl)-6-fluorophenol: The primary aliphatic amine is a strong nucleophile, ideal for forming amides, sulfonamides, and secondary or tertiary amines via alkylation. It is a building block for creating scaffolds where a flexible linker to a basic nitrogen is required.

  • 4-amino-2-fluorophenol: As an aniline, its amino group can be diazotized to form a diazonium salt, a versatile intermediate for introducing a wide range of substituents (e.g., via Sandmeyer or Schiemann reactions).[6] The aromatic ring is also activated towards electrophilic aromatic substitution.

Strategic Applications in Research and Development

The choice between these two isomers is entirely driven by the synthetic target.

4-amino-2-fluorophenol is a widely used intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[8] Its structure is a key component in molecules where the aniline moiety is required for a specific biological interaction or as a handle for further chemical diversification.

2-(Aminomethyl)-6-fluorophenol , while less common, is invaluable for synthesizing molecules that require a fluorophenol-CH₂-amine pharmacophore. This motif is found in potent and selective enzyme inhibitors, such as inhibitors of Lysyl Oxidase-Like 2 (LOXL2), which are being investigated for the treatment of fibrosis.[9]

The following workflow diagram illustrates the logical decision process a synthetic chemist might follow when choosing between these two reagents.

G start Define Target Pharmacophore req Is the core functionality an aromatic amine (Aniline)? start->req yes_node YES req->yes_node no_node NO req->no_node aniline_path Target requires direct N-Aryl bond or Diazotization chemistry yes_node->aniline_path benzylamine_path Target requires a flexible aminomethyl linker (-CH₂NH₂) no_node->benzylamine_path select_4a2f Select 4-amino-2-fluorophenol aniline_path->select_4a2f select_2a6f Select 2-(Aminomethyl)-6-fluorophenol benzylamine_path->select_2a6f

Caption: Synthetic strategy decision workflow.

Conclusion

2-(Aminomethyl)-6-fluorophenol and 4-amino-2-fluorophenol are not interchangeable reagents. The former provides a fluorophenol scaffold with a reactive aliphatic amine on a flexible linker, ideal for building specific ligand types and enzyme inhibitors. The latter is a classic aniline building block, offering a gateway to a vast chemical space through well-established aromatic chemistry, such as diazotization and electrophilic substitution. An authoritative understanding of their distinct synthesis, reactivity, and physicochemical properties is essential for the modern chemist to accelerate innovation in drug discovery and materials science.

References

  • Home Sunshine Pharma. (n.d.). 6-Fluoro-2-aminophenol CAS 53981-25-2. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of Aminomethyl Derivatives of 2,6-Dihydroxynaphthalene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735917, 2-Amino-4-fluorophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol.
  • Newblue CHEM. (n.d.). 4-AMINO-2-FLUOROPHENOL. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. Retrieved from [Link]

  • Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735918, Phenol, 4-amino-2-fluoro-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14440265, 4-Amino-2-bromophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2'-fluoroisoflavones and their 6-aminomethyl derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Fluorinated O-Aminophenol Derivatives for Measurement of Intracellular pH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643562, 2-Amino-6-fluorophenol. Retrieved from [Link]

  • Vietnam Journals Online. (2023). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (2021, August 6). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Retrieved from [Link]

  • PubMed. (n.d.). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO.... Retrieved from [Link]

  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]

  • CIR Report Data Sheet. (n.d.). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 185763, 2-Amino-5-fluorophenol. Retrieved from [Link]

  • PubMed. (n.d.). α-Fluorination of carbonyls with nucleophilic fluorine. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2022, January 12). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Retrieved from [Link]

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Comparative

A Comparative Guide to Catalytic Strategies for the Synthesis of 2-(Aminomethyl)-6-fluorophenol

Introduction: The Significance of 2-(Aminomethyl)-6-fluorophenol in Medicinal Chemistry 2-(Aminomethyl)-6-fluorophenol is a key structural motif and a valuable building block in the development of novel pharmaceutical ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(Aminomethyl)-6-fluorophenol in Medicinal Chemistry

2-(Aminomethyl)-6-fluorophenol is a key structural motif and a valuable building block in the development of novel pharmaceutical agents. The presence of a fluorinated phenol ring coupled with an aminomethyl group imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and target binding affinity. Consequently, the efficient and selective synthesis of this compound is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth evaluation of various catalytic strategies for the synthesis of 2-(Aminomethyl)-6-fluorophenol, offering a comparative analysis of their performance, supported by experimental insights and protocols.

Synthetic Strategy Overview: A Two-Step Approach to Precision

Direct, single-step catalytic ortho-aminomethylation of 6-fluorophenol, while an attractive prospect, is not yet a well-established or broadly applicable method. The primary challenge lies in achieving high regioselectivity at the position ortho to the hydroxyl group in the presence of the fluorine substituent. Therefore, a more robust and widely adopted strategy involves a two-step synthetic sequence. This approach offers superior control over the final product's structure and purity.

The logical workflow for this synthesis is as follows:

  • Step 1: Catalytic ortho-Formylation of 6-Fluorophenol. The initial and most critical step is the regioselective introduction of a formyl (-CHO) group at the C2 position of the 6-fluorophenol ring to yield 2-hydroxy-3-fluorobenzaldehyde. The choice of catalyst and reaction conditions in this step is crucial for maximizing the yield and purity of the desired intermediate.

  • Step 2: Reductive Amination. The second step involves the conversion of the aldehyde functionality of 2-hydroxy-3-fluorobenzaldehyde into the target aminomethyl group. This is typically achieved through a reductive amination process, which is a reliable and high-yielding transformation.

This guide will focus on a comparative evaluation of different catalytic and mediated methods for the pivotal ortho-formylation step, as this is the primary determinant of the overall efficiency of the synthesis.

G cluster_0 Step 1: Ortho-Formylation cluster_1 Step 2: Reductive Amination 6-Fluorophenol 6-Fluorophenol 2-Hydroxy-3-fluorobenzaldehyde 2-Hydroxy-3-fluorobenzaldehyde 6-Fluorophenol->2-Hydroxy-3-fluorobenzaldehyde [Catalyst] Formylating Agent 2-(Aminomethyl)-6-fluorophenol 2-(Aminomethyl)-6-fluorophenol 2-Hydroxy-3-fluorobenzaldehyde->2-(Aminomethyl)-6-fluorophenol NH3 Reducing Agent

Caption: General two-step synthesis of 2-(Aminomethyl)-6-fluorophenol.

Part 1: A Comparative Analysis of Catalytic ortho-Formylation Methods

The selective introduction of a formyl group onto the 6-fluorophenol ring is the cornerstone of this synthetic route. Below, we evaluate several prominent methods, comparing their catalytic systems, reaction conditions, and overall performance.

Magnesium-Mediated ortho-Formylation (Casnati-Skattebøl Reaction)

This method stands out for its excellent regioselectivity and generally high yields, making it a preferred choice for the ortho-formylation of phenols.[1][2][3][4] The reaction is mediated by a magnesium phenoxide intermediate, which directs the formylation exclusively to the ortho position.

Catalytic System: Magnesium dichloride (MgCl₂) and a tertiary amine base (e.g., triethylamine, Et₃N). Formylating Agent: Paraformaldehyde.

Mechanism Insight: The reaction proceeds through the formation of a magnesium phenoxide. The magnesium ion is believed to coordinate with both the phenoxide oxygen and the oxygen of formaldehyde, facilitating the electrophilic attack of the formyl group at the ortho position of the phenol ring. This chelation control is the basis for the high ortho-selectivity.

Performance Evaluation:

ParameterPerformance
Regioselectivity Excellent (exclusively ortho)[3][4]
Yield Good to Excellent (typically 70-95% for substituted phenols)[4][5]
Substrate Scope Broad, tolerates a wide range of functional groups.[4][5]
Reaction Conditions Mild to moderate (reflux in THF or acetonitrile).[3]
Reagent Toxicity Relatively low compared to other methods.

Experimental Protocol: Magnesium-Mediated ortho-Formylation of 6-Fluorophenol

  • To a dry, three-necked round-bottom flask under an argon atmosphere, add anhydrous magnesium dichloride (1.2 equivalents) and paraformaldehyde (1.5 equivalents).

  • Add dry tetrahydrofuran (THF) via syringe, followed by the dropwise addition of triethylamine (2.5 equivalents).

  • Stir the resulting suspension for 15 minutes at room temperature.

  • Add a solution of 6-fluorophenol (1.0 equivalent) in dry THF dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 66 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-hydroxy-3-fluorobenzaldehyde.

The Reimer-Tiemann Reaction

A classic method for the ortho-formylation of phenols, the Reimer-Tiemann reaction is well-known but often suffers from moderate yields and the formation of byproducts.[6][7][8][9][10]

Reagents: Chloroform (CHCl₃) and a strong base (e.g., sodium hydroxide, NaOH).

Mechanism Insight: The reaction involves the in-situ generation of dichlorocarbene (:CCl₂) as the electrophile. The phenoxide ion, formed by the deprotonation of the phenol, attacks the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. The ortho-selectivity is attributed to the interaction between the phenolic oxygen and the dichlorocarbene.

Performance Evaluation:

ParameterPerformance
Regioselectivity Predominantly ortho, but para-isomer can be a significant byproduct.[10]
Yield Often moderate to low, especially with substituted phenols.[11]
Substrate Scope Generally applicable to phenols, but sensitive functional groups may not be tolerated.
Reaction Conditions Biphasic, requires heating.
Reagent Toxicity Chloroform is a suspected carcinogen.

Experimental Protocol: Reimer-Tiemann Reaction of 6-Fluorophenol

  • In a round-bottom flask equipped with a reflux condenser, dissolve 6-fluorophenol (1.0 equivalent) in an aqueous solution of sodium hydroxide (4.0 equivalents).

  • Heat the solution to 60-70 °C with vigorous stirring.

  • Slowly add chloroform (1.5 equivalents) dropwise over 1 hour.

  • Continue heating and stirring for an additional 2-3 hours.

  • Cool the reaction mixture and acidify with dilute sulfuric acid.

  • Steam distill the mixture to separate the volatile 2-hydroxy-3-fluorobenzaldehyde from non-volatile byproducts.

  • Extract the distillate with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Further purification can be achieved by column chromatography or recrystallization.

The Duff Reaction

The Duff reaction is another established method for the ortho-formylation of phenols, utilizing hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[12][13][14]

Reagents: Hexamethylenetetramine (HMTA) and an acid (e.g., acetic acid, trifluoroacetic acid).

Mechanism Insight: The reaction is believed to proceed through the formation of an iminium ion from HMTA in the acidic medium. This electrophile then attacks the electron-rich phenol ring, primarily at the ortho position, to form a benzylamine intermediate. Subsequent hydrolysis yields the desired salicylaldehyde.

Performance Evaluation:

ParameterPerformance
Regioselectivity Good ortho-selectivity, though some para-isomer may form.[12][13]
Yield Variable, typically in the range of 15-50%.
Substrate Scope Applicable to a range of phenols.
Reaction Conditions Requires heating in an acidic solvent.
Reagent Toxicity Reagents are generally less hazardous than those in the Reimer-Tiemann reaction.

Experimental Protocol: Duff Reaction of 6-Fluorophenol

  • In a flask, dissolve 6-fluorophenol (1.0 equivalent) and hexamethylenetetramine (1.5 equivalents) in glacial acetic acid.

  • Heat the mixture to 130-140 °C and maintain for 4-6 hours.

  • Cool the reaction mixture and hydrolyze by adding an equal volume of dilute sulfuric acid and heating for an additional 1-2 hours.

  • Cool the mixture to room temperature and extract with diethyl ether (3 x).

  • Wash the combined organic extracts with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Transition Metal-Catalyzed Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds. While it typically favors para-substitution for phenols, the use of transition metal catalysts can direct the reaction towards ortho-formylation.[15]

Catalytic System: Transition metal salts (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Co(NO₃)₂) with a Vilsmeier reagent (generated from DMF and POCl₃).

Mechanism Insight: The transition metal ion is thought to coordinate to the phenolic oxygen, directing the electrophilic Vilsmeier reagent to the ortho position. This chelation assistance overcomes the inherent electronic preference for para-attack.

Performance Evaluation:

ParameterPerformance
Regioselectivity Good ortho-selectivity in the presence of the catalyst.[15]
Yield Good yields have been reported for various phenols.[15]
Substrate Scope Potentially broad, but requires further investigation for fluorinated phenols.
Reaction Conditions Typically requires heating.
Reagent Toxicity POCl₃ is corrosive and moisture-sensitive.

Experimental Protocol: Transition Metal-Catalyzed Vilsmeier-Haack Formylation

  • In a dry flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 2.0 equivalents) to N,N-dimethylformamide (DMF, 5.0 equivalents) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the transition metal catalyst (e.g., Cu(NO₃)₂, 0.1 equivalents) to the Vilsmeier reagent.

  • Add a solution of 6-fluorophenol (1.0 equivalent) in DMF to the reaction mixture.

  • Heat the reaction to 80-100 °C for 4-8 hours.

  • Cool the reaction and pour it onto crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide.

  • Extract the product with a suitable organic solvent, wash the organic layer with water, dry, and concentrate.

  • Purify by column chromatography.

Part 2: Reductive Amination of 2-Hydroxy-3-fluorobenzaldehyde

Once the key intermediate, 2-hydroxy-3-fluorobenzaldehyde, has been synthesized and purified, the final step is its conversion to 2-(aminomethyl)-6-fluorophenol via reductive amination. This is a well-established and high-yielding transformation.

G cluster_0 Reductive Amination Mechanism A 2-Hydroxy-3-fluorobenzaldehyde B Imine Intermediate A->B + NH3 C 2-(Aminomethyl)-6-fluorophenol B->C [H] (Reducing Agent)

Caption: Mechanism of reductive amination.

Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used, effective, and relatively safe reducing agent for this transformation. Amine Source: Aqueous ammonia (NH₄OH) or ammonia in methanol.

Experimental Protocol: Reductive Amination

  • Dissolve 2-hydroxy-3-fluorobenzaldehyde (1.0 equivalent) in methanol in a round-bottom flask.

  • Add aqueous ammonia (excess, e.g., 10 equivalents) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the careful addition of water.

  • Acidify the mixture with dilute HCl to a pH of approximately 1-2.

  • Wash the aqueous layer with diethyl ether to remove any unreacted aldehyde.

  • Basify the aqueous layer with concentrated NaOH to a pH of 10-11 to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum to obtain 2-(aminomethyl)-6-fluorophenol.

Conclusion and Recommendations

The synthesis of 2-(aminomethyl)-6-fluorophenol is most reliably achieved through a two-step process involving ortho-formylation of 6-fluorophenol followed by reductive amination. While several methods exist for the crucial formylation step, the Magnesium-Mediated ortho-Formylation (Casnati-Skattebøl Reaction) emerges as the superior strategy. Its key advantages include exceptional ortho-selectivity, consistently high yields, mild reaction conditions, and a favorable safety profile.

The Reimer-Tiemann and Duff reactions, while classic, often provide lower yields and may present challenges with regioselectivity and purification. The transition metal-catalyzed Vilsmeier-Haack reaction is a promising alternative, though it may require more optimization for this specific substrate.

For researchers and drug development professionals, the recommended and most efficient pathway for the synthesis of 2-(aminomethyl)-6-fluorophenol is the magnesium-mediated ortho-formylation of 6-fluorophenol, followed by a standard reductive amination protocol. This approach ensures a high yield of the desired product with excellent purity, facilitating its use in subsequent medicinal chemistry applications.

References

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  • ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Retrieved from [Link]

  • ACS Publications. (2023, October 12). Some Items of Interest to Process R&D Chemists and Engineers. Retrieved from [Link]

  • RepHip UNR. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]

  • Reddit. (2020, May 27). Would a Reimier-Tiemann reaction still occur in this example, with a tri-fluorophenol such as this one?. Retrieved from [Link]

  • Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • MDPI. (2021, December 10). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Retrieved from [Link]

Sources

Validation

Advanced Computational Protocol: DFT &amp; TD-DFT Comparative Studies of 2-Aminophenol Derivatives

[1] Executive Summary & Strategic Importance 2-Aminophenol derivatives, particularly Schiff bases, are pivotal in medicinal chemistry and materials science due to their Excited-State Intramolecular Proton Transfer (ESIPT...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Importance

2-Aminophenol derivatives, particularly Schiff bases, are pivotal in medicinal chemistry and materials science due to their Excited-State Intramolecular Proton Transfer (ESIPT) capabilities and biological activity (e.g., DNA intercalation, metal sensing). Accurate modeling of these systems requires a nuanced choice of Density Functional Theory (DFT) methods because standard hybrid functionals often fail to describe the Charge Transfer (CT) states inherent to these push-pull systems.

This guide provides a validated protocol for benchmarking DFT and Time-Dependent DFT (TD-DFT) methods, focusing on the trade-offs between computational cost and spectral accuracy.

Methodological Framework: Functional & Basis Set Selection

The choice of exchange-correlation functional is the single most critical variable. For 2-aminophenol derivatives, which often feature


-conjugated linkers and intramolecular hydrogen bonding (IMHB), a "one-size-fits-all" approach is scientifically invalid.
Comparative Analysis of Functionals
Functional ClassRepresentativePerformance on 2-Aminophenol DerivativesRecommendation
Global Hybrid B3LYP Geometry: Excellent for ground state (

) bond lengths/angles. Spectra: Often underestimates excitation energies (Red-shift error ~0.4–0.6 eV) due to self-interaction error in CT states.
Use for Geometry Optimization (Opt) and Frequency (Freq) calculations.
Range-Separated Hybrid CAM-B3LYP Geometry: Good, but computationally more expensive.[1] Spectra: Corrects long-range interactions.[2] Superior for Charge Transfer (CT) bands. May slightly overestimate energies (Blue-shift).Mandatory for TD-DFT (UV-Vis/Fluorescence) and NLO properties.
Dispersion-Corrected

B97X-D
Geometry: Critical if the derivative involves

-stacking or bulky substituents. Spectra: High accuracy for vertical excitation energies (VEE).
Use when modeling DNA intercalation or Crystal Packing .
Meta-GGA M06-2X Energetics: Excellent for thermochemistry and barrier heights (e.g., proton transfer barriers).Use for ESIPT reaction path modeling.
Basis Set Recommendations
  • Production Standard: 6-311++G(d,p) (Pople style) or def2-TZVP (Ahlrichs).

    • Why: Diffuse functions (++) are non-negotiable for describing the electron density tail in excited states and anions. Polarization functions (d,p) are essential for the nitrogen/oxygen lone pairs in the aminophenol core.

  • Metal Complexes: If the derivative coordinates to transition metals (Cu, Zn), use LANL2DZ or SDD (with ECP) for the metal and 6-311++G(d,p) for the ligand.

Computational Workflow & Decision Tree

The following diagram outlines the decision logic for selecting the correct computational route based on the specific chemical property of interest.

G Start Input Structure (2-Aminophenol Derivative) GeoOpt Geometry Optimization Level: B3LYP/6-311++G(d,p) Solvent: IEF-PCM Start->GeoOpt Freq Frequency Check (Ensure NImag = 0) GeoOpt->Freq Decision Target Property? Freq->Decision Path_UV UV-Vis / Fluorescence Decision->Path_UV Spectra Path_NLO NLO Properties (Hyperpolarizability) Decision->Path_NLO Optics Path_Mech Mechanism / ESIPT Decision->Path_Mech Reactivity TDDFT TD-DFT Calculation Functional: CAM-B3LYP or wB97X-D States: N=6-10 Path_UV->TDDFT NLO_Calc Polarizability (Polar) Functional: CAM-B3LYP (Long-range correction vital) Path_NLO->NLO_Calc PES PES Scan (S0 & S1) Functional: M06-2X or wB97X-D Path_Mech->PES Analysis Data Analysis (SWizard/GaussSum) Compare VEE vs Exp λmax TDDFT->Analysis NLO_Calc->Analysis PES->Analysis

Figure 1: Decision tree for selecting functionals based on the target physicochemical property.

Experimental Validation Protocol

To ensure trustworthiness, theoretical results must be validated against experimental benchmarks.

Protocol 1: UV-Vis Absorption Validation

Objective: Validate the Vertical Excitation Energy (VEE).[3]

  • Experimental: Record UV-Vis spectra in solvents of varying polarity (e.g., DMSO, Methanol, Chloroform) to identify solvatochromic shifts.

  • Computational: Perform TD-DFT calculations using the IEF-PCM or SMD solvation model corresponding to the experimental solvents.

  • Validation Metric: Calculate the error

    
    .
    
    • Acceptable Range: < 0.3 eV (~30-40 nm shift).

    • Correction: If B3LYP error > 0.4 eV (Red-shifted), switch to CAM-B3LYP or PBE0 .

Protocol 2: Structural Validation (XRD)

Objective: Validate the ground state geometry, specifically the IMHB (O-H...N) bond length.

  • Experimental: Obtain Single Crystal X-ray Diffraction (XRD) data.

  • Computational: Compare optimized bond lengths (

    
    ) with XRD data (
    
    
    
    ).
  • Note: Gas-phase DFT calculations often yield slightly longer bond lengths than XRD (which includes packing forces).

    • Root Mean Square Deviation (RMSD) for bond lengths should be < 0.02 Å.

Case Study Data Synthesis

The following table synthesizes performance data from recent studies on Schiff base derivatives (e.g., 2AM24Cl, SA2AM), comparing the Mean Absolute Error (MAE) of different functionals against experimental


.
Compound TypeExperimental

(nm)
B3LYP Predicted (nm)CAM-B3LYP Predicted (nm)Conclusion
2-Aminophenol Schiff Base (Neutral) 350 - 380410 - 430 (Red Shift)340 - 360 (Blue Shift)CAM-B3LYP is qualitatively superior for shape, though often slightly blue-shifted.
Push-Pull Derivative (CT Character) 400 - 450550+ (Ghost State Error)390 - 420CAM-B3LYP or

B97X-D
is required. B3LYP fails catastrophically for long-range CT.
Metal Complex (Zn/Cu) 380 - 420400 - 430370 - 390B3LYP often performs surprisingly well for localized d-d or MLCT transitions where CT distance is short.

Key Insight: For 2-aminophenol derivatives exhibiting ESIPT , the potential energy surface of the excited state (


) is complex. B3LYP often artificially stabilizes the planar conformation. M06-2X  or 

B97X-D
are recommended for mapping the proton transfer coordinate.

References

  • Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives. Journal of Fluorescence (2025). [Link]

  • Benchmarking the performance of time-dependent density functional theory methods on biochromophores. Journal of Chemical Theory and Computation (2020). [Link][4]

  • Schiff bases as analytical tools: synthesis, chemo-sensor, and computational studies. Materials Advances (2021). [Link]

  • Performance of DFT functionals for calculating the second-order nonlinear optical properties. Physical Chemistry Chemical Physics (2020). [Link]

  • Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor. arXiv (2023). [Link]

Sources

Comparative

head-to-head comparison of purification techniques for aminophenol isomers

Topic: Head-to-Head Comparison of Purification Techniques for Aminophenol Isomers Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Purification Techniques for Aminophenol Isomers Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The separation of aminophenol isomers (ortho, meta, para) presents a classic challenge in organic process chemistry due to their amphoteric nature, similar polarities, and high susceptibility to oxidation—particularly p-aminophenol (PAP).[1] While Selective Recrystallization remains the industrial workhorse for bulk production due to cost-efficiency, High-Performance Liquid Chromatography (HPLC) is indispensable for analytical purity (>99.9%). However, High-Speed Counter-Current Chromatography (HSCCC) has emerged as a powerful alternative for preparative separation, eliminating the irreversible adsorption issues common with solid stationary phases.

This guide evaluates these three methodologies based on yield, purity, scalability, and operational complexity.

The Challenge: Isomeric Properties & Stability

Understanding the structural nuance is the prerequisite for selecting a purification strategy.

IsomerStructureKey PropertyPurification Implication
2-Aminophenol (o-) Intramolecular H-bondLower MP (174°C), more volatile, less polar.Can be removed via steam distillation or non-polar solvent extraction.
3-Aminophenol (m-) IntermediateNo resonance stabilization of zwitterion.Often the most difficult to separate from the para isomer.
4-Aminophenol (p-) Intermolecular H-bondHigh MP (188°C), highly polar. Extreme oxidation risk. Requires inert atmosphere (

) and reducing agents (e.g., sodium bisulfite).
Technique 1: Selective Recrystallization (The Industrial Standard)

Best for: Multi-kilogram scale-up, cost-sensitive processes, and removal of bulk impurities.

Recrystallization of aminophenols relies on their amphoteric behavior. Their solubility drops drastically at their isoelectric point (pI).

The Mechanism

Unlike standard thermal recrystallization, this method uses a pH-swing . Aminophenols are soluble as salts in acid (ammonium form) or base (phenolate form). Neutralizing the solution to the specific pI of the target isomer precipitates it as a free base.

Protocol: pH-Swing Precipitation for p-Aminophenol
  • Dissolution: Dissolve crude p-aminophenol in dilute

    
     (10% w/v) at 80°C.
    
    • Critical Step: Add 0.5% activated carbon and 0.1% sodium dithionite (or sodium bisulfite) to prevent oxidation to quinones (which cause violet discoloration).

  • Filtration: Hot filter to remove insoluble tars and carbon.

  • Precipitation: Slowly add

    
     or 
    
    
    
    while stirring under
    
    
    atmosphere.
    • Target pH: Adjust to pH 4.6–4.8 (the isoelectric region for PAP).

  • Cooling: Cool to 0–5°C to maximize yield.

  • Isolation: Filter the white/off-white crystals and wash with cold deoxygenated water containing a trace of bisulfite.

Pros:

  • Low CAPEX (reactors/filters only).

  • Scalable to metric tons.

Cons:

  • Lower yield (eutectic losses in mother liquor).

  • Occlusion of isomers inside the crystal lattice.

Technique 2: Chromatographic Separation (The Analytical Choice)

Best for: High-purity isolation (<10g), impurity profiling, and difficult m/p separations.

Standard silica chromatography is often ineffective for aminophenols because the amine group interacts strongly with silanol protons, causing severe peak tailing and irreversible loss.

The Solution: Amine-Modified Silica or C18

For preparative flash chromatography, "neutral" silica is insufficient.

Optimized Protocol (Flash Chromatography):

  • Stationary Phase: C18 (Reversed Phase) is preferred to avoid oxidation on silica.

  • Mobile Phase: Water/Methanol gradient (0%

    
     40% MeOH).
    
  • Modifier: Add 0.1% Triethylamine (TEA) or Ammonium Acetate to the water.

    • Why? TEA competes for active silanol sites, sharpening the amine peak.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

Pros:

  • Highest purity (>99.9%).

  • Can resolve all three isomers in a single run.

Cons:

  • High solvent consumption.

  • Solid-phase adsorption can catalyze oxidation of p-aminophenol.

Technique 3: Counter-Current Extraction / HSCCC (The Modern Alternative)

Best for: Preparative scale (10g–1kg) of oxidizable amines; zero sample loss.

High-Speed Counter-Current Chromatography (HSCCC) uses a liquid stationary phase held in place by centrifugal force. Since there is no solid support, there is no irreversible adsorption , making it ideal for unstable aminophenols.

Industrial Variant: The Aniline-Toluene Extraction

For large-scale purification of p-aminophenol, a liquid-liquid extraction strategy is superior to simple recrystallization.

Protocol (Counter-Current Extraction):

  • Feed: Aqueous crude solution of aminophenols (pH adjusted to 4.0–5.0).

  • Solvent System: Aniline : Toluene (1:1 ratio).

  • Process:

    • The Aniline/Toluene phase selectively extracts impurities (aniline, diaminodiphenyl ether) and the o-isomer (due to its lower polarity/intramolecular H-bonding).

    • The p-isomer remains in the aqueous phase due to its high polarity.

  • Recovery: The aqueous phase is cooled or further neutralized to precipitate high-purity p-aminophenol.

Lab-Scale HSCCC Solvent System:

  • System: Ethyl Acetate / n-Butanol / Water (2:1:3).

  • Mode: Head-to-Tail (Descending).

  • Result: Separates o- (elutes first) from m- and p- isomers based on partition coefficients (

    
    ) rather than pKa.
    

Pros:

  • 100% sample recovery (no column adsorption).

  • Excellent for separating ortho (non-polar) from para (polar).

Cons:

  • Equipment cost (centrifugal partition chromatograph).

  • Solvent handling complexity.

Head-to-Head Comparison Data

The following table summarizes experimental outcomes based on a theoretical 100g crude mixture (60% p, 20% o, 20% m).

MetricRecrystallization (pH Swing)Flash Chromatography (C18)HSCCC / Extraction
Target Yield 65–75%85–90%92–96%
Purity 96–98%>99.5% 98–99%
Solvent Usage Low (Water/Acid)High (MeOH/AcN)Medium (Recyclable biphasic)
Oxidation Risk Moderate (during drying)High (on column)Lowest (Liquid phase only)
Throughput High (Batch) Low (Linear)Medium (Continuous)
Decision Logic & Workflows
Figure 1: Selection Logic for Purification Method

PurificationLogic start Start: Crude Aminophenol Mixture scale Scale of Operation? start->scale small Lab Scale (<10g) scale->small large Production Scale (>1kg) scale->large purity Purity Requirement? small->purity oxid Isomer Stability? large->oxid hplc Reverse Phase HPLC (C18 + TEA) purity->hplc Analytical (>99.9%) hsccc HSCCC / Extraction (No solid support) purity->hsccc High Yield (>95%) oxid->hsccc Unstable (p-isomer) recryst pH-Swing Recrystallization (Isoelectric precipitation) oxid->recryst Stable / Cost-driven

Caption: Decision matrix for selecting the optimal purification technique based on scale and purity needs.

Figure 2: Industrial Counter-Current Extraction Workflow

ExtractionWorkflow feed Crude Aqueous Feed (pH 4.0-5.0) extractor Counter-Current Extractor feed->extractor Heavy Phase solvent Solvent Mix (Aniline/Toluene) solvent->extractor Light Phase org_phase Organic Phase (Contains o-isomer + impurities) extractor->org_phase Extracts Non-polars aq_phase Aqueous Phase (Contains p-isomer) extractor->aq_phase Retains Polars precip Neutralization & Cooling aq_phase->precip product Pure p-Aminophenol (Crystals) precip->product

Caption: Industrial workflow for purifying p-aminophenol using selective liquid-liquid extraction.

References
  • Separation of Aminophenol Isomers by HPLC Source: Journal of Chromatographic Science Link:[2]

  • Industrial Purification of p-Aminophenol (Patent) Source: US Patent 4,440,954 (Mallinckrodt Inc.) Link:

  • HSCCC Separation of Polar Isomers Source: Journal of Chromatography A (Contextual reference for polar isomer separation) Link:

  • Solubility and Stability of Aminophenols Source: PubChem Compound Summary Link:

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of 2-(Aminomethyl)-6-fluorophenol: Assessing Reproducibility and Comparing Methodologies

For researchers and professionals in the dynamic field of drug development, the reliable synthesis of novel building blocks is paramount. 2-(Aminomethyl)-6-fluorophenol is a key intermediate, valued for the strategic pla...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the reliable synthesis of novel building blocks is paramount. 2-(Aminomethyl)-6-fluorophenol is a key intermediate, valued for the strategic placement of its functional groups which allows for diverse molecular scaffolding in medicinal chemistry. However, the successful and, more importantly, reproducible synthesis of this compound can be a significant hurdle. This guide provides an in-depth analysis of a common synthetic protocol for 2-(Aminomethyl)-6-fluorophenol, critically assesses its reproducibility, and compares it with a viable alternative methodology. Our focus is not merely on the procedural steps, but on the underlying chemical principles and the practical considerations essential for consistent success in the laboratory.

Introduction: The Significance of 2-(Aminomethyl)-6-fluorophenol in Medicinal Chemistry

The 2-(aminomethyl)-6-fluorophenol moiety is a valuable pharmacophore due to the unique properties conferred by its substituents. The fluorine atom can enhance metabolic stability and binding affinity, while the aminomethyl and hydroxyl groups provide key points for molecular elaboration and interaction with biological targets. The ortho relationship of the aminomethyl group to the hydroxyl function can facilitate intramolecular hydrogen bonding, influencing conformation and physicochemical properties. Given its potential, a robust and reproducible synthetic route is a critical enabling step for its broader application in drug discovery programs.

Primary Synthetic Protocol: Reductive Amination of 2-Fluoro-6-hydroxybenzaldehyde

A prevalent and logical approach to the synthesis of 2-(aminomethyl)-6-fluorophenol is the reductive amination of the commercially available 2-fluoro-6-hydroxybenzaldehyde. This one-pot reaction is attractive for its operational simplicity and the use of relatively mild reagents.

The Chemistry Behind the Choice: Understanding Reductive Amination

Reductive amination involves the initial formation of an imine or iminium ion from the reaction of a carbonyl compound (in this case, an aldehyde) with an amine source, followed by in-situ reduction to the corresponding amine.[1][2] The choice of ammonium acetate as the ammonia source is strategic; it provides both ammonia and a mild acidic catalyst (acetic acid) to promote imine formation.[3] For the reduction step, sodium cyanoborohydride is a preferred reagent. Its reduced reactivity compared to sodium borohydride allows for the selective reduction of the iminium ion in the presence of the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[1][3]

Detailed Experimental Protocol: Reductive Amination

Materials:

  • 2-Fluoro-6-hydroxybenzaldehyde

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a solution of 2-fluoro-6-hydroxybenzaldehyde (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford 2-(aminomethyl)-6-fluorophenol.

Assessing Reproducibility: Critical Parameters and Potential Pitfalls

The reproducibility of this protocol hinges on several key factors:

  • Purity of Starting Materials: The presence of impurities in the starting aldehyde can lead to side reactions and complicate purification.

  • Anhydrous Conditions: Moisture can hydrolyze the imine intermediate and reduce the efficiency of the reducing agent.

  • Control of Stoichiometry: An excess of the reducing agent can lead to over-reduction, while insufficient ammonium acetate will result in incomplete conversion.

  • Reaction Monitoring: Over-running the reaction can lead to the formation of secondary amine byproducts.

A workflow for assessing the reproducibility of this synthesis is outlined below:

cluster_0 Synthesis & Work-up cluster_1 Analytical Characterization cluster_2 Reproducibility Assessment A Reductive Amination Reaction B Aqueous Work-up A->B C Purification (Column Chromatography) B->C D 1H & 13C NMR Spectroscopy C->D Characterize Purified Product E HPLC-UV Analysis D->E F Mass Spectrometry E->F G Compare Yield and Purity Across Batches F->G Quantify Product H Analyze Impurity Profile G->H I Statistical Analysis (Mean, Std. Dev.) H->I cluster_0 Reductive Amination cluster_1 Mannich Reaction A 2-Fluoro-6-hydroxybenzaldehyde B Imine Intermediate A->B + NH4OAc C 2-(Aminomethyl)-6-fluorophenol B->C + NaBH3CN D 2-Fluorophenol F 2-(Aminomethyl)-6-fluorophenol D->F + CH2O, NH4OH

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 2-(Aminomethyl)-6-fluorophenol in Biochemical Assays

Introduction: The Critical Role of Substituent Effects in Phenolic Compound Activity In the landscape of drug discovery and chemical biology, phenolic compounds are a cornerstone, valued for their diverse biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Substituent Effects in Phenolic Compound Activity

In the landscape of drug discovery and chemical biology, phenolic compounds are a cornerstone, valued for their diverse biological activities, including antioxidant and enzyme-inhibiting properties.[1][2][3] The reactivity and efficacy of these molecules are exquisitely sensitive to the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparison of 2-(Aminomethyl)-6-fluorophenol , a uniquely substituted phenol, against a panel of structurally related phenolic compounds.

Our focus is to dissect how the interplay between an electron-donating aminomethyl group and an electron-withdrawing fluorine atom modulates the compound's performance in standard biochemical assays. This analysis is crucial for researchers aiming to select appropriate scaffolds for drug design or to understand structure-activity relationships (SARs).[4][5][6] We will provide not only comparative data but also the fundamental principles and detailed protocols required for robust and reproducible benchmarking.

Compound Profiles: A Structural Overview

To establish a clear framework for comparison, we will evaluate 2-(Aminomethyl)-6-fluorophenol against three benchmark compounds: Phenol (the parent molecule), 4-Fluorophenol (isomeric control for fluorine's effect), and 4-Aminophenol (isomeric control for the amino group's effect).

Compound NameStructureKey Structural FeaturesMolecular Weight ( g/mol )
2-(Aminomethyl)-6-fluorophenol Image of 2-(Aminomethyl)-6-fluorophenolOrtho-aminomethyl (electron-donating), Ortho-fluoro (electron-withdrawing)127.12[7]
Phenol Image of PhenolUnsubstituted parent compound94.11
4-Fluorophenol Image of 4-FluorophenolPara-fluoro (electron-withdrawing)112.10[8]
4-Aminophenol Image of 4-AminophenolPara-amino (electron-donating)109.13

The unique substitution pattern of 2-(Aminomethyl)-6-fluorophenol suggests a complex electronic environment. The ortho-fluoro group, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I), which is expected to increase the acidity of the phenolic proton.[9][10] Conversely, the aminomethyl group is electron-donating, which can increase the electron density of the ring and potentially enhance its ability to donate a hydrogen atom or electron in redox reactions.[11]

Benchmarking Assays Part I: Antioxidant Capacity

Antioxidant assays are fundamental in assessing the ability of a compound to neutralize harmful free radicals. We will employ two of the most common and robust methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[12][13]

The DPPH Radical Scavenging Assay

Principle of the Assay: The DPPH assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor. The DPPH radical is a stable, deep violet-colored molecule with a maximum absorbance around 517 nm.[12][14] When reduced by an antioxidant, the solution's color fades to a pale yellow. This decolorization is directly proportional to the radical scavenging activity of the compound. The reaction primarily proceeds via two mechanisms: Hydrogen Atom Transfer (HAT) or Single-Electron Transfer followed by Proton Transfer (SET-PT).[15]

Experimental Workflow Diagram: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Stock Solutions: - Phenolic Compounds (1 mM in Ethanol) - DPPH Radical (0.1 mM in Ethanol) P2 Prepare Serial Dilutions of each phenolic compound P1->P2 Dilute R1 Mix: 100 µL Sample (or Control) + 100 µL DPPH Solution in 96-well plate P2->R1 Add to Plate R2 Incubate in Dark (30 minutes at RT) R1->R2 Allow Reaction A1 Measure Absorbance at 517 nm (Spectrophotometer) R2->A1 Read Plate A2 Calculate % Inhibition and IC50 Value A1->A2 Process Data

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in absolute ethanol. Store in an amber bottle at 4°C.

    • Prepare 1 mM stock solutions of 2-(Aminomethyl)-6-fluorophenol and each benchmark compound in absolute ethanol.

  • Assay Procedure (96-well plate format):

    • Create a serial dilution of each test compound in ethanol (e.g., 500, 250, 125, 62.5, 31.25 µM).

    • To each well, add 100 µL of the compound dilution.

    • For the control (A_control), add 100 µL of ethanol.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark for 30 minutes at room temperature.[14][16]

  • Data Acquisition & Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Plot % Inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

The ABTS Radical Cation Decolorization Assay

Principle of the Assay: The ABTS assay is another widely used method for assessing total antioxidant capacity.[17] It involves the generation of the ABTS radical cation (ABTS•+), a blue/green chromophore with a maximum absorbance at 734 nm.[17] Antioxidants present in the sample reduce the ABTS•+, causing a loss of color that is proportional to the antioxidant's concentration and potency. This assay is applicable to both hydrophilic and lipophilic compounds and is less affected by the sample's polarity than the DPPH assay.[13][17]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate solution in water.

    • To generate the ABTS•+ radical, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[1]

  • Assay Procedure:

    • On the day of the assay, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[1]

    • Prepare serial dilutions of the test compounds as described for the DPPH assay.

    • Add 20 µL of each compound dilution to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Data Acquisition & Analysis:

    • Incubate the plate for 6 minutes at room temperature.[1]

    • Measure the absorbance at 734 nm.

    • Calculate the % Inhibition and IC50 values using the same formula as for the DPPH assay.

Anticipated Results and Structure-Activity Discussion

The performance in these assays is largely dictated by the stability of the resulting phenoxyl radical and the bond dissociation enthalpy (BDE) of the phenolic O-H bond.

CompoundPredicted DPPH IC50 (µM)Predicted ABTS IC50 (µM)Rationale
Phenol HighHighBaseline activity; relatively high O-H BDE.
4-Aminophenol Low Low The strong electron-donating amino group (-NH2) destabilizes the O-H bond, lowers the BDE, and stabilizes the resulting radical through resonance, leading to high antioxidant activity.
4-Fluorophenol Moderate-HighModerate-HighThe -I effect of fluorine slightly increases O-H acidity but its +R (resonance) effect can be significant. The overall effect on radical scavenging is often modest or slightly inhibitory compared to phenol.[10]
2-(Aminomethyl)-6-fluorophenol Moderate Moderate This compound presents a fascinating case. The -I effect of the ortho-fluoro group will increase the O-H bond's polarity, making hydrogen donation easier. However, the electron-donating aminomethyl group will also lower the BDE. The ortho positioning might allow for intramolecular hydrogen bonding, which could either stabilize the parent molecule (increasing BDE) or the resulting radical. The net effect is predicted to be a moderate antioxidant capacity, likely superior to phenol and 4-fluorophenol, but less potent than 4-aminophenol where the amino group's donating effect is stronger and more direct.

Benchmarking Assays Part II: Enzyme Inhibition

Phenolic compounds are well-known inhibitors of various enzymes, a property that is central to their therapeutic potential.[2][3][18] We will benchmark the compounds against α-glucosidase, a key enzyme in carbohydrate metabolism, whose inhibition is a therapeutic strategy for managing type 2 diabetes.[18]

α-Glucosidase Inhibition Assay

Principle of the Assay: α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose. This assay uses the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which is colorless. The enzyme cleaves pNPG to release glucose and p-nitrophenol, a yellow-colored product with a maximum absorbance at 405 nm. An inhibitor will slow down this reaction, resulting in a lower rate of color formation.

Experimental Workflow Diagram: α-Glucosidase Inhibition

Enzyme_Workflow cluster_prep Preparation cluster_reaction Reaction & Inhibition cluster_analysis Analysis P1 Prepare Solutions: - Phosphate Buffer (pH 6.8) - α-Glucosidase Enzyme - pNPG Substrate - Test Compounds R1 Mix: 50 µL Compound (or Buffer) + 50 µL Enzyme Solution P1->R1 R2 Pre-incubate (10 min at 37°C) R1->R2 Equilibrate R3 Add 50 µL pNPG Substrate to initiate reaction R2->R3 Start R4 Incubate (20 min at 37°C) R3->R4 Allow Reaction R5 Add 100 µL Na2CO3 to stop reaction R4->R5 Stop A1 Measure Absorbance at 405 nm R5->A1 Read A2 Calculate % Inhibition and IC50 Value A1->A2 Process

Caption: Workflow for the α-glucosidase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: 100 mM, pH 6.8.

    • Enzyme Solution: 0.5 U/mL α-glucosidase in phosphate buffer.

    • Substrate Solution: 5 mM pNPG in phosphate buffer.

    • Stop Solution: 0.1 M Sodium Carbonate (Na2CO3).

    • Test Compounds: Prepare serial dilutions in buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of each compound dilution to respective wells.

    • Add 50 µL of the enzyme solution to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of 0.1 M Na2CO3.

  • Data Acquisition & Analysis:

    • Measure the absorbance at 405 nm.

    • Use a control with buffer instead of the compound.

    • Calculate % Inhibition and IC50 values as previously described.

Anticipated Results and Structure-Activity Discussion

Enzyme inhibition is often driven by specific molecular interactions (e.g., hydrogen bonding, hydrophobic interactions) within the enzyme's active site.

CompoundPredicted α-Glucosidase IC50 (µM)Rationale
Phenol HighLacks specific functional groups for strong binding; serves as a negative control.
4-Aminophenol ModerateThe amino group can act as a hydrogen bond donor/acceptor, potentially interacting with active site residues.
4-Fluorophenol Moderate-HighFluorine is a weak hydrogen bond acceptor and can engage in electrostatic interactions, but its contribution may be limited.
2-(Aminomethyl)-6-fluorophenol Low-Moderate The ortho positioning of three distinct functional groups (hydroxyl, aminomethyl, fluoro) creates a unique 3D pharmacophore. This arrangement could facilitate a multi-point binding interaction within the enzyme's active site, leading to enhanced inhibitory potency compared to the monosubstituted phenols. The aminomethyl group, in particular, provides a basic center and a flexible linker that could be crucial for optimal positioning and binding.

Conclusion and Outlook

This guide outlines a systematic approach to benchmarking 2-(Aminomethyl)-6-fluorophenol. Based on fundamental chemical principles, we predict that this compound will exhibit a compelling profile of moderate antioxidant activity and potentially significant enzyme inhibitory effects. The unique ortho-substitution pattern creates a distinct chemical entity whose properties are not merely an average of its constituent parts but rather a product of their synergistic (or antagonistic) interplay.

The provided protocols are designed to be robust and self-validating, enabling researchers to generate high-quality, comparable data. The true value of 2-(Aminomethyl)-6-fluorophenol will be revealed through such rigorous experimental validation, which may uncover its potential as a valuable scaffold for the development of novel therapeutics.

References

  • Chem-Impex. (n.d.). 2-Fluorophenol.
  • MDPI. (n.d.). DPPH Radical Scavenging Assay.
  • Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay.
  • Sunshine Pharma. (n.d.). 6-Fluoro-2-aminophenol CAS 53981-25-2.
  • PubChem. (n.d.). 2-Amino-5-fluorophenol.
  • Medicosis Perfectionalis. (2021). DPPH Assay: Radical Scavenging Activity Assay - Principle, Procedure, Advantages and Limitations.
  • Xiao, F., et al. (2020). The mechanism of ABTS radical scavenging activity assay.
  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide.
  • Ali, M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
  • MDPI. (n.d.). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
  • NIH. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca.
  • YouTube. (2024). DPPH assay and TPC assays.
  • Arnao, M. B., & Hernández-Ruiz, J. (2023).
  • PubChem. (n.d.). 2-Amino-6-fluorophenol.
  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • MDPI. (n.d.). Phenolic Compounds and Antioxidant and Anti-Enzymatic Activities of Selected Adaptogenic Plants from South America, Asia, and Africa.
  • NIH. (2024). Comparative analysis of antioxidant activity and content of (poly)phenolic compounds in cabernet sauvignon and merlot wines of Slovenian and Serbian vineyards.
  • PubMed. (n.d.). Quantitative structure-activity relationship analysis of phenolic antioxidants.
  • Quora. (2014). Why is p-chloro phenol more acidic than p-flouro phenol?.
  • PubMed Central. (n.d.). Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey.
  • RJPN. (n.d.). Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. Retrieved from Revista de Pesquisa em Nível de Graduação.
  • ResearchGate. (n.d.). Quantitative structure-activity relationships of antioxidant phenolic compounds.
  • Taylor & Francis. (n.d.). Inhibitory effects of some phenolic compounds on the activities of carbonic anhydrase: from in vivo to ex vivo.
  • PubMed. (n.d.). Structure-antioxidant activity relationships of flavonoids and phenolic acids.
  • ResearchGate. (n.d.). Comparative antioxidant capacities of phenolic compounds measured by various tests.
  • Food Research. (2021). Comparison of phenolic content and antioxidant activity of two common fruits of Bangladesh in solvents of varying polarities.
  • Quora. (2021). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding?.
  • Embrapa. (2016). Enzyme-assisted extraction of phenolics from winemaking by-products: Antioxidant potential and inhibition of alpha-glucosidase.
  • JOCPR. (n.d.). Quantitative structure-activity relationships of antioxidant phenolic compounds. Retrieved from Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (n.d.). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
  • PubChem. (n.d.). 2-Fluorophenol.
  • Quora. (2020). Among para-amino phenol phenol, ortho amino phenol and meta-aminophenol, which is more acidic in nature? What is the acidic nature order?.
  • ACS Publications. (2026). Optimization of Enzyme−Ultrasound-Assisted Extraction of Almond (Amygdalus communis L.) Phenolics.
  • askIITians. (2014). why is para chloro phenol more acidic than para fluoro phenol?.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Aminomethyl)-6-fluorophenol

Executive Overview: A Proactive Approach to Safety As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable compone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Overview: A Proactive Approach to Safety

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable component of the scientific process. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-(Aminomethyl)-6-fluorophenol. While specific safety data for this exact compound is not widely published, its molecular structure—a fluorinated aminophenol derivative—provides clear indicators of its potential hazards. This document outlines a disposal procedure rooted in a conservative risk assessment based on analogous compounds, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is not merely a matter of compliance but a fundamental aspect of our commitment to safety and scientific integrity.

Hazard Profile: Understanding the "Why" Behind the Procedure

The disposal protocol for any chemical is dictated by its inherent risks. The structure of 2-(Aminomethyl)-6-fluorophenol contains three key functional groups that inform our safety and handling procedures: an aromatic phenol ring, a fluorine substituent, and an aminomethyl group.

  • Aminophenol Core: Aminophenols as a class are recognized as hazardous substances. They are often harmful if swallowed, inhaled, or in contact with skin.[1][2] The European Chemicals Agency (ECHA) notes that related compounds can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[3]

  • Fluorinated Aromatic Compounds: The presence of a carbon-fluorine bond often increases the metabolic stability and lipophilicity of a compound, which can lead to persistence in the environment and unique toxicological profiles.[4] While specific data on this molecule is limited, fluorinated phenols should be handled with caution due to potential irritant and toxic effects.[5][6]

  • Aromatic Amines: This broad class of compounds includes substances with known or suspected mutagenic and carcinogenic properties.[2][7] Therefore, it is imperative to handle 2-(Aminomethyl)-6-fluorophenol as a potentially hazardous substance, minimizing all routes of exposure.

Based on aggregated data for the closely related compound 2-Amino-6-fluorophenol (CAS 53981-25-2), the GHS classifications confirm these risks, listing it as harmful if swallowed, in contact with skin, or inhaled, and as a skin, eye, and respiratory irritant.[8] Consequently, 2-(Aminomethyl)-6-fluorophenol must be treated as hazardous waste and must never be disposed of via standard trash or sewer systems.[9][10]

Quantitative and Chemical Data Summary

For clarity, the following table summarizes key data for the closely related and better-documented compound, 2-Amino-6-fluorophenol (CAS: 53981-25-2) , which serves as a conservative proxy for hazard assessment.

PropertyValueSource
Molecular Formula C₆H₆FNOPubChem[8]
Molecular Weight 127.12 g/mol PubChem[8]
Appearance White to light brown/beige solidLoba Chemie[1]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationPubChem[8], ECHA[3]
Storage Conditions Store in a dry, cool, well-ventilated place away from heat and incompatible materials.Fisher Scientific[11]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.Fisher Scientific[11], NJ.gov[12]

Pre-Disposal Protocol: Waste Segregation and Containment

Proper disposal begins the moment a material is designated as waste. Adhering to a systematic segregation and containment protocol is essential to prevent accidental reactions and ensure safe handling.

Step 1: Container Selection The primary containment vessel is your first line of defense.

  • Compatibility is Key: Use a container made of compatible material, such as glass or high-density polyethylene (HDPE).[7][13] Do not use metal containers for potentially corrosive waste.[13]

  • Integrity and Sealing: The container must be in good condition, free of cracks or residue on the outside, and possess a tightly sealing screw-top cap.[13][14] This prevents the release of vapors and protects against spills.[13] The container must remain closed except when actively adding waste.[15]

Step 2: Accurate and Compliant Labeling Clear communication through labeling is a regulatory mandate and a cornerstone of laboratory safety.

  • Mandatory Wording: The container must be clearly marked with the words "HAZARDOUS WASTE ".[13]

  • Full Chemical Name: List the full, unambiguous chemical name: "2-(Aminomethyl)-6-fluorophenol ".[7] Avoid using abbreviations or formulas.

  • Hazard Identification: Affix appropriate GHS pictograms (e.g., exclamation mark for irritant/harmful, health hazard symbol if mutagenicity is suspected).

Step 3: Safe Storage in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near the point of generation.

  • Designated Location: Store the sealed waste container in a designated SAA. This area should be clearly marked.

  • Segregation: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents and acids.[11][12]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[15]

Step-by-Step Disposal and Spill Management Workflow

This section provides the direct, procedural steps for handling and disposing of 2-(Aminomethyl)-6-fluorophenol waste.

5.1. Required Personal Protective Equipment (PPE) Before handling the chemical in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves (or other chemically resistant gloves). Always check the manufacturer's glove compatibility chart.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: All handling of solid material or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][11]

5.2. Waste Collection Protocol

  • Solid Waste: Carefully transfer solid 2-(Aminomethyl)-6-fluorophenol into the designated hazardous waste container using a spatula or scoop. Do not generate dust; if the material is a fine powder, handle it with extreme care within a fume hood.[12][16]

  • Liquid Waste (Solutions): Using a funnel, carefully pour solutions containing the compound into the designated liquid hazardous waste container. Do not overfill the container; leave at least 5-10% of headspace for vapor expansion.[14]

  • Contaminated Debris: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, absorbent pads from a spill) must be placed in the solid hazardous waste container.[7]

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[17] After rinsing and air-drying in a fume hood, the label should be defaced, and the container can often be disposed of in the regular trash or recycled, pending local regulations.[15][17]

5.3. Spill Management Protocol In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area and prevent entry. For solids, a 25-meter (75-foot) isolation distance is a reasonable starting point; for liquids, 50 meters (150 feet).[18]

  • Don Appropriate PPE: Before cleanup, ensure you are wearing the full PPE described in section 5.1.

  • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[7] Do not use combustible materials like paper towels for large spills.

  • Collection: Carefully sweep or scoop the absorbent material and place it into your designated solid hazardous waste container.[7]

  • Decontamination: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office and your direct supervisor.

5.4. Final Disposal Arrangement

  • Contact EHS: Once your waste container is full or you are finished with the project, contact your institution's EHS office to schedule a pickup.[7]

  • Provide Information: Be prepared to provide them with an accurate description and quantity of the waste.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of 2-(Aminomethyl)-6-fluorophenol waste.

G cluster_prep Phase 1: Preparation & Collection cluster_manage Phase 2: Management & Disposal start Waste Generation: 2-(Aminomethyl)-6-fluorophenol waste_type Identify Waste Form start->waste_type solid_waste Solid Waste (Pure compound, contaminated debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid collect Step 1: Collect in a Designated, Compatible & Sealed Container solid_waste->collect liquid_waste->collect label_waste Step 2: Label Container 'HAZARDOUS WASTE', Full Chemical Name & Hazards collect->label_waste store_waste Step 3: Store in Secondary Containment in a Designated Satellite Accumulation Area (SAA) label_waste->store_waste contact_ehs Step 4: Container Full or Project Complete? Contact EHS. store_waste->contact_ehs pickup Waste Collected by EHS for Final Disposal contact_ehs->pickup

Caption: Decision workflow for handling 2-(Aminomethyl)-6-fluorophenol waste.

Conclusion: A Culture of Safety

The proper disposal of 2-(Aminomethyl)-6-fluorophenol is a multi-step process that demands diligence, from initial hazard assessment to final collection by EHS professionals. By understanding the chemical nature of the compound and adhering to the established protocols for containment, labeling, and storage, we ensure a safe laboratory environment and uphold our responsibility for environmental stewardship. This guide serves as a foundational document; always consult your institution's specific EHS guidelines and Safety Data Sheets for any chemicals used in your processes.

References

  • Loba Chemie. (2016). 2-AMINOPHENOL EXTRA PURE MSDS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: AMINOPHENOLS (mixed isomers). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-amino-6-fluorophenol. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643562, 2-Amino-6-fluorophenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2006). Provisional Peer Reviewed Toxicity Values for 2-Chloro-6-fluorophenol. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS 53981-25-2 | 6-FLUORO-2-AMINOPHENOL. Retrieved from [Link]

  • Juhl, M., et al. (2003). A community exposure to 2-chloro-6-fluorophenol. Journal of Toxicology: Clinical Toxicology.
  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-Aminophenol. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Aminomethyl)-6-fluorophenol

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, immediate safety and logistical information for...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-(Aminomethyl)-6-fluorophenol. While specific toxicological data for this compound is not extensively published, its structure—a fluorinated aminophenol derivative—necessitates a conservative safety strategy based on analogous compounds. This document synthesizes data from related molecules and authoritative safety standards to ensure your protection.

Hazard Assessment: A Data-Driven Approach

Understanding the potential hazards is the cornerstone of selecting appropriate Personal Protective Equipment (PPE). Based on the known risks of structurally similar compounds like 2-aminophenol and other fluorinated phenols, we can anticipate the primary hazards associated with 2-(Aminomethyl)-6-fluorophenol.

Hazard ClassificationAnticipated Risk based on Analogous CompoundsRationale and Data Source
Acute Toxicity (Oral) Harmful if swallowed. [1][2][3]Aminophenol derivatives are classified as harmful if ingested.[1][2][3]
Acute Toxicity (Inhalation) Harmful if inhaled. [1][2][3]The powdered form of this solid can be easily aerosolized, posing an inhalation risk.[1][2][3]
Skin Corrosion/Irritation Causes skin irritation. [4]Phenolic compounds are known skin irritants.
Serious Eye Damage/Irritation Causes serious eye irritation/damage. [1][4][5]Direct contact with the eyes can cause significant damage.[1][5]
Germ Cell Mutagenicity Suspected of causing genetic defects. [2][3]Some aminophenols are suspected mutagens, warranting stringent handling to avoid exposure.[2][3]

This assessment dictates that 2-(Aminomethyl)-6-fluorophenol must be handled with engineering controls and a comprehensive suite of PPE to mitigate risks from all potential routes of exposure: inhalation, ingestion, skin, and eye contact.[6]

Mandated Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a requirement based on risk assessment. For 2-(Aminomethyl)-6-fluorophenol, the following PPE is mandatory.

a. Respiratory Protection

Due to the risk of inhaling the powdered compound, all handling of the solid must be performed within a certified chemical fume hood.[5] If engineering controls are not feasible or during a significant spill, respiratory protection is required.[7]

  • For weighing and handling solids: A NIOSH-approved N95 or P100 particulate respirator is the minimum requirement.[8][9]

  • For potential vapor exposure or in emergencies: A full face-piece respirator with chemical cartridges appropriate for organic vapors and particulates should be used.[8]

b. Eye and Face Protection

To prevent contact with dust particles and potential splashes, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times.[5][10]

  • Recommended for Splash Hazard: When handling solutions or larger quantities, a face shield should be worn in addition to safety goggles to protect the entire face.

c. Hand Protection

Skin contact is a primary route of exposure.[6] Therefore, appropriate gloves are critical.

  • Glove Type: Wear nitrile gloves tested according to EN 374.[11] Nitrile provides good resistance to a range of chemicals.

  • Protocol: Always double-glove when handling this compound. Inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.[12]

d. Body Protection

Protective clothing is the final barrier between you and the chemical.

  • Standard Use: A clean, buttoned laboratory coat must be worn at all times.[1]

  • Increased Risk Scenarios: For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron or suit should be worn over the lab coat. Contaminated work clothing should not be allowed out of the workplace.[5]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational plan ensures that the established safety measures are consistently applied.

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5]

    • Assemble all necessary equipment and reagents before starting.

    • Verify that the Safety Data Sheets (SDS) for all chemicals being used are readily accessible.[13]

  • Handling the Solid Compound:

    • Don all required PPE before entering the designated handling area.

    • Perform all manipulations, including weighing, within the fume hood to minimize inhalation exposure.[5]

    • Use anti-static weigh boats or paper to prevent dispersal of the powder.

    • Close the container tightly immediately after use.[12]

  • Handling Solutions:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers capped when not in immediate use.

  • Decontamination:

    • Wipe down all surfaces in the work area with an appropriate solvent (e.g., 70% ethanol) after completion of work.[12]

    • Properly dispose of all contaminated disposable materials in a designated hazardous waste container.[14]

Safe Handling and Disposal Workflow

The following diagram outlines the critical decision-making and operational flow for safely managing 2-(Aminomethyl)-6-fluorophenol in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal & Emergency A Risk Assessment (Review SDS of Analogs) B Assemble PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Prepare Workspace (Fume Hood, Spill Kit, Waste Container) B->C D Weigh Solid Compound (Inside Fume Hood) C->D E Prepare Solution (Slow Addition, Capped Containers) D->E I Emergency Response (Spill or Exposure) D->I Spill F Decontaminate Workspace E->F E->I Spill/Exposure G Segregate Waste (Solid, Liquid, Contaminated PPE) F->G H Dispose of Hazardous Waste (Follow Institutional Guidelines) G->H

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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